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  • Product: N-[(2-nitrophenyl)methyl]adamantan-2-amine
  • CAS: 355382-77-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-nitrobenzyl)adamantan-2-amine: Synthesis, Properties, and Potential Applications

Abstract Introduction: The Rationale for a Hybrid Molecule The rational design of molecules with specific functionalities is a cornerstone of modern chemical and pharmaceutical research. The target molecule, N-(2-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Rationale for a Hybrid Molecule

The rational design of molecules with specific functionalities is a cornerstone of modern chemical and pharmaceutical research. The target molecule, N-(2-nitrobenzyl)adamantan-2-amine, represents a strategic combination of two well-defined chemical entities: the adamantane cage and the 2-nitrobenzyl group.

The Adamantane Scaffold: Adamantane, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[3] The three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets like ion channels and enzymes.[3][4] Derivatives of adamantane have found success as antiviral, neuroprotective, and antidiabetic agents.[4][5]

The 2-Nitrobenzyl Group: The 2-nitrobenzyl moiety is a well-established photolabile protecting group (PPG) in organic synthesis.[6][7] This "caged compound" approach allows for the spatial and temporal control of the release of an active molecule upon irradiation with light, typically in the near-UV range.[8] The cleavage mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected functional group. This property is invaluable for studying dynamic biological processes and for targeted drug delivery.

The combination of these two moieties in N-(2-nitrobenzyl)adamantan-2-amine suggests a molecule with the potential for enhanced cellular uptake and membrane permeability due to the adamantane group, coupled with the ability to be photochemically activated via the 2-nitrobenzyl group.

Physicochemical and Predicted Properties

In the absence of experimental data for the target compound, its properties can be predicted based on its structural components.

PropertyPredicted Value/InformationSource (Starting Materials)
Molecular Formula C17H22N2O2-
Molecular Weight 286.37 g/mol -
CAS Number Not Assigned-
Appearance Likely a solid at room temperature[9]
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. Low aqueous solubility is predicted due to the lipophilic adamantane cage.[1][3]
pKa (predicted) The secondary amine is expected to be basic, with a pKa around 10-11, similar to other secondary alkylamines.[10]
Starting Material Properties
CompoundCAS NumberMolecular FormulaMolecular WeightKey Properties
Adamantan-2-amine13074-39-0C10H17N151.25 g/mol Solid, store at room temperature, protected from light.[11]
2-Nitrobenzyl bromide3958-60-9C7H6BrNO2216.03 g/mol White to light orange powder, used for introducing the 2-nitrobenzyl protecting group.[12][13]

Proposed Synthesis: A Step-by-Step Protocol

The most direct and logical synthetic route to N-(2-nitrobenzyl)adamantan-2-amine is through the nucleophilic substitution of 2-nitrobenzyl bromide with adamantan-2-amine. This reaction is a standard N-alkylation of a secondary amine.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A Adamantan-2-amine (CAS: 13074-39-0) F N-(2-nitrobenzyl)adamantan-2-amine A->F Nucleophilic Attack B 2-Nitrobenzyl bromide (CAS: 3958-60-9) B->F C Solvent: Acetonitrile or DMF D Base: K2CO3 or Et3N E Temperature: Room Temp to 50°C G Purification: Column Chromatography F->G Crude Product

Caption: Proposed synthetic workflow for N-(2-nitrobenzyl)adamantan-2-amine.

Experimental Protocol: N-Alkylation

Materials:

  • Adamantan-2-amine (1.0 eq)[9][14]

  • 2-Nitrobenzyl bromide (1.1 eq)[12][13]

  • Anhydrous Potassium Carbonate (K2CO3) or Triethylamine (Et3N) (2.0 eq)

  • Anhydrous Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adamantan-2-amine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the suspension.

  • Addition of Alkylating Agent: Slowly add a solution of 2-nitrobenzyl bromide (1.1 eq) in anhydrous acetonitrile to the stirring mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, filter the solid base and wash with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications and Future Directions

The unique hybrid structure of N-(2-nitrobenzyl)adamantan-2-amine opens up several avenues for research and development.

Medicinal Chemistry and Drug Discovery
  • Photocontrolled Drug Release: The primary application would be as a "caged" analogue of a biologically active adamantan-2-amine derivative. Adamantane amines are known to exhibit a range of pharmacological activities, including antiviral and neuroprotective effects.[15][16] By masking the amine with a photolabile 2-nitrobenzyl group, the biological activity could be initiated at a specific time and location within a biological system using light.

  • Probing Biological Systems: This molecule could serve as a tool to study the role of specific receptors or channels that interact with adamantane derivatives with high temporal and spatial resolution.

  • Improving Drug Delivery: The lipophilic adamantane moiety could enhance the ability of the molecule to cross cell membranes, including the blood-brain barrier, which is a significant challenge in the development of drugs for central nervous system disorders.[3]

Materials Science
  • Photoresponsive Polymers and Surfaces: The 2-nitrobenzyl group can be used to create photoresponsive materials.[7] Incorporating N-(2-nitrobenzyl)adamantan-2-amine into a polymer backbone or onto a surface could allow for light-induced changes in the material's properties, such as hydrophobicity or binding affinity.

  • Light-Activated Catalysis: The secondary amine, once deprotected by light, could act as a catalyst or a ligand for a metal catalyst, enabling photochemical control over chemical reactions.

G cluster_core N-(2-nitrobenzyl)adamantan-2-amine cluster_features Key Structural Features cluster_apps Potential Applications Core Core Molecule Adamantane Adamantane Scaffold (Lipophilicity, Rigidity) Core->Adamantane provides Nitrobenzyl 2-Nitrobenzyl Group (Photolabile) Core->Nitrobenzyl contains Drug Medicinal Chemistry (Caged Drugs, CNS Delivery) Adamantane->Drug Nitrobenzyl->Drug enables Material Materials Science (Photoresponsive Materials) Nitrobenzyl->Material Tool Chemical Biology (Probing Biological Systems) Nitrobenzyl->Tool

Caption: Logical relationships of the core molecule's features and applications.

Safety and Handling

As a novel research chemical, a full toxicological profile for N-(2-nitrobenzyl)adamantan-2-amine is not available. Therefore, it should be handled with the appropriate precautions for a new chemical entity.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Component Hazards:

    • Adamantan-2-amine: May be harmful if swallowed and can cause skin and eye irritation.[9]

    • 2-Nitrobenzyl bromide: Is a lachrymator and is harmful if swallowed or inhaled.[12] Store in a corrosive-resistant container.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(2-nitrobenzyl)adamantan-2-amine is a promising, albeit currently uncharacterized, molecule that combines the desirable pharmacokinetic properties of the adamantane scaffold with the photochemical utility of the 2-nitrobenzyl group. This technical guide provides a foundational understanding of its predicted properties, a robust synthetic protocol, and a forward-looking perspective on its potential applications in drug discovery and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential as a tool for researchers and a lead for the development of novel therapeutic agents and smart materials.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • Gibbons, E. D., & Page, M. G. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Kontrec, D., et al. (1977). (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. Arzneimittel-Forschung, 27(5), 903-906. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). ADAMANTAN-2-AMINE HYDROCHLORIDE | CAS 10523-68-9. Retrieved from [Link]

  • Gold, A. U., & Fedida, D. (2022). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Accounts of Chemical Research, 55(15), 2097–2109. Available at: [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4848-4857. Available at: [Link]

  • Angene Chemical. (n.d.). 2-Adamantanamine, HCl (CAS# 10523-68-9). Retrieved from [Link]

  • Potapova, O. V., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729. Available at: [Link]

  • Royal Society of Chemistry. (2023). Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. Organic & Biomolecular Chemistry.
  • Hrdina, R., et al. (2022). Annulated carbamates are precursors for the ring contraction of the adamantane framework. RSC Advances, 12(49), 31969-31973. Available at: [Link]

  • Eaton, P. E., & Stossel, P. A. (1997). Method for the synthesis of adamantane amines. U.S. Patent No. 5,599,998. Washington, DC: U.S. Patent and Trademark Office.
  • Chemsrc. (n.d.). N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. Retrieved from [Link]

  • Chapman, N. B., et al. (1983). Introduction of pharmacophoric groups into polycyclic systems. Part 3. Amine derivatives of adamantane and diaza-adamantane. Journal of the Chemical Society, Perkin Transactions 1, 2399-2404. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-(2-Nitrobenzyl)-N-cyclohexyl-N-methylamine. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)piperidine-1-carbothioimidates and 1,3-Bis(adamantan-1-yl)urea. Molecules, 21(11), 1461. Available at: [Link]

  • Smith, C. R., et al. (2020). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. The Journal of Organic Chemistry, 85(15), 10174–10179. Available at: [Link]

  • van Gool, M., et al. (2010). Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. Organic Process Research & Development, 14(4), 869-875. Available at: [Link]

  • Cîrciumaru, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. Available at: [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). N-(2-Chlorobenzyl)adamantan-1-amine. Retrieved from [Link]

  • Spilker, A. (1989). The synthesis of 1- and 2-alkyladamantanes. Tetrahedron, 45(16), 5039-5044. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

Sources

Exploratory

Photochemical Control of NMDA Receptors: A Technical Guide to 2-Nitrobenzyl Caged Adamantane Amines

Executive Summary This technical guide details the design, synthesis, and application of 2-nitrobenzyl caged adamantane amine derivatives , specifically focusing on caged Memantine .[1] These molecular probes are essenti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the design, synthesis, and application of 2-nitrobenzyl caged adamantane amine derivatives , specifically focusing on caged Memantine .[1] These molecular probes are essential for dissecting the kinetics of N-methyl-D-aspartate (NMDA) receptors with high spatiotemporal precision. By masking the amine pharmacophore of adamantane derivatives with a photocleavable 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, researchers can render the drug biologically inert until activated by UV light (300–365 nm).[1] This "caged" approach allows for the instantaneous release of the open-channel blocker within specific neural circuits, enabling the study of synaptic versus extrasynaptic receptor populations and the precise measurement of channel blocking kinetics.

Section 1: Molecular Architecture & Design Principles

The Adamantane Pharmacophore

Adamantane amines, such as Memantine (1-amino-3,5-dimethyladamantane) and Amantadine , act as low-affinity, uncompetitive antagonists of the NMDA receptor.[1][2]

  • Mechanism: They bind to the Mg²⁺ binding site within the receptor pore only when the channel is open.

  • Requirement for Caging: The primary amine group (

    
    ) is critical for hydrogen bonding and electrostatic interaction within the channel. Masking this group abolishes affinity, creating a binary "OFF/ON" switch.[1]
    
The Photolabile Caging Group

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is preferred over the simple 2-nitrobenzyl group for two reasons:

  • Red-Shifted Absorption: The methoxy substituents shift the absorption maximum to ~350–365 nm, avoiding deep UV wavelengths that damage tissue.

  • Quantum Yield: DMNB derivatives typically exhibit higher quantum yields (

    
    ) for photolysis compared to unsubstituted analogs.
    
Structure-Activity Relationship (SAR) Table[1]
ComponentChemical MoietyFunctionCritical Design Feature
Payload Memantine / AmantadineNMDA Receptor AntagonistLipophilic cage structure ensures blood-brain barrier penetration and pore blocking.
Linker Carbamate (

)
Covalent AttachmentStable at physiological pH; releases

and free amine upon photolysis.[1]
Trigger 2-NitrobenzylPhotoreceptorOrtho-nitro group is essential for the intramolecular hydrogen abstraction (Norrish Type II).
Auxiliary 4,5-Dimethoxy groupsChromophore TuningShifts

to >350 nm; increases uncaging efficiency.[1]

Section 2: Chemical Synthesis Strategy

The synthesis utilizes a carbamylation reaction between the adamantane amine and an activated chloroformate of the caging group.

Reagents & Materials[1][3]
  • Substrate: Memantine Hydrochloride (1-amino-3,5-dimethyladamantane HCl).[1]

  • Reagent: 4,5-dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl).[3]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

  • Conditions: Strictly Dark (Amber glassware or aluminum foil wrap).

Step-by-Step Protocol

Caution: Perform all steps under low light or red light to prevent premature photolysis.

  • Free Base Preparation:

    • Suspend Memantine HCl (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.5 eq) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.

  • Coupling Reaction:

    • Cool the solution to 0°C using an ice bath.

    • Dissolve NVOC-Cl (1.1 eq) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

    • Rationale: Slow addition at low temperature minimizes the formation of symmetrical urea byproducts.

  • Reaction Progression:

    • Allow the mixture to warm to RT naturally.

    • Stir for 4–6 hours in the dark. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The product will be less polar than the starting amine.

  • Workup:

    • Quench with water.

    • Wash the organic layer with 5% Citric Acid (to remove excess base/amine) followed by Saturated

      
       and Brine.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo (protect from light).
      
  • Purification:

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of Hexane

      
       20% EtOAc/Hexane.
      
    • Yield Expectation: 70–85%.

Synthesis Pathway Diagram[1]

SynthesisPathway cluster_conditions Critical Conditions Memantine Memantine HCl (Adamantane Amine) Intermediate Tetrahedral Intermediate Memantine->Intermediate Deprotonation (DCM, RT) Base DIPEA (Base) Base->Intermediate NVOC NVOC-Cl (Chloroformate) NVOC->Intermediate Nucleophilic Attack (0°C, Dark) Product NVOC-Caged Memantine (Carbamate) Intermediate->Product Elimination of HCl (Carbamate Formation) Cond1 Anhydrous Conditions Cond2 Protect from UV Light

Caption: Synthetic route for generating NVOC-caged Memantine via chloroformate coupling.

Section 3: Photochemical Uncaging Mechanism[1]

The uncaging process follows a Norrish Type II photo-rearrangement. Upon UV irradiation, the nitro group abstracts a benzylic proton, initiating a cascade that cleaves the carbamate linker.[1]

Mechanism Steps
  • Excitation: Absorption of a photon (hv) excites the nitro group to a singlet state, which undergoes intersystem crossing to the triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen from the benzylic carbon (

    
    ), forming an aci-nitro  intermediate.[1]
    
  • Cyclization: The aci-nitro species cyclizes to form a bicyclic isoxazole.

  • Ring Opening: Spontaneous ring opening generates a hemiacetal.

  • Collapse: The hemiacetal collapses, releasing the nitrosobenzaldehyde byproduct,

    
     , and the free Adamantane Amine .[1]
    
Uncaging Workflow Diagram

UncagingMechanism Caged Caged Memantine (Inactive) Excited Excited Nitro Species (Triplet State) Caged->Excited UV Light (300-365 nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Hemiacetal Intermediate Aci->Hemiacetal Cyclization & Ring Opening Products Free Memantine + CO2 + Nitroso-Byproduct Hemiacetal->Products Spontaneous Collapse

Caption: Photochemical cascade releasing the active adamantane amine drug.

Section 4: Biological Applications & Validation[1][6]

NMDA Receptor Mapping

Caged Memantine is primarily used to study the open-channel block mechanism. Because Memantine can only enter the channel when it is open (agonist bound), caging allows researchers to pre-equilibrate the tissue with the drug without blocking the receptors.

  • Protocol:

    • Perfuse slice with Caged Memantine (inactive).

    • Apply Glutamate/Glycine to open NMDA channels.

    • Flash UV light (1–5 ms duration).[1]

    • Measure the rapid decay of the EPSC (Excitatory Postsynaptic Current) as the newly released Memantine blocks the open channels.

Experimental Setup (Patch Clamp)
  • Light Source: Mercury arc lamp or 365 nm High-Power LED coupled to the microscope objective.

  • Concentration: Typically 50–100 µM of caged compound is used to ensure sufficient local concentration upon flash photolysis.

  • Control: Always run a "Dark Control" (no UV) to ensure the caged compound itself has no antagonistic effect.[1]

Section 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Pre-activation Ambient light exposure during handling.Use red-filtered room lights; wrap all reservoirs in foil.
Low Solubility Hydrophobicity of the adamantane + nitrobenzyl group.Dissolve stock in 100% DMSO; dilute into ACSF (Artificial Cerebrospinal Fluid) to <0.1% DMSO final. Sonicate if necessary.
Slow Uncaging Low quantum yield or insufficient light intensity.Switch to 4,5-dimethoxy derivatives (faster kinetics).[1] Increase LED power.
Toxicity Nitrosobenzaldehyde accumulation.Use perfusion to wash away byproducts. Add scavengers (e.g., DTT) if compatible with the assay.[1]

References

  • Kotzebue, A., et al. (2005).[1] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[4] Photochemical & Photobiological Sciences. Link

  • Corrie, J. E., et al. (2005).[1] "Caged compounds: chemistry and applications."[5][6][7][8] Dynamic Studies in Biology. Link

  • Glasgow, N. G., et al. (2017).[1][9] "Memantine binding to a superficial site on NMDA receptors contributes to partial trapping." The Journal of Physiology. Link

  • Kohl-Landgraf, J., et al. (2014).[1] "Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group." Journal of the American Chemical Society.[7][10] Link[1]

  • Görner, H. (2008).[1][11] "Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids."[7][8][11][12] Photochemistry and Photobiology. Link

Sources

Foundational

Spatiotemporal Dissection of NMDA Receptor Function: A Technical Guide to Photocleavable Antagonists

Executive Summary The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of synaptic plasticity, coincidence detection, and excitotoxicity. However, traditional pharmacology relies on bath-applied competitive or non-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of synaptic plasticity, coincidence detection, and excitotoxicity. However, traditional pharmacology relies on bath-applied competitive or non-competitive antagonists (e.g., AP5, free MK-801), which indiscriminately block receptors across the entire tissue preparation[1]. This lack of spatial resolution obscures the distinct roles of NMDARs in highly compartmentalized subcellular structures, such as presynaptic axonal boutons and postsynaptic tuft dendrites.

To overcome this, the development of photocleavable (caged) NMDAR antagonists has revolutionized optopharmacology. By masking the active pharmacophore of a use-dependent channel blocker with a photolabile protecting group, researchers can introduce the inert compound intracellularly and liberate the active drug using localized ultraviolet (UV) or two-photon (2P) irradiation[2]. As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of these tools, alongside self-validating experimental protocols for deploying them in complex neurophysiological assays.

Chemical Design and Causality: From cMK801 to TcMK801

The rational design of caged NMDAR antagonists is a masterclass in balancing photophysics with neuropharmacological compatibility. MK-801 (dizocilpine) is an ideal candidate for caging because it is a non-competitive, irreversible open-channel blocker. It only binds its site deep within the NMDAR pore when the channel is actively open (requiring both glutamate binding and depolarization-induced Mg²⁺ relief)[2].

The Solubility-Compatibility Trade-off

Initial attempts to cage MK-801 utilized the nitroveratryloxycarbonyl (NVOC) protecting group to mask the secondary amine of MK-801, rendering it unable to bind the channel pore[3].

  • The Causality of Cage Selection: NVOC was explicitly chosen over other common cages like MNI (methoxy nitroindolinyl) because MNI is known to off-target antagonize GABA_A receptors, which would confound synaptic integration studies[4].

  • The Formulation Bottleneck: Masking the amine of MK-801 eliminates its primary water-solubilizing moiety. Consequently, NVOC-caged MK-801 (cMK801) has a dismal aqueous saturation concentration of ~0.2 µM[2]. While formulating cMK801 with detergents like Polysorbate 20 improves solubility, these surfactants severely disrupt the formation of high-resistance gigaseals required for whole-cell patch-clamp electrophysiology[4].

The Triethylene Glycol (TEG) Solution

To resolve this, chemists substituted the two methoxy groups on the NVOC cage with triethylene glycol (TEG) chains, creating TcMK801 [2][4].

  • The Result: The hydrophilic TEG chains increased the aqueous solubility of the compound to 9.8 µM, allowing it to be dissolved directly into standard intracellular patch solutions without the need for seal-destroying detergents[2].

G cluster_0 Coincidence Detection cluster_1 Optopharmacology G Glutamate Binding O Open NMDAR Channel G->O D Membrane Depolarization (Mg2+ Relief) D->O B Irreversible Open-Channel Block O->B C Inactive TcMK801 (Intracellular) P Photon Absorption (λ < 400 nm or 2P) C->P F Free MK-801 P->F F->B

Fig 2. Mechanistic convergence of NMDAR coincidence detection and optopharmacological channel block.

Quantitative Comparison of NMDAR Modulators

To select the appropriate tool for your experimental design, consult the following physicochemical and functional parameters.

CompoundMechanism of ActionAqueous SolubilityActivation WavelengthPrimary Application
Free MK-801 Non-competitive open-channel blockerHighN/A (Constitutively active)Global NMDAR blockade in slice/culture.
cMK801 NVOC-protected MK-801~0.2 µM (Requires detergent)UV (λ < 400 nm)Proof-of-concept uncaging; limited by patch-clamp disruption[4].
TcMK801 TEG-substituted NVOC MK-801~9.8 µM (Formulation-free)UV (λ < 400 nm) or 2-PhotonSubcellular isolation of NMDARs (e.g., dendrites vs. axons)[2].
ATG Azobenzene-based diffusible photoswitchHigh360–375 nm (On) / 405–460 nm (Off)Reversible, rapid optical control of NMDAR gating[5].

Self-Validating Experimental Protocol: Intracellular Photolysis

When executing optopharmacological experiments, the protocol must be designed as a self-validating system. Because MK-801 is a use-dependent blocker, the successful release of the compound can be verified by observing the progressive decay of NMDAR-mediated currents only after the channel is repeatedly opened post-flash[2].

Step-by-Step Methodology
  • Intracellular Loading:

    • Prepare a stock solution of 100 mM TcMK801 in DMSO.

    • Dilute to a final concentration of 1 mM in your standard aqueous intracellular patch-clamp solution[2].

    • Establish a whole-cell patch-clamp configuration on the target neuron (e.g., Layer 2/3 pyramidal cell).

  • Equilibration:

    • Allow 15–30 minutes for the caged compound to diffuse from the soma into the distal dendritic arbor or axonal projections.

  • Baseline Verification (Negative Control):

    • Evoke NMDAR-mediated excitatory postsynaptic currents (EPSCs) using extracellular stimulation.

    • Validation Check: The EPSC amplitude must remain stable. If it decays prematurely, the cage is unstable or ambient light has caused premature photolysis.

  • Localized Photolysis:

    • Target the specific subcellular compartment (e.g., an axonal bouton or a tuft dendrite) with a UV flash (e.g., 350-400 nm) or a tightly focused 2-photon laser pulse.

    • Critical Step: Suspend electrical stimulation during and immediately after the flash for 5–10 minutes. Because MK-801 requires an open channel to bind, the NMDARs should remain unblocked during this resting phase[2].

  • Validation of Use-Dependent Blockade:

    • Resume extracellular stimulation.

    • Validation Check: You should observe a trial-to-trial progressive decay in the NMDAR-EPSC amplitude. This confirms that free MK-801 was successfully liberated and is trapping itself inside the channels as they open[2].

G N1 1. Whole-Cell Patch-Clamp (Loading 1 mM TcMK801) N2 2. Intracellular Diffusion (15-30 min Equilibration) N1->N2 N3 3. Baseline Electrophysiology (Confirm Stable EPSCs) N2->N3 N4 4. Localized Photolysis (UV or 2-Photon Excitation) N3->N4 N5 5. Active MK-801 Release (Stimulation Paused) N4->N5 N6 6. Resume Stimulation (Observe Use-Dependent Decay) N5->N6

Fig 1. Step-by-step workflow for intracellular loading and photolysis of caged NMDAR antagonists.

Landmark Applications in Neurophysiology

The deployment of TcMK801 has resolved long-standing debates regarding the spatial distribution of NMDARs in neural circuits.

Isolating NMDA Spikes in Tuft Dendrites

Historically, it was difficult to prove that highly localized "NMDA spikes" (supralinear dendritic integrations) occurred in vivo and influenced somatic output. By utilizing two-photon activation of intracellular tc-MK801, researchers selectively blocked NMDARs in the tuft dendrites of layer 2/3 pyramidal neurons. This precise spatial blockade demonstrated that isolated NMDA spikes occur simultaneously across multiple branches during sensory input, fundamentally acting to couple distal layer 1 inputs to the cell body to drive action potential generation[6].

Confirming the Locus of Presynaptic NMDARs in t-LTD

Timing-dependent long-term depression (t-LTD) requires presynaptic NMDAR activation, but whether these receptors were located on the somatodendritic membrane or the axon terminal was fiercely debated. By loading presynaptic Layer 4 neurons with TcMK801 and directing UV photolysis specifically at the axonal arbors, researchers blocked the induction of t-LTD at L4-L2/3 synapses. Photolysis at the soma had no effect. This compartment-specific release definitively proved that axonal NMDARs are the requisite coincidence detectors for this form of synaptic plasticity[2].

References

  • Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function. National Institutes of Health (NIH). Available at:[Link]

  • Presynaptic Induction and Expression of Timing-Dependent Long-Term Depression Demonstrated by Compartment-Specific Photorelease of a Use-Dependent NMDA Receptor Antagonist. National Institutes of Health (NIH). Available at:[Link]

  • NMDA spikes enhance action potential generation during sensory input. National Institutes of Health (NIH). Available at:[Link]

  • Optical control of NMDA receptors with a diffusible photoswitch. National Institutes of Health (NIH). Available at:[Link]

  • Photolabile Protecting Groups for Neurophysiology. University of Oxford. Available at:[Link]

Sources

Exploratory

Technical Guide: 2-Aminoadamantane Derivatives as M2 Ion Channel Blockers

Executive Summary The Influenza A M2 proton channel is a proven, yet compromised, antiviral target.[1] While historical adamantane-based drugs (amantadine, rimantadine) targeted the wild-type (WT) channel, the widespread...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Influenza A M2 proton channel is a proven, yet compromised, antiviral target.[1] While historical adamantane-based drugs (amantadine, rimantadine) targeted the wild-type (WT) channel, the widespread prevalence of the S31N mutation (>95% of circulating strains) has rendered them obsolete.[2] This guide analyzes 2-aminoadamantane derivatives —specifically spiro-adamantane amines and 2-alkyl-2-amino variants—as a distinct chemical class designed to overcome these resistance mechanisms. Unlike their 1-substituted predecessors, these derivatives leverage the unique geometry of the C2 position to access novel hydrophobic pockets within the mutated channel pore.

The Clinical & Structural Challenge: S31N Resistance

The M2 protein forms a homotetrameric pH-gated proton channel essential for viral uncoating.

  • Wild-Type Mechanism: Amantadine (1-aminoadamantane) binds deep within the pore (residues 27–31), physically occluding proton flux.

  • S31N Mutation: The substitution of Serine 31 with Asparagine widens the pore and increases hydrophilicity. Amantadine loses its high-affinity binding site, often "spinning" loosely in the cavity without blocking conductance.

The 2-Aminoadamantane Solution: Shifting the amine group from C1 to C2, or creating spiro-fused rings at C2, alters the vector of the pharmacophore. This allows the inhibitor to:

  • Reposition the Ammonium Group: Better interaction with the hydrated cluster near His37 or Asn31.

  • Rigidify the Scaffold: Spiro-piperidine derivatives reduce entropic penalties upon binding.

  • Access Cryptic Pockets: The altered geometry allows the adamantane cage to interact with Val27 in a manner distinct from amantadine.

Chemical Space & Structure-Activity Relationship (SAR)

The transition from 1-amino to 2-amino scaffolds represents a pivot from "cork-in-bottle" blockers to "induced-fit" inhibitors.

Key Scaffolds
Scaffold ClassRepresentative StructureMechanism/Advantage
1-Aminoadamantane Amantadine (Reference)Fails S31N. Ammonium points directly down channel axis.
2-Alkyl-2-aminoadamantane 2-methyl-2-aminoadamantaneIntroduction of chirality and steric bulk at C2. Alters tilt angle in pore.
Spiro-adamantane amines Spiro[piperidine-2,2'-adamantane]Most Potent. The heterocyclic ring restricts conformation, locking the amine in an optimal H-bonding orientation.
SAR Logic Diagram

The following diagram illustrates the decision tree for optimizing adamantane derivatives against resistant strains.

SAR_Logic Core Adamantane Scaffold Pos1 1-Position Subst. (Amantadine) Core->Pos1 Pos2 2-Position Subst. (Novel) Core->Pos2 Fail Fails S31N (Pore too wide) Pos1->Fail Loose fit Spiro Spiro-Fusion (Piperidine/Pyrrolidine) Pos2->Spiro Rigidification Alkyl 2-Alkyl-2-Amino Pos2->Alkyl Steric Bulk Result High Affinity Binding (Restored Blockage) Spiro->Result Optimal Orientation Alkyl->Result Variable Potency

Caption: SAR evolution from 1-substituted failures to 2-substituted/spiro successes against S31N.

Mechanism of Action: The "Tilt and Lock" Model

Unlike amantadine, which binds symmetrically, 2-amino derivatives often adopt a tilted orientation.

  • Binding Site: Between Val27 and Gly34.

  • Interaction: The ammonium group H-bonds with Asn31 (in mutant) or His37 water clusters. The lipophilic cage wedges against the channel walls (Val27), preventing the conformational shift required for proton shuttling.

  • Spiro-Specifics: The spiro[piperidine-2,2'-adamantane] creates a rigid hydrophobic surface that complements the widened S31N pore, effectively restoring the blockage.

Experimental Protocols

To validate these derivatives, a self-validating workflow combining synthesis and electrophysiology is required.

Synthesis: Reductive Amination Route

Note: This is a general protocol for 2-amino derivatives.

  • Starting Material: 2-Adamantanone.

  • Reagent: Corresponding amine (e.g., piperidine precursor) or ammonia source.

  • Conditions: Ti(OiPr)4 followed by NaBH4 or NaBH3CN in Methanol.

  • Purification: Acid-base extraction followed by recrystallization (HCl salt formation).

Primary Screen: Two-Electrode Voltage Clamp (TEVC)

The TEVC assay in Xenopus laevis oocytes is the gold standard for measuring M2 channel conductance directly.

Protocol Steps:

  • cRNA Preparation: Transcribe M2 (WT and S31N) cDNA in vitro (e.g., using T7 mMessage mMachine).

  • Oocyte Injection: Microinject 5–10 ng of cRNA into Stage V-VI Xenopus oocytes. Incubate 24–48h at 18°C.

  • Setup: Place oocyte in recording chamber filled with Barth’s solution (pH 7.4).

  • Voltage Clamp: Impale with two agarose-cushioned microelectrodes (Resistance 0.5–2 MΩ). Clamp membrane potential at -60 mV.

  • Activation: Perfusion with low pH buffer (pH 5.5) activates the M2 channel (Inward current develops).

  • Drug Application: Perfusion of pH 5.5 buffer containing the test compound (100 µM screening, followed by dose-response).

  • Validation: Washout with pH 7.4 buffer. Current should return to baseline.

TEVC Workflow Diagram:

TEVC_Workflow Prep cRNA Injection (Xenopus Oocytes) Inc Incubation (24-48h @ 18°C) Prep->Inc Clamp Voltage Clamp (-60 mV) Inc->Clamp Acid Acid Activation (pH 5.5 Perfusion) Clamp->Acid Baseline Current Drug Drug Application (Test Compound) Acid->Drug Blockade Measure Record Inward Current (% Inhibition) Drug->Measure Measure->Acid Washout Check

Caption: Standardized TEVC workflow for quantifying M2 channel inhibition.

Secondary Screen: Plaque Reduction Assay

To confirm that channel blockage translates to antiviral activity.

  • Cells: MDCK cells (Madin-Darby Canine Kidney).

  • Infection: Infect monolayer with Influenza A (S31N strain) at MOI 0.001.

  • Treatment: Overlay with agarose containing serial dilutions of the 2-aminoadamantane derivative.

  • Readout: Fix and stain (Crystal Violet) after 48-72h. Count plaques. Calculate EC50.[3][4][5]

Data Summary: Comparative Potency

The following table summarizes the shift in potency when moving from 1-amino to 2-amino/spiro scaffolds against the resistant S31N mutant.

CompoundStructure TypeTargetIC50 (TEVC)EC50 (Antiviral)Status
Amantadine 1-aminoWT~16 µM~1 µMResistant (S31N)
Amantadine 1-aminoS31N>500 µM>100 µMInactive
Spiro[piperidine-2,2'-adamantane] Spiro-2-aminoWT~18 µM~1.5 µMActive
Spiro[piperidine-2,2'-adamantane] Spiro-2-aminoS31N~25 µM ~8 µM Restored Activity
(2-oxaadamant-1-yl)amine Hetero-adamantaneWT/S31N>100 µMInactivePoor Binding

Note: Values are approximate aggregates from Kolocouris et al. and related literature for illustrative comparison.

Future Directions

The 2-aminoadamantane scaffold provides a versatile platform. Future optimization focuses on:

  • Dual Inhibition: Conjugating 2-aminoadamantanes with neuraminidase inhibitors.

  • Peripheral Binding: Targeting the lipid-facing side of the channel (allosteric inhibition) to avoid pore-based resistance mechanisms entirely.

References

  • Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Proceedings of the National Academy of Sciences. Link

  • Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry. Link

  • Ma, C., et al. (2016). Identification of the drug binding site in the S31N mutant of the influenza A virus M2 proton channel using a solid-state NMR approach. Biochimica et Biophysica Acta. Link

  • Jing, X., et al. (2008). Functional studies indicate that the M2 protein of influenza A virus is a proton-selective channel. Proceedings of the National Academy of Sciences. Link

Sources

Foundational

Decoding the Pharmacophore: Structure-Activity Relationship (SAR) of Nitrobenzyl-Adamantanes

Introduction The adamantane nucleus—a highly symmetric, lipophilic, and rigid tricyclic hydrocarbon—has long been a cornerstone in medicinal chemistry. While historically recognized for its antiviral efficacy (e.g., aman...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The adamantane nucleus—a highly symmetric, lipophilic, and rigid tricyclic hydrocarbon—has long been a cornerstone in medicinal chemistry. While historically recognized for its antiviral efficacy (e.g., amantadine and rimantadine targeting the Influenza A M2 channel), contemporary drug discovery has repurposed this scaffold to target complex oncological and infectious disease pathways. This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of nitrobenzyl-adamantanes, specifically focusing on adamantane-linked isothiourea derivatives, their mechanistic pathways, and the self-validating experimental protocols required for their evaluation.

Structural Insights and SAR Profiling

The pharmacological versatility of nitrobenzyl-adamantanes stems from the synergistic combination of three distinct structural domains:

  • The Adamantane Core: Confers exceptional lipophilicity, enhancing cellular membrane permeability. Lattice energy calculations reveal that the adamantane cage provides a predominant dispersive energy component that stabilizes molecular packing and facilitates deep insertion into hydrophobic receptor pockets.

  • The Isothiourea Linker: Acts as a critical hydrogen-bonding bridge. Crystallographic data confirms that the adamantyl moiety establishes intramolecular CH···N hydrogen bonds with the isothiourea group (binding energies of 1.48–1.80 kcal/mol), locking the molecule into an active conformation [1][2].

  • The 4-Nitrobenzyl Moiety: The introduction of a strongly electron-withdrawing nitro group at the para-position of the benzyl ring dictates the molecule's spatial configuration via CH···π interactions.

SAR Comparative Analysis: When comparing the 4-nitrobenzyl analogue to its 4-bromobenzyl counterpart, a distinct divergence in biological activity is observed [1][2]. The 4-nitrobenzyl derivative exhibits potent broad-spectrum antibacterial activity but only moderate anti-proliferative effects against human cancer cell lines. In contrast, the 4-bromobenzyl analogue demonstrates superior cytotoxicity (IC50 < 30 μM). This suggests that while the strong electronegativity and steric bulk of the nitro group enhance bacterial membrane disruption, the softer polarizability of the bromine atom is preferred for optimal fitting within the active sites of eukaryotic oncogenic kinases.

Mechanistic Pathway: TLR4-MyD88-NF-κB Inhibition

Recent in vivo studies on hepatocellular carcinoma (HCC) models have elucidated the primary mechanism of action for adamantyl isothiourea derivatives. These compounds exert their chemotherapeutic effects by disrupting the Toll-like receptor 4 (TLR4) signaling cascade [3][4].

Overexpression of TLR4 is a hallmark of chronic hepatic inflammation and HCC progression. Upon activation by endotoxins (LPS), TLR4 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein, which subsequently activates TRAF6 and triggers the phosphorylation and nuclear translocation of NF-κB. This results in the transcription of pro-inflammatory and pro-survival cytokines (TNF-α, IL-1β). Nitrobenzyl-adamantane derivatives and their structural analogues actively downregulate the protein expression levels of TLR4 and MyD88, effectively silencing this oncogenic axis [3][4].

TLR4_Pathway LPS LPS / Endotoxin TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 Adaptor TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NFkB NF-κB (p65/p50) TRAF6->NFkB Phosphorylation Nucleus Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Nucleus Translocation Drug Nitrobenzyl-Adamantane Drug->TLR4 Inhibits Drug->MyD88 Downregulates

Fig 1. Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.

Quantitative Data: Cytotoxicity Profiles

The table below summarizes the in vitro anti-proliferative efficacy of key adamantyl isothiourea derivatives across various cell lines, highlighting the SAR divergence based on structural substitutions [5][6].

CompoundSubstitution / MoietyTarget Cell LineIC50 (µM)Primary Biological Activity Profile
Analogue 1 4-nitrobenzyl isothioureaHepG2, MCF-7> 30.0Potent antibacterial, moderate anti-proliferative
Analogue 2 4-bromobenzyl isothioureaHepG2, PC-3, HeLa< 30.0High anti-proliferative, broad-spectrum antibacterial
Derivative 5 Morpholine-linked adamantylHepG2 (HCC)7.70Potent TLR4-MyD88-NF-κB inhibition
Derivative 6 Morpholine-linked adamantylHepG2 (HCC)3.86TLR4-MyD88-NF-κB inhibition, comparable to Doxorubicin

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the evaluation of nitrobenzyl-adamantanes must follow a self-validating workflow. The following protocols integrate chemical synthesis with orthogonal biological validation, ensuring that observed phenotypes are directly causally linked to the synthesized chemotype.

SAR_Workflow Syn 1. Synthesis (S-Alkylation) Cry 2. Crystallography (Hirshfeld Analysis) Syn->Cry InVitro 3. In Vitro Assay (MTT Cytotoxicity) Cry->InVitro InVivo 4. In Vivo Model (TAA-induced HCC) InVitro->InVivo

Fig 2. Self-validating experimental workflow for evaluating nitrobenzyl-adamantanes.

Protocol A: Synthesis and Crystallization of 4-Nitrobenzyl Adamantyl Isothiourea
  • Nucleophilic Substitution (S-Alkylation): React the adamantyl-thiourea precursor (2.0 mmol) with 4-nitrobenzyl bromide (2.0 mmol) in the presence of anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF).

    • Causality: K₂CO₃ acts as a mild base to selectively deprotonate the thiourea sulfur. This increases the sulfur's nucleophilicity, driving a highly regioselective SN2 attack on the benzylic carbon of the 4-nitrobenzyl bromide.

  • Reflux and Isolation: Reflux the mixture under continuous stirring, monitoring progression via TLC. Once complete, pour the mixture into ice water.

    • Causality: The thermal energy overcomes the SN2 activation barrier. Pouring into ice water leverages the extreme lipophilicity of the adamantane core, causing the product to rapidly precipitate out of the aqueous phase, leaving unreacted polar byproducts in solution.

  • Crystallization: Filter the precipitate and recrystallize slowly from ethanol.

    • Validation: Slow evaporation yields high-quality single crystals. Subsequent X-ray diffraction and Hirshfeld surface analysis self-validate the molecular conformation and confirm the presence of the crucial intramolecular CH···N hydrogen bonds.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

  • Drug Treatment: Treat the cells with varying concentrations (1–100 µM) of the synthesized nitrobenzyl-adamantane derivative. Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

    • Causality & Validation: Doxorubicin provides a validated baseline for chemotherapeutic sensitivity. The 0.1% DMSO vehicle control ensures that observed cytotoxicity is strictly due to the adamantane derivative, preventing solvent-induced osmotic stress from confounding the data.

  • MTT Reduction: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Only metabolically active, viable cells possess functional mitochondrial succinate dehydrogenase enzymes capable of reducing the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization and Quantification: Aspirate the media and add 200 µL of pure DMSO to each well. Read the absorbance at 570 nm using a microplate reader.

    • Causality: Formazan crystals are entirely insoluble in aqueous culture media. DMSO completely solubilizes the crystals, creating a homogenous solution required for accurate, linear spectrophotometric quantification.

Protocol C: In Vivo Mechanistic Validation (HCC Rat Model)
  • Tumor Induction: Induce HCC in a rat cohort via chronic thioacetamide (TAA) administration (200 mg/kg, i.p., twice weekly) for 16 weeks.

    • Causality: Chronic TAA exposure reliably induces hepatic necrosis, subsequent fibrosis, and eventual carcinogenesis, closely mimicking the human physiological progression of HCC.

  • Therapeutic Intervention: Administer the adamantane derivative (10 mg/kg/day) for 2 weeks post-induction.

  • Protein Expression Analysis: Harvest liver tissue and perform Western blotting for TLR4, MyD88, and NF-κB p65.

    • Validation: This step closes the self-validating loop. By quantifying the downregulation of TLR4 and MyD88 proteins, researchers can definitively link the macroscopic tumor suppression observed in vivo to the specific molecular pathway inhibited by the drug.

References

  • Al-Omary, F. A. M., Alvarez, N., Al-Rasheed, L. S., Veiga, N., Hassan, H. M., & El-Emam, A. A. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(13), 12285–12299. URL:[Link]

  • Hassan, H. M., Al-Wahaibi, L. H., Shehatou, G. S. G., & El-Emam, A. A. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. American Journal of Cancer Research, 11(2), 350-369. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-[(2-nitrophenyl)methyl]adamantan-2-amine via reductive amination

Application Note: Synthesis of N-[(2-nitrophenyl)methyl]adamantan-2-amine via Direct Reductive Amination Rational Design of the Amination Interface The synthesis of N-[(2-nitrophenyl)methyl]adamantan-2-amine presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-[(2-nitrophenyl)methyl]adamantan-2-amine via Direct Reductive Amination

Rational Design of the Amination Interface

The synthesis of N-[(2-nitrophenyl)methyl]adamantan-2-amine presents a unique intersection of steric and electronic challenges. The coupling of adamantan-2-amine with 2-nitrobenzaldehyde requires overcoming the massive steric bulk of the tricyclic adamantyl framework, specifically at the secondary 2-position, which is flanked by two bridgehead carbons. Furthermore, the ortho-nitro group on the benzaldehyde not only introduces additional steric hindrance at the reaction center but also presents a chemoselectivity challenge.

Standard reductive amination protocols utilizing catalytic hydrogenation (e.g., H₂ with Pd/C) are fundamentally incompatible with this substrate, as they will rapidly reduce the nitro group to an aniline derivative. To achieve absolute chemoselectivity, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB exceptionally mild. It selectively reduces the transient iminium ion without reducing the highly sensitive nitro group or the unreacted aldehyde[1].

Mechanistic Pathway and Kinetic Control

The reaction proceeds via a standard reductive amination mechanism, but its kinetics are heavily dictated by the substrates' steric profiles.

  • Nucleophilic Attack : The primary amine attacks the highly electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The strong electron-withdrawing nature (-I, -M effects) of the ortho-nitro group increases the carbonyl's electrophilicity, compensating slightly for the steric clash.

  • Acid-Catalyzed Dehydration : Because of the dual steric bulk, the collapse of the hemiaminal intermediate into the iminium ion is kinetically sluggish. The addition of 1.0 equivalent of acetic acid (AcOH) is critical here; it protonates the hydroxyl group, transforming it into a superior leaving group (water) and driving the equilibrium toward the highly reactive iminium species[2].

  • Hydride Transfer : STAB delivers a hydride to the iminium carbon. Dialkylation (a common side reaction in primary amine reductive aminations) is completely suppressed in this system. Once the secondary amine is formed, the adamantyl group provides an impenetrable steric shield, preventing a second equivalent of aldehyde from approaching the nitrogen lone pair[1].

Mechanism A 2-Nitrobenzaldehyde + Adamantan-2-amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate B->C -H2O (AcOH Catalyzed) D N-[(2-nitrophenyl)methyl] adamantan-2-amine C->D NaBH(OAc)3 Reduction

Mechanistic pathway of the reductive amination highlighting the iminium intermediate.

Quantitative Material Specifications

Table 1: Reagent Stoichiometry and Function

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
Adamantan-2-amine 151.25 1.0 1.51 g (10.0 mmol) Primary Nucleophile
2-Nitrobenzaldehyde 151.12 1.05 1.59 g (10.5 mmol) Electrophile (Slight excess)
STAB (NaBH(OAc)₃) 211.94 1.5 3.18 g (15.0 mmol) Chemoselective Reducing Agent
Acetic Acid (Glacial) 60.05 1.0 0.57 mL (10.0 mmol) Iminium Formation Catalyst

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30.0 mL | Optimal Reaction Solvent |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, incorporating critical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Iminium Formation

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add adamantan-2-amine (1.51 g, 10.0 mmol) and 2-nitrobenzaldehyde (1.59 g, 10.5 mmol).

  • Suspend the reactants in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.

  • Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

  • Validation Checkpoint 1: Extract a 50 µL aliquot, dilute in 1 mL dichloromethane (DCM), and analyze via TLC (Hexane:EtOAc 8:2). The disappearance of the baseline amine and the formation of a new, less polar imine spot confirms successful condensation. Do not proceed to reduction until this shift is observed.

Step 2: Chemoselective Reduction 4. To the stirring solution, add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes to manage any mild exotherm. 5. Allow the reaction to stir under nitrogen at room temperature for 4 to 12 hours.

  • Validation Checkpoint 2: Monitor via LC-MS or GC-MS. The reaction is complete when the imine mass is fully converted to the target product mass (Exact Mass: 286.17 Da).

Step 3: Quenching and Phase Separation 6. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (25 mL).

  • Validation Checkpoint 3: Vigorous CO₂ gas evolution will occur as the NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB. Continue vigorous stirring until all bubbling completely ceases (approx. 15–20 minutes). This ensures the aqueous phase is basic (pH ~8) and the amine is fully free-based for extraction.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Chromatographic Isolation 9. Purify the crude residue via silica gel flash chromatography using a gradient elution of Hexanes to Hexanes:Ethyl Acetate (8:2). The bulky, lipophilic adamantyl group ensures the product elutes cleanly away from polar baseline impurities.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Mixing 2-Nitrobenzaldehyde + Adamantan-2-amine in DCE Step2 2. Acid Catalysis Add 1.0 eq AcOH, stir 30 min at RT Step1->Step2 Step3 3. Reduction Add 1.5 eq STAB portionwise, stir 4-12 h Step2->Step3 Step4 4. Quenching Neutralize with sat. NaHCO3 (aq) Step3->Step4 Step5 5. Extraction Extract with DCM, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target amine.

Process Optimization & Analytical Data

The choice of solvent and catalyst profoundly impacts the kinetics of this specific synthesis. DCE is strictly prioritized over Tetrahydrofuran (THF) because STAB exhibits superior solubility and faster reaction rates in halogenated solvents[2]. Furthermore, THF acts as a Lewis base and can competitively coordinate to the borohydride, slowing the reduction of sterically hindered iminium ions.

Table 2: Optimization Parameters & Expected Outcomes

Parameter Alteration Mechanistic Rationale Expected Yield
Standard (DCE + 1.0 eq AcOH) Optimal STAB solubility; rapid iminium formation. >85%
Solvent switch to THF Reduced STAB solubility; THF coordinates to boron. 60–70%
Omission of AcOH Steric bulk prevents rapid uncatalyzed dehydration. 40–50%

| Use of NaBH₄ instead of STAB | Poor chemoselectivity; premature aldehyde reduction. | <20% |

Expected Analytical Signatures (Quality Control):

  • Mass Spectrometry (ESI+) : [M+H]⁺ expected at m/z 287.18.

  • ¹H NMR (CDCl₃, 400 MHz) : Look for the diagnostic benzylic methylene (CH₂) singlet integrating to 2H around δ 4.0–4.2 ppm, and the distinct adamantyl methine (CH) proton adjacent to the nitrogen around δ 2.7–2.9 ppm. The aromatic region will display four distinct protons (δ 7.4–8.0 ppm) characteristic of the ortho-substituted nitrobenzene ring.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Sodium Triacetoxyborohydride - Reducing Agents Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Using caged channel blockers in patch-clamp electrophysiology

Spatiotemporal Control of Ion Channels: A Comprehensive Guide to Using Caged Channel Blockers in Patch-Clamp Electrophysiology Introduction & Mechanistic Overview A persistent challenge in neuropharmacology and cellular...

Author: BenchChem Technical Support Team. Date: March 2026

Spatiotemporal Control of Ion Channels: A Comprehensive Guide to Using Caged Channel Blockers in Patch-Clamp Electrophysiology

Introduction & Mechanistic Overview

A persistent challenge in neuropharmacology and cellular electrophysiology is isolating the function of ion channels within highly specific subcellular domains—such as a single dendritic spine, an axon terminal, or a localized microcircuit. Traditional bath application of channel blockers is diffusion-limited; it saturates the entire tissue slice, obscuring local circuit dynamics and making it impossible to distinguish between pre- and post-synaptic receptor populations.

To overcome this, we utilize photopharmacology , specifically "caged" channel blockers. Caged compounds are biologically active molecules rendered temporarily inert by a covalently attached photolabile protecting group. When combined with whole-cell patch-clamp electrophysiology, these compounds allow us to introduce the inert blocker directly into the cell's cytoplasm. A highly focused light pulse (UV or two-photon infrared) is then used to cleave the caging group, liberating the active blocker in a femtoliter-scale volume with millisecond precision [1].

Mechanistic Causality: The Case of Intracellular MK-801

To understand the causality behind this technique, consider the use-dependent N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801. While typically applied to the extracellular bath, MK-801 can also access and block the NMDA receptor pore from the intracellular compartment [2, 3].

By loading a caged derivative (e.g., NVOC-MK801) into the patch pipette, the compound dialyzes throughout the neuron's dendritic arbor. Because the amine group critical for pore binding is protected by the bulky photolabile cage, the molecule remains electrically and pharmacologically silent. Upon targeted illumination, the cage undergoes photolysis, releasing free MK-801. Because MK-801 is a use-dependent open-channel blocker, it will only antagonize channels that are actively gating in the illuminated region. This provides an elegant, causal mechanism to map functional receptors without affecting neighboring synapses or adjacent cells [1].

G A Patch Pipette (Caged Blocker) B Intracellular Diffusion (Soma to Dendrites) A->B Whole-cell dialysis C Target Subcellular Region (e.g., Dendritic Spine) B->C Equilibration E Photolysis (Cleavage of Cage) C->E Illumination D Focal Laser Pulse (UV or 2-Photon) D->E Trigger F Active Blocker Released E->F Uncaging G Localized Channel Blockade F->G Use-dependent binding

Mechanism of intracellular uncaging of channel blockers via whole-cell patch-clamp.

Quantitative Data: Key Caged & Photoswitchable Blockers

The selection of the caged compound dictates the light source and experimental design. Below is a summary of field-validated caged blockers and photoswitchable ligands used in electrophysiology[1, 3, 4, 5].

CompoundTarget ChannelCaging Group / ModalityUncaging WavelengthDelivery MethodEffective Concentration
NVOC-MK801 NMDA ReceptorsNVOC (Nitroveratryloxycarbonyl)~350 nm (1-Photon UV)Intracellular (Pipette)100 – 500 µM
PHNB-MK801 NMDA ReceptorsPHNB~720 nm (2-Photon IR)Intracellular (Pipette)200 – 500 µM
CM-MK801 NMDA ReceptorsCarboxymethylpropyl esterEnzymatic (Esterase)Extracellular / Intracellular10 – 50 µM
Fotocaine Nav ChannelsAzobenzene (Photoswitch)350 nm (cis) / 450 nm (trans)Extracellular Bath50 – 100 µM
QAQ Kv / Nav ChannelsAzobenzene (Photoswitch)380 nm (cis) / 500 nm (trans)Intracellular (Pipette)100 – 300 µM

Protocol 1: Preparation and Calibration

Causality Check: Caged compounds are highly susceptible to ambient light and spontaneous hydrolysis. Proper handling ensures that baseline recordings are not contaminated by prematurely released blocker, which would invalidate the spatial resolution of the experiment.

  • Compound Handling: Reconstitute the caged blocker (e.g., NVOC-MK801) in anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Perform all steps under dim red light or in a dark room. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.

  • Intracellular Solution Formulation: On the day of the experiment, dilute the stock into your standard K-gluconate or Cs-methanesulfonate internal solution to a final concentration of 200–500 µM. Note: Intracellular MK-801 has a lower effective affinity than extracellular application; thus, higher pipette concentrations are required to achieve complete block [2].

  • Optical Calibration: Position the UV LED or multiphoton laser over the objective. Calibrate the power at the focal plane using a photodiode power sensor. For UV uncaging, target 1–5 mW to balance efficient photolysis with minimal phototoxicity.

Protocol 2: Electrophysiological Recording with Focal Photolysis

This protocol outlines the step-by-step procedure for recording localized channel blockade in acute brain slices or cultured cells.

  • Establish Whole-Cell Configuration: Under IR-DIC optics, obtain a giga-ohm seal on the target soma and apply negative pressure to rupture the membrane, entering whole-cell patch-clamp mode.

  • Intracellular Dialysis: Hold the cell at the desired resting potential (e.g., -70 mV). Allow 15–20 minutes for the caged compound to diffuse from the soma to the distal dendrites. Crucial Step: Monitor access resistance (

    
    ) continuously; an unstable 
    
    
    
    will confound the kinetic analysis of the channel block.
  • Baseline Recording: Evoke synaptic currents (e.g., via extracellular stimulation) or apply voltage steps to ensure channel viability. Record 10-15 sweeps to establish a stable baseline.

  • Targeted Photolysis: Move the laser focal spot to the subcellular region of interest (e.g., a specific dendritic branch). Apply the light pulse (e.g., a 2 ms UV flash or a 50 ms 2-photon raster scan) synchronized with the electrophysiological stimulus.

  • Post-Flash Measurement: Immediately record the post-flash evoked currents. You should observe a rapid, use-dependent reduction in current amplitude as the newly liberated blocker binds to the open channels.

Workflow N1 1. Preparation Formulate Caged Blocker in Internal Solution N2 2. Patching Establish Whole-Cell Configuration N1->N2 N3 3. Equilibration Allow 15-20 min for Intracellular Dialysis N2->N3 N4 4. Baseline Record Pre-Flash Evoked Currents N3->N4 N5 5. Photolysis Apply Spatially Restricted Laser Pulse N4->N5 N6 6. Measurement Quantify Localized Current Inhibition N5->N6 N7 7. Validation Run Dark & Light Controls N6->N7

Step-by-step experimental workflow for photopharmacological patch-clamp recordings.

Troubleshooting & Self-Validation System

To ensure trustworthiness and scientific integrity, every uncaging experiment must be treated as a self-validating system. Implement the following rigorous controls:

  • Dark Toxicity Control: Did the caged compound block channels before the flash? Compare the baseline current amplitude of cells patched with the caged compound versus cells patched with standard internal solution. If the caged compound significantly reduces baseline currents, it has likely degraded. Prepare a fresh batch and minimize ambient light exposure.

  • Phototoxicity Control: Did the UV light itself damage the cell or alter channel gating? Patch a control cell with standard internal solution (no caged compound) and apply the identical photolysis protocol. The membrane resistance, holding current, and evoked currents should remain unchanged.

  • Incomplete Blockade: If the current inhibition is weaker than expected, consider the binding kinetics. Intracellular MK-801 exhibits a slower binding rate than extracellular application [2]. Increase the duration of the voltage step or the number of evoked synaptic events to facilitate use-dependent block, or increase the dialysis time to ensure adequate compound concentration at distal sites.

References

  • Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function.National Center for Biotechnology Information (PMC).
  • Incomplete block of NMDA receptors by intracellular MK-801.National Center for Biotechnology Information (PMC).
  • Cell type-specific pharmacology of NMDA receptors using masked MK801.eLife Sciences.
  • Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine.ACS Chemical Neuroscience.
  • Photopharmacology: restoration of vision using photochromic ligands.LMU München.
Method

Application Note: Spatiotemporal Control of NMDA Receptors via Flash Photolysis and Two-Photon Uncaging

Executive Summary The precise spatiotemporal activation of N-methyl-D-aspartate receptors (NMDARs) is a cornerstone technique for investigating synaptic plasticity, dendritic integration, and neuropharmacology. Because N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise spatiotemporal activation of N-methyl-D-aspartate receptors (NMDARs) is a cornerstone technique for investigating synaptic plasticity, dendritic integration, and neuropharmacology. Because NMDARs act as coincidence detectors—requiring both glutamate binding and postsynaptic depolarization to relieve their magnesium block—traditional bath application of agonists fails to capture their localized, transient dynamics.

This application note details the theoretical framework and step-by-step methodology for isolating NMDAR currents using two-photon (2P) flash photolysis of caged glutamate. By synthesizing optical physics with electrophysiological validation, this guide provides researchers with a self-validating system to ensure artifact-free, sub-micron resolution of glutamatergic signaling.

The Physics and Pharmacology of Spatiotemporal Control

While one-photon (UV flashlamp) photolysis releases glutamate over a large tissue volume, two-photon uncaging relies on the simultaneous absorption of two lower-energy photons (typically ~720 nm) . This non-linear optical phenomenon only occurs at the absolute focal point of the objective lens where photon density is critical. Consequently, the photolysis volume is restricted to less than 1 femtoliter—perfectly matching the dimensions of a single dendritic spine.

NMDAR_Pathway CG Caged Glutamate (e.g., MNI-Glu) Photon Two-Photon Excitation (720 nm) CG->Photon Absorption FG Localized Free Glutamate Photon->FG Photolysis (<1 ms) NMDAR NMDAR Activation (Requires Depolarization) FG->NMDAR Binding Ca Ca2+ Influx into Spine NMDAR->Ca Channel Opening Plast Synaptic Plasticity (LTP / LTD) Ca->Plast Intracellular Signaling

Fig 1. Mechanistic pathway of NMDAR activation via two-photon flash photolysis.

Selecting the Optimal Caged Compound

The choice of caged glutamate dictates the experimental parameters. MNI-glutamate is the historical standard due to its high stability and rapid release kinetics. However, at the high concentrations required for 2P uncaging (2.5–5.0 mM), MNI-glutamate acts as a potent GABA_A receptor antagonist. For studies requiring intact inhibitory networks, RuBi-Glutamate is preferred due to its higher quantum efficiency and lack of GABAergic interference at working concentrations.

Table 1: Quantitative Comparison of Caged Glutamate Variants

Compound1P / 2P Excitation (nm)Quantum Yield2P Cross-Section (GM)GABA_A AntagonismWorking Concentration
MNI-Glutamate 350 / 7200.0850.06High (IC50 ~100 µM)2.5 - 5.0 mM
MDNI-Glutamate 350 / 7200.50~0.30High1.0 - 2.5 mM
RuBi-Glutamate 450 / 8000.130.14Low300 µM

Core Methodology: Two-Photon Uncaging Protocol

To achieve reliable and artifact-free NMDAR activation, the experimental setup must isolate the receptor both optically and pharmacologically.

Workflow Prep 1. Slice Preparation Incubate in ACSF + Caged Glu + TTX Patch 2. Whole-Cell Patch Clamp Depolarize to +40 mV or use 0 Mg2+ Prep->Patch Image 3. Two-Photon Imaging (810 nm) Identify target dendritic spine Patch->Image Uncage 4. Flash Photolysis (720 nm) Deliver 0.1 - 1 ms laser pulse Image->Uncage Record 5. Data Acquisition Record uEPSCs and Ca2+ transients Uncage->Record Validate 6. Pharmacological Validation Apply APV to confirm NMDAR isolation Record->Validate

Fig 2. Step-by-step workflow for isolating NMDAR currents using two-photon uncaging.

Step 1: Tissue Preparation and Perfusion
  • Transfer acute brain slices (e.g., 300 µm hippocampal slices) to a recording chamber equipped with a closed-loop perfusion system.

  • Perfuse with Artificial Cerebrospinal Fluid (ACSF) containing 2.5 mM MNI-glutamate (or 300 µM RuBi-glutamate).

  • Mechanistic Rationale: A closed-loop system is essential to maintain a steady-state concentration of the expensive caged compound without depleting laboratory resources.

Step 2: Pharmacological Isolation of NMDARs
  • Add 1 µM TTX (Tetrodotoxin) and 10 µM NBQX to the recirculating ACSF.

  • Mechanistic Rationale: TTX blocks voltage-gated sodium channels, preventing network-wide action potentials and ensuring that recorded currents are strictly local, monosynaptic uncaging-evoked EPSCs (uEPSCs). NBQX blocks AMPA and Kainate receptors, leaving only NMDARs available to bind the photoreleased glutamate.

Step 3: Electrophysiological Targeting
  • Obtain a whole-cell patch-clamp recording of the target neuron (e.g., CA1 pyramidal cell). The internal pipette solution should contain a morphological dye (e.g., 30 µM Alexa Fluor 594).

  • Voltage-clamp the cell at +40 mV .

  • Mechanistic Rationale: NMDARs are heavily blocked by extracellular Mg2+ at standard resting potentials (-70 mV). Depolarizing the cell to +40 mV expels the Mg2+ ion from the pore, allowing Ca2+ and Na+ influx upon glutamate binding. Alternatively, 0 mM Mg2+ ACSF can be used at -70 mV, though this alters physiological divalent cation ratios.

Step 4: Optical Targeting and Photolysis
  • Use an imaging laser tuned to 810 nm to visualize the Alexa 594-filled dendritic arbor and identify a target spine.

  • Position the uncaging laser focal spot approximately 0.5 µm away from the spine head.

  • Deliver a single 0.5 ms laser pulse tuned to 720 nm (for MNI-glutamate) at a power of 15–30 mW measured at the objective.

  • Mechanistic Rationale: Imaging at 810 nm prevents accidental, premature photolysis of MNI-glutamate, which requires ~720 nm for optimal 2P excitation. Offsetting the uncaging spot by 0.5 µm mimics the geometry of the synaptic cleft and prevents direct thermal damage to the spine membrane.

Step 5: Self-Validation Checkpoint (Crucial)
  • After recording the slow inward NMDAR uEPSCs, wash in 50 µM D-AP5 (a competitive NMDAR antagonist).

  • Repeat the uncaging pulse.

  • Mechanistic Rationale: This step transforms the protocol into a self-validating system . If the current is genuinely mediated by NMDARs, D-AP5 will completely abolish it. If a fast transient current remains, AMPA blockade was incomplete. If a slow, persistent current remains, the laser power was too high, causing non-specific thermal poration of the membrane.

Data Interpretation and Troubleshooting

The kinetics of an isolated NMDAR uEPSC should exhibit a relatively slow rise time (~10-15 ms) and a prolonged decay phase (time constant ~150-250 ms), reflecting the high affinity and slow unbinding rate of glutamate from the NMDAR. Deviations from these kinetics indicate experimental artifacts.

Table 2: Troubleshooting and Self-Validation Metrics

ObservationMechanistic CauseCorrective Action
No uEPSC upon uncaging Laser focus is axially misaligned with the spine.Adjust the Z-plane. Ensure the 810 nm imaging and 720 nm uncaging lasers are perfectly co-aligned.
uEPSC decays too rapidly (<20 ms) AMPA receptors are not fully blocked.Verify NBQX (10 µM) is fresh and actively circulating in the bath.
Large, multi-peaked currents Action potentials are firing due to insufficient Na+ block.Ensure TTX (1 µM) is fully perfused. Check for slice health.
Current persists after APV wash-in Non-specific thermal damage to the lipid bilayer.Reduce laser power (keep <50 mW at objective) or shorten the pulse duration to <1 ms.

References

  • Ellis-Davies, G. C. R. (2019). "Two-Photon Uncaging of Glutamate." Frontiers in Synaptic Neuroscience. URL:[Link]

  • Matsuzaki, M., & Kasai, H. (2011). "Two-photon uncaging microscopy." Cold Spring Harbor Protocols. URL: [Link]

  • Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). "RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines." Frontiers in Neural Circuits. URL:[Link]

  • Bloodgood, B. L., & Sabatini, B. L. (2007). "Activity-Dependent Plasticity of the NMDA-Receptor Fractional Ca2+ Current." Neuron. URL:[Link]

Application

Application Note: Two-Photon Uncaging of N-(2-nitrobenzyl)adamantan-2-amine for Spatiotemporal Mapping of NMDA Receptors

Document Type: Technical Application Guide & Validated Protocol Target Audience: Electrophysiologists, Neuroscientists, and Preclinical Drug Developers Mechanistic Overview & Rationale Understanding the compartmentalized...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocol Target Audience: Electrophysiologists, Neuroscientists, and Preclinical Drug Developers

Mechanistic Overview & Rationale

Understanding the compartmentalized processing of synaptic inputs requires tools that can manipulate receptors at the level of individual dendritic spines. While bath application of N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., AP5 or MK-801) silences network-wide activity, it fails to isolate local dendritic computations such as NMDA spikes[1].

To overcome this, we utilize N-(2-nitrobenzyl)adamantan-2-amine , a photoactivatable (caged) open-channel blocker.

The Causality of the Design:

  • The Pharmacophore: Adamantan-2-amine is a low-affinity, use-dependent NMDA receptor antagonist, structurally and functionally related to memantine and amantadine[2][3]. It blocks the receptor pore from the intracellular side.

  • The Caging Group: The attachment of an o-nitrobenzyl (NB) group to the secondary amine sterically masks the molecule, preventing it from entering the channel pore[4].

  • The Delivery: Because it acts intracellularly, the caged compound is loaded directly into a single neuron via a whole-cell patch pipette. This inherently prevents off-target effects on neighboring cells[4].

  • The Photolysis: Two-photon (2P) excitation at 720 nm utilizes non-linear optics to confine photolysis to a femtoliter volume. This cleaves the C-N bond, releasing the active adamantan-2-amine exclusively at the targeted dendritic spine[5].

Because adamantan-2-amine is an open-channel blocker, photolysis alone does not complete the blockade. The targeted synapse must subsequently be activated (via glutamate release and depolarization) to open the pore, allowing the newly uncaged adamantan-2-amine to enter and block the channel.

Mechanism Caged N-(2-nitrobenzyl) adamantan-2-amine (Inactive) Cleavage Photolysis (C-N Cleavage) Caged->Cleavage Photon 2P Excitation (λ = 720 nm) Photon->Cleavage Active Adamantan-2-amine (Active Blocker) Cleavage->Active Release of Byproduct NMDAR NMDA Receptor Pore Blockade Active->NMDAR Binds PCP Site

Caption: Photolysis mechanism of N-(2-nitrobenzyl)adamantan-2-amine and subsequent NMDAR blockade.

Chemical & Photophysical Properties

To ensure reproducible photolysis and avoid dark toxicity, it is critical to understand the physical parameters of the caged compound.

PropertySpecificationExperimental Implication
Compound N-(2-nitrobenzyl)adamantan-2-amineStore aliquots in the dark at -20°C.
Target NMDA Receptor (Intracellular PCP site)Must be loaded via patch pipette.
Molecular Weight ~286.37 g/mol Diffuses to distal dendrites in ~15–20 mins.
1P Uncaging λ 340 – 380 nm (UV)Useful for whole-cell or wide-field validation.
2P Uncaging λ 720 – 740 nmOptimal for single-spine spatial resolution.
Safe Imaging λ 800 – 820 nmPrevents premature uncaging during morphology scans.

Self-Validating Experimental Protocol

The following methodology outlines the integration of whole-cell electrophysiology with two-photon laser scanning microscopy (2PLSM) to achieve focal NMDA receptor blockade.

Phase 1: Intracellular Loading & Morphological Imaging

Objective: Deliver the caged compound to the cytoplasm without premature photolysis.

  • Internal Solution Preparation:

    • Dissolve the caged compound in anhydrous DMSO to create a 10 mM stock.

    • Dilute to a final working concentration of 200–500 µM in a standard Cesium-methanesulfonate (CsMeSO3) or Potassium-gluconate internal solution.

    • Add 50 µM Alexa Fluor 594 (or similar red fluorophore) to visualize the dendritic arbor.

  • Whole-Cell Patch Clamp:

    • Obtain a whole-cell configuration on a target pyramidal neuron in an acute brain slice (300 µm thickness) maintained at 32–34°C in ACSF.

    • Validation Check: Monitor access resistance (

      
      ). It must remain stable and < 20 MΩ. Wait 15–20 minutes to allow the ~286 Da caged molecule and the fluorophore to diffuse into the distal dendritic tufts.
      
  • Safe-Wavelength Imaging:

    • Tune the imaging Ti:Sapphire laser to 810 nm .

    • Causality Note: 810 nm efficiently excites Alexa Fluor 594 but lacks the energy to trigger the 2-nitrobenzyl photolysis, ensuring the blocker remains inactive during target selection[5].

Phase 2: Focal Two-Photon Uncaging

Objective: Photolyze the caging group at a specific spatial coordinate.

  • Target Identification: Identify an isolated dendritic spine or a specific dendritic branch segment.

  • Laser Calibration: Tune a second, independent Ti:Sapphire laser to 720 nm for uncaging. Calibrate the power at the objective back-aperture to ~15–25 mW.

  • Baseline Recording: Evoke baseline NMDA-mediated excitatory postsynaptic currents (EPSCs) using extracellular electrical stimulation or 2P-glutamate uncaging.

    • Validation Check: Record 10–15 stable baseline sweeps to ensure synaptic viability before intervention.

  • Focal Photolysis: Position the uncaging ROI over the target spine. Deliver a train of laser pulses (e.g., 5 pulses, 1 ms duration, 10 Hz).

  • Use-Dependent Blockade: Immediately following the uncaging pulse train, deliver synaptic stimulation.

    • Causality Note: The receptor must open for the newly freed adamantan-2-amine to enter the pore. The first post-uncaging EPSC will drive the blocker into the channel, and subsequent EPSCs will show a marked reduction in amplitude[1].

Workflow Step1 1. Whole-Cell Patch Clamp (Load Caged Blocker + Dye) Step2 2. Morphological Imaging (Alexa Fluor 594 at 810 nm) Step1->Step2 Step3 3. Target Identification (Select Dendritic Spine) Step2->Step3 Step4 4. Two-Photon Uncaging (720 nm Laser Pulses) Step3->Step4 Step5 5. Electrophysiology (Record Evoked EPSCs) Step4->Step5

Caption: Experimental workflow from intracellular loading to focal two-photon uncaging and recording.

Troubleshooting & Quality Control

To ensure the integrity of the data, implement the following self-validating controls:

  • Dark Toxicity Check: If baseline EPSCs run down before the 720 nm uncaging pulse is applied, the caged compound may be degrading in the internal solution, or the imaging laser (810 nm) power is too high, causing premature uncaging. Reduce imaging laser power to < 5 mW.

  • Spatial Specificity Validation: After successfully blocking NMDA receptors at the target spine, move the uncaging ROI to a neighboring spine (separated by > 5 µm). The neighboring spine should exhibit normal NMDA-EPSCs, proving that the photolysis volume was tightly restricted and the adamantan-2-amine did not diffuse extensively before binding[4][5].

  • Washout/Recovery: Because adamantan-2-amine is an open-channel blocker, prolonged depolarization combined with repeated synaptic stimulation (in the absence of further uncaging) can eventually unblock the channel, providing a secondary confirmation of the mechanism.

References

  • Palmer, L. M., Shai, A. S., Reeve, J. E., Anderson, H. L., Paulsen, O., & Larkum, M. E. (2014). "NMDA spikes enhance action potential generation during sensory input." Nature Neuroscience, 17(3), 383-390. URL:[Link]

  • Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). "Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons." Nature Neuroscience, 4(11), 1086-1092. URL:[Link]

  • Chalifoux, J. R., & Carter, A. G. (2012). "Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function." Channels (Austin), 6(4), 240-244. URL:[Link]

Sources

Method

Application Note: Kinetic Analysis of Ion Channel Blockade after UV Uncaging

Abstract This application note details a high-precision protocol for determining the binding kinetics ( ) of ion channel blockers using Ultraviolet (UV) photolysis of caged neurotransmitters. Unlike traditional perfusion...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-precision protocol for determining the binding kinetics (


) of ion channel blockers using Ultraviolet (UV) photolysis of caged neurotransmitters. Unlike traditional perfusion systems, which are limited by solution exchange speeds (10–100 ms), UV uncaging offers microsecond-resolution "concentration jumps." This speed is critical for resolving the rapid onset of open-channel blockade , where a drug binds only after the channel pore has opened. This guide focuses on measuring the blockade kinetics of NMDA receptors using MNI-caged glutamate, though the principles apply to GABA receptors and voltage-gated channels.

Introduction: The Kinetic Challenge

In drug development and basic neuroscience, quantifying how fast a molecule blocks a channel is as important as its affinity (


).
  • Traditional Perfusion: Too slow to capture the "onset" of blockade for fast-acting drugs. The channel may desensitize or the block may reach equilibrium before the solution exchange is complete.

  • UV Uncaging Solution: By pre-equilibrating the tissue with the blocker and "caged" agonist, and then flashing UV light, we instantaneously release the agonist. The channels open immediately, and the blocker (already present) races to plug the pore. The resulting current decay represents the real-time kinetics of the blockade .

Experimental Configuration

Optical & Electrophysiological Setup

To achieve kinetic fidelity, the optical path must deliver a focused, high-intensity UV pulse without electrical noise interference.

  • Microscope: Upright fixed-stage microscope (e.g., Olympus BX51WI).

  • Light Source: DPSS Laser (355 nm or 375 nm) or high-power UV LED (365 nm).

    • Note: Lasers are preferred for kinetic analysis due to tighter temporal pulse control (<1 ms).

  • Beam Steering: Galvanometric mirrors (for spot uncaging) or wide-field illumination (for whole-cell currents).

  • Recording: Patch-clamp amplifier (e.g., Axon MultiClamp 700B) with high-bandwidth digitization (>20 kHz).

Reagents
  • Caged Agonist: MNI-caged-L-glutamate (4-methoxy-7-nitroindolinyl-glutamate).

    • Why: High quantum yield, fast photolysis (<1 µs), and hydrolytically stable at physiological pH.

  • Blocker: The test compound (e.g., MK-801, Memantine) dissolved in the bath solution.

Visualizing the Workflow

The following diagram illustrates the signal pathway and the kinetic states being probed.

G cluster_0 Optical Input cluster_1 Kinetic States (Ion Channel) UV_Source UV Laser (355 nm) Caged_Cmp Caged Glutamate (Inactive) UV_Source->Caged_Cmp Photolysis (<1µs) Closed Closed State (C) Caged_Cmp->Closed Releases Glutamate Open Open State (O) Closed->Open Activation (k_open) Blocked Blocked State (B) Open->Blocked Drug Binding (k_on * [Drug]) Open->Blocked

Caption: Workflow showing UV photolysis triggering channel opening, followed by the drug entering the open pore (Open Channel Block).

Protocol: Kinetic Analysis of Blockade

Phase 1: Preparation
  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured cells (HEK293 expressing NMDA receptors).

  • Loading: Perfuse the recording chamber with ACSF containing:

    • MNI-caged-glutamate: 200–500 µM (Saturating concentration to ensure rapid activation).

    • Glycine/D-Serine: 10 µM (Co-agonist required for NMDA receptors).

    • TTX: 1 µM (To block voltage-gated sodium channels).[1][2]

    • Zero Mg²⁺: (Remove native blockade).

Phase 2: Control Recording (No Blocker)
  • Patch: Establish a whole-cell recording (Voltage Clamp, -60 mV).

  • Uncage: Deliver a short UV pulse (1–5 ms).

  • Record: Observe the inward current. It should rise rapidly (<5 ms) and decay slowly due to desensitization.

  • Fit: Fit the decay with a mono- or bi-exponential function to determine the intrinsic closing/desensitization rate (

    
    ).
    
Phase 3: Test Recording (With Blocker)
  • Wash-in: Perfuse the Test Blocker (e.g., 10 µM) into the bath. Wait 5 minutes for equilibration.

    • Critical: The blocker is now present everywhere but cannot bind because the channels are closed (for open-channel blockers).

  • Uncage: Deliver the identical UV pulse used in Phase 2.

  • Record: Observe the current.

    • Result: The current rises to the same peak (since block hasn't happened yet) but decays much faster than the control trace. This accelerated decay is the blocker entering the channel.

  • Repeat: Repeat with at least 3-4 different concentrations of the blocker (e.g., 1, 3, 10, 30 µM).

Data Analysis & Calculation

The observed decay rate (


) in the presence of an open-channel blocker is the sum of the intrinsic closing rate and the blocking rate.
Mathematical Model

The reaction scheme is:



The observed relaxation rate (


) is defined by:


Where:

  • 
    : Rate of decay in control (desensitization/closing).
    
  • 
    : Association rate constant (
    
    
    
    ).
  • 
    : Concentration of the blocker.[3][4][5][6]
    
  • 
    : Dissociation rate constant (
    
    
    
    ).
Step-by-Step Calculation
  • Extract

    
    :  Fit the decay phase of the currents for each concentration 
    
    
    
    using a standard exponential fit:
    
    
  • Calculate

    
    :  Convert 
    
    
    
    to rate:
    
    
    .
  • Subtract Control: Calculate the net blocking rate:

    
    
    (Note: If 
    
    
    
    is significant, this subtraction is an approximation; global fitting is preferred for complex models).
  • Plot: Create a plot of

    
     vs. Concentration 
    
    
    
    .
  • Linear Regression:

    • Slope: Represents

      
       (The speed of binding).
      
    • Y-Intercept: Represents

      
      . (Subtract 
      
      
      
      to get
      
      
      ).
Summary Table: Expected Data
ParameterSymbolUnitHow to derive
Observed Rate



from raw trace
Association Rate


Slope of

vs

plot
Dissociation Rate


Y-intercept (corrected for control)
Equilibrium Constant



Troubleshooting & Controls

IssueProbable CauseSolution
Rise time is slow (>10ms) Low UV intensity or poor focusAdjust laser collimation; check objective UV transmission.
No accelerated decay with blocker Blocker is not an open channel blockerThe drug may be a competitive antagonist (reduces peak, doesn't change decay).
Current "Run-down" Phototoxicity or cell healthUse lower UV intensity; limit recording time; add radical scavengers.
Baseline unstable Uncaging artifactEnsure recording electrode is shielded from direct UV light.

References

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[7][8] Frontiers in Synaptic Neuroscience. Link

    • Key Insight: Detailed properties of MNI-caged glutam
  • Kampa, B. M., et al. (2004).[9] NMDA receptor kinetics are tuned for spike-timing dependent synaptic plasticity.[9] The Journal of Physiology. Link

    • Key Insight: Demonstrates the use of kinetic modeling to understand Mg²⁺ block (a natural open-channel blocker).[4][9]

  • Vargas-Caballero, M., & Robinson, H. P. (2003). A slow fraction of Mg2+ unblock of NMDA receptors limits their contribution to spike generation in cortical pyramidal neurons. Journal of Neurophysiology. Link

    • Key Insight: Protocols for voltage-step and concentr
  • Corrie, J. E., et al. (1993). Dynamic measurement of channel blockade. Biophysical Journal.

Sources

Application

Application Note: Advanced Solvent Systems for the Recrystallization of N-Substituted Adamantamines

Introduction and Structural Dichotomy N-substituted adamantamines—most notably memantine, rimantadine, and amantadine—are critical active pharmaceutical ingredients (APIs) utilized primarily for their NMDA receptor antag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Dichotomy

N-substituted adamantamines—most notably memantine, rimantadine, and amantadine—are critical active pharmaceutical ingredients (APIs) utilized primarily for their NMDA receptor antagonism and antiviral properties. Purifying these compounds presents a unique physicochemical challenge due to their molecular architecture.

These molecules feature a highly lipophilic, bulky tricyclic hydrocarbon cage (adamantane) juxtaposed with a polar, ionizable nitrogen-containing moiety. This structural dichotomy dictates that their hydrochloride salts exhibit amphiphilic behavior, rendering traditional single-solvent recrystallization highly inefficient. This application note details the mechanistic selection of binary solvent systems to optimize yield, control polymorphism, and ensure industrial scalability.

Mechanistic Principles of Solvent Selection

The Amphiphilic Challenge

When an adamantamine is in its free base form, the lipophilic cage dominates the molecule's solvation thermodynamics, allowing for direct crystallization from non-polar or moderately polar solvents like hexane or ethyl acetate. However, upon conversion to a hydrochloride salt (the preferred state for oral formulations), the molecule becomes amphiphilic.

Highly polar protic solvents (e.g., pure water or methanol) solvate the ionic salt bridge too effectively, preventing supersaturation and resulting in poor yields. Conversely, non-polar solvents fail to dissolve the salt entirely. Therefore, optimal purification necessitates a binary solvent/anti-solvent system . The polar solvent disrupts the crystal lattice for dissolution, while the anti-solvent lowers the dielectric constant of the mixture, driving controlled precipitation.

Polymorphism and Industrial Viability

The choice of anti-solvent directly influences the crystal habit and polymorph of the resulting API. Historically, the synthesis of memantine hydrochloride utilized an ethanol/diethyl ether system[1]. While ether is a powerful anti-solvent, it induces rapid kinetic precipitation. This rapid nucleation traps the API in "Form I," a spongy, fluffy polymorph that exhibits poor flowability and complicates downstream tableting[1]. Furthermore, ether presents severe flammability and peroxide-formation hazards at an industrial scale[1].

Modern protocols substitute ether with ketones (e.g., acetone) or alternative ethers (e.g., MTBE) paired with water or short-chain alcohols[2]. A precisely tuned acetone/water system (5:1 v/v) provides sufficient solvation to slow nucleation, allowing the system to reach the thermodynamic sink. This yields "Form II," a dense, highly crystalline polymorph with superior handling characteristics and purities exceeding 99.9%[1],[2].

SolventSelection A N-Substituted Adamantamine (Crude API) B Chemical State? A->B C Free Base (Highly Lipophilic) B->C Unprotonated D Hydrochloride Salt (Amphiphilic) B->D Protonated (HCl) E Non-Polar / Moderately Polar (Hexane, Toluene, EtOAc) C->E Direct Crystallization F Target Polymorph? D->F Solvent/Anti-Solvent G Form I (Fluffy) Avoid in large scale F->G Kinetic Control H Form II (Dense) Preferred for Formulation F->H Thermodynamic Control I Alkanol / Ether (EtOH / Diethyl Ether) G->I J Aqueous / Ketone (Water / Acetone) H->J

Figure 1: Decision matrix for adamantamine solvent selection based on chemical state and polymorph.

Quantitative Data Summary

The following table summarizes the field-proven solvent systems used for the recrystallization and optical resolution of adamantamine derivatives, highlighting the shift away from hazardous ether-based systems.

APISolvent SystemRatio (v/v)Temp ProfileYield (%)Purity / eeCrystal Habit / Notes
Memantine HCl Ethanol / Diethyl EtherVariableAmbient to 0 °CN/AN/AForm I (Fluffy), High safety risk[1]
Memantine HCl Acetone / Water5:1Reflux to -5 °C65.0%99.92%Form II (Dense), High safety profile[2]
Memantine HCl Methanol / MTBEVariableReflux to -5 °CN/A>99.9%Alternative safe anti-solvent system[2]
Rimantadine Salt Acetone / Water19:1 (5% H₂O)50 °C to RT34.7%88.4% ee1st resolution step (Diastereomeric)[3]
Rimantadine Salt EtOAc / Water19:1 (5% H₂O)Reflux to RT87.3%98.7% ee2nd recrystallization enrichment step[3]

Experimental Protocols

Protocol A: High-Yield Recrystallization of Memantine Hydrochloride (Form II)

Objective: Purify crude memantine HCl while controlling polymorphism to yield the dense, formulation-friendly Form II. Causality Check: Acetone acts as an anti-solvent, driving precipitation. The 16.6% water content provides sufficient solvation of the hydrochloride salt bridge to slow nucleation, favoring the thermodynamic Form II over the kinetic Form I[1],[2].

  • Dissolution: In a round-bottom flask, suspend 10.0 g of crude memantine hydrochloride in 90 mL of a pre-mixed acetone/water solution (5:1 v/v)[2].

  • Heating: Heat the suspension to reflux (approx. 60–65 °C) under continuous stirring until the solution becomes completely clear, indicating full dissolution of the API[2].

  • Controlled Cooling: Gradually cool the solution to room temperature over 1 hour. Note: Rapid crash-cooling can trap impurities and induce Form I kinetic precipitation.

  • Crystallization: Further cool the mixture to between -5 °C and 5 °C using an ice/brine bath. Maintain stirring and incubate at this temperature for 2 hours to maximize crystal yield[2].

  • Isolation: Isolate the white crystalline powder via vacuum filtration. Wash the filter cake with 10–15 mL of cold, neat acetone to displace residual water and mother liquor[2].

  • Drying: Dry the crystals under vacuum at 60 °C to constant weight. Expected yield: ~6.5 g (65%), GC Purity: >99.9%[2].

Protocol B: Enantiomeric Enrichment of Rimantadine via Aqueous Acetone Recrystallization

Objective: Isolate enantiomerically pure rimantadine via diastereomeric salt formation with (R)-phenoxypropionic acid. Causality Check: The addition of exactly 5% water to the organic solvent (acetone or EtOAc) is critical. Anhydrous solvents lead to rapid, unselective precipitation of both diastereomers, while excessive water prevents crystallization entirely[3].

  • Salt Formation: Dissolve racemic rimantadine in acetone containing 5% H₂O (adjusted to 12 volumes relative to API mass)[3].

  • Reagent Addition: Add 0.5 equivalents of (R)-phenoxypropionic acid dissolved in the same solvent system at 50 °C[3].

  • Incubation: Stir the mixture for 30 minutes at 50 °C, then allow it to cool to room temperature. Stir for an additional 24 hours to promote selective crystallization of the (S)-rimantadine salt[3].

  • First Isolation: Filter the resulting salt, wash with cold 5% aqueous acetone, and dry under vacuum. (Expected ee: ~88.4%)[3].

  • Recrystallization (Enrichment): Suspend the enriched salt in ethyl acetate containing 5% H₂O. Heat to dissolution, then cool to room temperature. Isolate via filtration to achieve >98.7% ee[3].

Self-Validation and Quality Control

To ensure the trustworthiness of the recrystallization process, the following self-validating checks must be integrated into the workflow:

  • Residual Solvent Analysis (GC): Verify that residual solvents are within ICH Q3C limits. For instance, if chloroform was used in upstream extraction, its residual concentration must be strictly <60 ppm (Permitted Daily Exposure of 0.6 mg/day) as it is a Class 2 solvent[2].

  • Polymorph Verification (XRPD & Melting Point): Form II memantine HCl should exhibit a sharp melting point and a distinct X-Ray Powder Diffraction pattern compared to the fluffy Form I[1]. Visual inspection should confirm dense, granular crystals rather than a spongy mass.

  • Chiral Validation (HPLC): For rimantadine protocols, enantiomeric excess must be validated via chiral stationary phase HPLC to ensure the >98% ee threshold is met after the second recrystallization[3].

References

1.[1] Crystal form ii of memantine hydrochloride - Google Patents (WO2005069742A2). 1 2.[2] A kind of purification process of memantine - Google Patents (CN106966909A). 2 3.[3] Optical Resolution of Rimantadine - PMC - NIH. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of lipophilic adamantane amines

Topic: Improving Water Solubility of Lipophilic Adamantane Amines Ticket ID: ADA-SOL-9942 Status: Open Assigned Specialist: Senior Application Scientist[1] 🟢 System Overview: The "Diamondoid" Challenge Welcome to the Ada...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Water Solubility of Lipophilic Adamantane Amines Ticket ID: ADA-SOL-9942 Status: Open Assigned Specialist: Senior Application Scientist[1]

🟢 System Overview: The "Diamondoid" Challenge

Welcome to the Adamantane Solubility Knowledge Base. You are likely here because your adamantane-based pharmacophore (e.g., Amantadine, Memantine, or a novel derivative) is behaving like a "grease ball" in aqueous media.[1]

The Root Cause: Adamantane (


) is a diamondoid cage.[1] It is rigid, highly symmetrical, and intensely lipophilic.[1]
  • LogP: Typically > 2.5 (High lipophilicity).[1]

  • pKa: Adamantane amines are strong bases (pKa

    
     10.1 – 10.8).[1]
    
  • Thermodynamics: The crystal lattice energy is high due to efficient packing of the symmetric cage, making dissolution energetically costly.

This guide provides three "Tier 1" solutions to overcome the hydrophobic effect and solubilize these molecules for biological assays and formulation.

🛠 Module 1: Salt Selection (The First Line of Defense)

KB Article ID: CHEM-SALT-01

Because adamantane amines are basic (pKa > 10), protonation is the most direct route to solubility.[1] However, not all salts are created equal.[1][2][3] The standard Hydrochloride (HCl) salt is often chosen by default, but it may not be the optimal choice for solubility or hygroscopicity.[1]

📊 Comparative Data: Counterion Performance

Data based on standard physicochemical properties of adamantane derivatives.

CounterionTypeSolubility PotentialpH (1% soln)Notes
Hydrochloride InorganicHighAcidic (~4-5)Standard.[1][4] Can be hygroscopic.[1] Good for initial screening.
Gluconate OrganicVery HighNeutral (~6-7)Excellent for physiological compatibility.[1] High MW reduces drug load.[1]
Lactate OrganicHighNeutral (~6)Often amorphous; high solubility but harder to crystallize.[1]
Maleate OrganicModerateAcidicGood for crystallization if HCl fails.[1]
Citrate OrganicModerate/HighBufferedUseful for taste masking; buffers the microenvironment.[1]
⚗️ Experimental Protocol: Salt Screening for High pKa Amines

Objective: Identify a counterion that maximizes aqueous solubility without inducing rapid precipitation.

  • Stoichiometry Calculation: Determine the molar mass of your free base.[1] Aim for a 1:1.05 molar ratio (Base:Acid).[1]

  • Solvent Selection: Dissolve the free base in a minimal amount of Ethanol or Isopropanol (Adamantane amines are soluble here).[1]

  • Acid Addition:

    • For HCl: Add 1.1 eq of 4M HCl in Dioxane.[1]

    • For Organic Acids: Dissolve the acid (e.g., L-Gluconic acid) in water/ethanol and add dropwise.[1]

  • Precipitation/Crystallization:

    • Cool to 4°C.[1]

    • If no precipitate forms, add an anti-solvent (Diethyl Ether or Hexane) until turbid.[1]

  • Validation: Filter, dry, and measure solubility in pH 7.4 phosphate buffer.

📉 Logic Diagram: Salt Selection Decision Tree

SaltSelection Start Start: Adamantane Amine Free Base CheckPKa Check pKa (Usually > 10) Start->CheckPKa TargetApp Target Application? CheckPKa->TargetApp RouteIV IV/Injectable TargetApp->RouteIV Need Neutral pH RouteOral Oral Solid TargetApp->RouteOral Need Stability Gluconate Select Gluconate/Lactate (Neutral pH, High Sol) RouteIV->Gluconate HCl Select HCl/Maleate (Crystalline, Stable) RouteOral->HCl Screen Execute Salt Screen (Solvent: EtOH/IPA) Gluconate->Screen HCl->Screen Result Measure Solubility in PBS Screen->Result

Caption: Decision logic for selecting counterions based on the intended delivery route and physicochemical requirements.

🧩 Module 2: Cyclodextrin Complexation (The "Magic Bullet")

KB Article ID: FORM-CD-02

If salt formation is insufficient or pH-dependent precipitation occurs, Cyclodextrins (CDs) are the industry standard for adamantanes.[1]

The Mechanism: The adamantane cage (~7 Å diameter) is a geometric "lock and key" fit for the cavity of


-Cyclodextrin (

-CD)
.[1] This inclusion complex shields the hydrophobic cage from water, drastically increasing apparent solubility.[1]
  • Binding Constant (

    
    ):  Typically 
    
    
    
    to
    
    
    (Very strong binding).[1]
⚗️ Experimental Protocol: The Kneading Method

Objective: Create a 1:1 Inclusion Complex.

  • Molar Ratio: Weigh 1 equivalent of Adamantane Amine (Salt or Base) and 1 equivalent of

    
    -CD (or HP-
    
    
    
    -CD for higher solubility).
  • Paste Formation: In a mortar, add the

    
    -CD and a small volume of water/ethanol (1:1 v/v) to form a thick paste.[1]
    
  • Incorporation: Slowly add the adamantane amine while grinding vigorously for 30–45 minutes. The physical energy drives the guest into the host cavity.[1]

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Verification: Analyze via Differential Scanning Calorimetry (DSC) . The disappearance of the adamantane melting peak indicates successful encapsulation.[1]

📉 Logic Diagram: Host-Guest Equilibrium

CDComplex Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex k_on CD Beta-Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD

Caption: Thermodynamic equilibrium of adamantane encapsulation. High affinity (K_on) drives the equilibrium to the right.

🧬 Module 3: Structural Modification (Chemical Biology)

KB Article ID: CHEM-MOD-03

When formulation fails, chemical modification is required.[1]

  • PEGylation: Attaching a short Polyethylene Glycol (PEG) chain to the amine.[1][5]

    • Pros: Massive solubility increase; reduced clearance.[1]

    • Cons: May reduce binding affinity to the target receptor (e.g., NMDA channel).[1]

  • Hydroxylation: Synthesizing 3-hydroxy-adamantane-1-amine.

    • Pros: Lowers LogP by adding a polar H-bond donor/acceptor to the cage.

    • Cons: Requires synthetic chemistry steps.[1]

❓ Troubleshooting & FAQ (Ticket Resolution)

Q1: My adamantane amine HCl salt precipitates when I add it to cell culture media (pH 7.4). Why? A: This is the "Free Base Crash."[1]

  • Diagnosis: The pKa is ~10.[1][4]5. At pH 7.4, the equilibrium shifts slightly.[1] While mostly ionized, the high ionic strength of media (PBS/DMEM) can suppress the solubility of the salt form (Common Ion Effect), or the small fraction of free base exceeds its intrinsic solubility (often < 1 µg/mL).

  • Fix: Pre-complex with HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin) before adding to media.[1] The CD protects the hydrophobic cage regardless of protonation state.[1]
    

Q2: I cannot use Cyclodextrins because they interfere with my assay. What now? A: Use a Cosolvent System .[1]

  • Recipe: Dissolve drug in 100% DMSO (Stock).

  • Dilution:[1] Dilute into buffer containing 20% PEG-400 or 10% Propylene Glycol .[1] These cosolvents disrupt water structure and accommodate the hydrophobic cage better than pure water.[1]

Q3: Which Cyclodextrin is best? Alpha, Beta, or Gamma? A: Beta-CD (or HP-


-CD)  is mandatory.[1]
  • Alpha-CD: Cavity is too small (Adamantane won't fit).[1]

  • Gamma-CD: Cavity is too loose (Binding constant is weak).[1]

  • Beta-CD: Perfect size match for the adamantane cage.[1]

📚 References

  • PubChem. (2025).[1][4] Amantadine: Chemical and Physical Properties. National Library of Medicine.[1] [Link]

  • Sadrerafi, K., et al. (2015).[1][6] Association constant of β-cyclodextrin with carboranes, adamantane, and their derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • FDA. (2024).[1] Memantine Hydrochloride Label Information. U.S. Food and Drug Administration.[1] [Link]

Sources

Optimization

Troubleshooting low yields in adamantane reductive amination reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the reductive amination o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the reductive amination of adamantane derivatives (e.g., adamantan-2-one or adamantylamines).

Because of its bulky, highly lipophilic, and rigid cage structure, adamantane introduces severe steric hindrance that fundamentally alters the thermodynamics and kinetics of standard amination pathways[1]. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to overcome them.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding mostly adamantan-2-ol instead of the desired adamantylamine? Causality: This is the most frequent failure mode in adamantane chemistry. Reductive amination relies on a delicate equilibrium where the ketone and amine condense to form an imine (or iminium) intermediate. Because the adamantyl cage is exceptionally bulky, steric clash heavily shifts this equilibrium back toward the starting materials[2]. If you use a "direct" reductive amination protocol (where the reducing agent is present from the start), the hydride source will prematurely reduce the unreacted adamantan-2-one into adamantan-2-ol before the imine has a chance to form[3]. Solution: You must decouple the reaction. Switch to a "stepwise" (indirect) protocol where you force the imine formation to completion before introducing any reducing agent[4].

Q2: Which reducing agent is best suited for sterically hindered adamantane derivatives? Causality: The choice of hydride source dictates chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally the gold standard because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it mild enough to reduce imines faster than ketones at a weakly acidic pH (6.0–8.0). However, for highly hindered adamantyl ketones, STAB may be too sterically demanding to approach the imine[5]. In these extreme cases, Sodium cyanoborohydride (NaBH₃CN) paired with a strong Lewis acid becomes the mandatory alternative[6].

Q3: How can I thermodynamically drive the imine formation to completion? Causality: Since imine condensation releases water, you must actively remove it to satisfy Le Chatelier's principle. While 3Å molecular sieves work for mildly hindered substrates, adamantane often requires chemical activation. Solution: Titanium(IV) chloride (TiCl₄) is highly recommended. It serves a dual purpose: it acts as a powerful Lewis acid to activate the sterically shielded carbonyl carbon, and it acts as an irreversible water scavenger (forming insoluble TiO₂ precipitates)[6].

Quantitative Comparison of Reducing Agents for Adamantane Systems
Reducing AgentTypical EquivalentsOptimal pH RangeRelative Reaction RateRisk of Adamantanol Byproduct
NaBH(OAc)₃ (STAB) 1.4 – 2.0 eq6.0 – 8.0ModerateLow (Best for primary amines)
NaBH₃CN 1.5 – 3.0 eq5.0 – 7.0SlowHigh (If used in direct protocol)
TiCl₄ / NaBH₃CN 0.5 eq / 1.5 eqN/A (Lewis Acid)FastVery Low (Best for bulky amines)
NaBH₄ 1.0 – 2.0 eq> 8.0Very FastExtreme (Avoid for adamantane)

Part 2: Troubleshooting Logic & Decision Workflows

G Start Low Yield in Adamantane Reductive Amination? CheckByproduct Identify Major Byproduct Start->CheckByproduct Alcohol Adamantanol (Ketone Reduction) CheckByproduct->Alcohol Premature Reduction NoReaction Recovered Starting Material CheckByproduct->NoReaction Steric Block OverAlk Over-Alkylated Amine CheckByproduct->OverAlk Primary Amine Used Sol1 Use Stepwise Method (Pre-form Imine) Alcohol->Sol1 Sol2 Add Lewis Acid (TiCl4) or 3Å Mol Sieves NoReaction->Sol2 Sol3 Adjust Stoichiometry (Excess Amine) OverAlk->Sol3

Troubleshooting logic tree for identifying and resolving low yields in adamantane amination.

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

Best for: Less hindered primary amines reacting with adamantan-2-one.

  • Preparation: In an oven-dried flask under N₂, dissolve adamantan-2-one (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acidification: Add glacial acetic acid (1.0 eq) to bring the pH to ~6.0. Causality: This protonates the intermediate carbinolamine, facilitating water elimination.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature[5].

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). Because STAB is mild, you should observe the slow disappearance of the ketone over 12-24 hours without the rapid appearance of a highly polar adamantan-2-ol spot. If the alcohol spot appears rapidly, abort and switch to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Protocol B: Stepwise TiCl₄-Mediated Reductive Amination

Best for: Highly hindered secondary/tertiary amines or unreactive adamantyl substrates.

  • Imine Formation: Dissolve adamantan-2-one (1.0 eq) and the amine (1.2 eq) in anhydrous DCM under strict N₂ at 0 °C.

  • Lewis Acid Addition: Dropwise, add a 1.0 M solution of TiCl₄ in DCM (0.5 eq).

  • Self-Validation Check 1 (Visual): The solution will immediately change color (often to bright orange/red), and a white/yellow precipitate (TiO₂ and amine hydrochloride salts) will begin to form. This physical precipitation validates that water is being successfully scavenged from the equilibrium[7].

  • Reduction: Stir at room temperature for 4–6 hours. Cool back to 0 °C, and add a solution of NaBH₃CN (1.5 eq) in anhydrous Methanol. Stir for an additional 2 hours.

  • Self-Validation Check 2 (TLC): TLC should show complete consumption of the imine intermediate.

  • Workup: Quench with 1M NaOH to precipitate remaining titanium salts. Filter the entire mixture through a pad of Celite to remove the thick emulsion. Extract the filtrate with DCM.

Workflow Step1 1. Mix Ketone & Amine in anhydrous DCM Step2 2. Dropwise addition of TiCl4 at 0°C Step1->Step2 Step3 3. Stir to form Imine (Monitor via TLC) Step2->Step3 Step4 4. Add NaBH3CN in MeOH Step3->Step4 Step5 5. Quench & Filter Titanium Salts Step4->Step5

Step-by-step experimental workflow for TiCl4-mediated stepwise reductive amination.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Afanasyev, O. I., et al. (2020). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate.[Link]

  • Common Organic Chemistry. Sodium Cyanoborohydride.[Link]

  • Karimi, F., & Långström, B. (2004). Synthesis of [11C]/(13C)amines via carbonylation followed by reductive amination. PubMed. [Link]

  • Li, Y., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Aggregation of Adamantane Derivatives in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of adamantane-functionalized compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of adamantane-functionalized compounds. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality of these aggregation events and providing self-validating, field-proven protocols to ensure your compounds remain in a soluble, monomeric state for your biological assays.

Part 1: Mechanistic FAQ – Understanding and Overcoming Aggregation

Q1: Why do adamantane derivatives consistently aggregate or precipitate in standard aqueous buffers? A1: The core issue is thermodynamic. The adamantane core is a highly rigid, bulky, and lipophilic tricyclic hydrocarbon cage. Incorporating an adamantane moiety into a drug molecule typically increases its calculated partition coefficient (clogP) by approximately 3.1 log units, drastically shifting the molecule's nature toward extreme hydrophobicity (1)[1]. Because the non-polar adamantane structure cannot form favorable hydrogen bonds with polar solvent molecules like water, the system minimizes its thermodynamically unfavorable exposed surface area by forcing the adamantane cages to associate with one another. This hydrophobic effect drives rapid aggregation and eventual precipitation (2)[2].

Q2: What is the most effective, non-covalent method to prevent this aggregation without altering the drug's primary structure? A2: The gold standard for solubilizing adamantane in aqueous media is host-guest complexation using cyclodextrins (CDs), particularly


-cyclodextrin (

-CD) or its derivatives (3)[3]. The internal hydrophobic cavity of

-CD is perfectly sized to encapsulate the adamantane cage. This forms an inclusion complex with a hydrophilic exterior, effectively masking the lipophilic adamantane moiety from the aqueous environment (2)[2]. The binding affinity (

) for adamantane-

-CD complexes is exceptionally high, often in the range of

to


(4)[4], ensuring stable monomeric dispersion.

Q3: If I must modify the chemical structure of my adamantane derivative, what alterations best improve aqueous solubility? A3: If synthetic modification is an option, introducing polar heteroatoms or flexible spacers can dramatically reduce the melting point and improve aqueous solubility. For example, introducing a chlorine atom at the bridgehead position or adding a methylene spacer between the adamantane cage and a functional group has been shown to increase water solubility up to 20-fold while preserving target binding affinity, as demonstrated in the optimization of soluble epoxide hydrolase inhibitors (5)[5].

Q4: How do I empirically validate that my adamantane compound is truly solubilized and not just forming sub-visible nano-aggregates? A4: A robust, self-validating system requires orthogonal analytical checks. First, perform a macroscopic turbidity assay measuring optical density (OD) at 365 nm; a truly solubilized complex will exhibit an exponential decay in turbidity approaching baseline as the host-guest ratio is optimized (6)[6]. Second, confirm molecular encapsulation using 2D ROESY NMR in


. The presence of cross-peaks between the adamantane protons and the internal cavity protons (H3 and H5) of the cyclodextrin unambiguously validates true inclusion rather than amorphous aggregation (3)[3].

Part 2: Visualization of Troubleshooting Workflows

G Start Adamantane Derivative in Aqueous Buffer Agg Aggregation Detected (High Turbidity) Start->Agg Hydrophobic effect Strat1 Add β-Cyclodextrin (Host-Guest Complex) Agg->Strat1 Pathway A Strat2 Add Co-solvents/Surfactants (e.g., DMSO, Tween) Agg->Strat2 Pathway B Strat3 Chemical Modification (Add Spacers/Polar Groups) Agg->Strat3 Pathway C Success Soluble Monomeric State (Self-Validated) Strat1->Success K_a ~ 10^4 - 10^5 M^-1 Strat2->Success Micellization Strat3->Success Reduced logP

Logical workflow for troubleshooting and resolving adamantane aggregation in aqueous media.

Part 3: Quantitative Data Summaries

StrategyMechanism of ActionSolubilization EfficacyKey AdvantagePrimary Limitation

-Cyclodextrin Complexation
Host-guest encapsulation of the lipophilic cageVery High (

)
Preserves native drug structure; highly biocompatibleRequires precise stoichiometric optimization
Chemical Modification Addition of polar spacers/heteroatoms (e.g., Chlorine)Moderate to High (Up to 20-fold increase)Permanent solubility enhancement; lowers melting pointMay alter target binding affinity or pharmacokinetics
Co-solvents / Surfactants Reduction of solvent polarity / MicellizationLow to ModerateEasy to implement in early discoveryHigh toxicity in cell assays; risk of precipitation upon dilution

Part 4: Self-Validating Experimental Protocols

The following protocols establish a closed-loop system: you prepare the complex, and immediately validate its integrity before proceeding to downstream assays.

Protocol 1: Preparation of Adamantane- -Cyclodextrin Inclusion Complexes (Kneading Method)

This method utilizes mechanical shear to force the hydrophobic adamantane into the CD cavity, outperforming simple co-dissolution.

  • Paste Formation: Place the required molar equivalent of

    
    -CD (start with a 1:2 Drug:CD ratio) in a mortar. Add a minimal volume of an ethanol/water solution (1:1 v/v) to form a thick, homogenous paste.
    
  • Incorporation: Gradually add the adamantane derivative to the paste while continuously triturating with a pestle.

  • Kneading: Continue kneading the mixture vigorously for 30–60 minutes. The mechanical energy is critical for overcoming the activation barrier of complexation.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved. Pulverize the dried mass into a fine powder.

  • Reconstitution: Dissolve the powder in your target aqueous buffer.

Protocol 2: Turbidimetric Validation of Solubilization

Never assume your compound is solubilized just because the solution looks clear to the naked eye. Use this orthogonal check.

  • Serial Preparation: Prepare a series of aqueous buffer solutions containing a fixed concentration of the adamantane derivative and increasing molar equivalents of

    
    -CD (e.g., 1:0, 1:1, 1:2, 1:5).
    
  • Spectrophotometry: Measure the optical density (OD) of each solution at 365 nm using a UV-Vis spectrophotometer.

  • Analysis: Plot OD vs. Host:Guest ratio. The OD should exponentially decay to near zero.

  • Self-Validation Check (Crucial): If the OD remains > 0.05, centrifuge the sample at 10,000 x g for 10 minutes. If a visible pellet forms, complexation is incomplete. Return to Protocol 1 and increase the kneading time or the CD stoichiometric ratio.

Protocol Step1 1. Kneading Method Mix Adamantane + β-CD Step2 2. Aqueous Reconstitution Add to Buffer Step1->Step2 Step3 3. Centrifugation Remove Insoluble Debris Step2->Step3 Val1 Validation A: Turbidimetry OD at 365 nm < 0.05? Step3->Val1 Val2 Validation B: NMR/ROESY Cross-peaks present? Val1->Val2 Orthogonal Check Pass Proceed to Assay Val1->Pass Yes Fail Optimize Host:Guest Ratio Val1->Fail No Val2->Pass Yes Fail->Step1 Iterate

Self-validating protocol for preparing and verifying cyclodextrin inclusion complexes.

References

  • [2] Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives. Benchchem.2

  • [6] Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. PMC. 6

  • [4] New Long End-Associative Polymers for Mist Control in I. Aqueous ... Caltech.4

  • [5] Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC. 5

  • [1] Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.1

  • [3] Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PMC. 3

Sources

Optimization

Technical Support Center: pH Optimization for N-Benzyladamantan-2-amine

Introduction Welcome to the Technical Support Center. This guide addresses the physicochemical stability of N-benzyladamantan-2-amine , a lipophilic secondary amine often used as a scaffold in antiviral and neuroprotecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the physicochemical stability of N-benzyladamantan-2-amine , a lipophilic secondary amine often used as a scaffold in antiviral and neuroprotective drug discovery.[1]

Due to the bulky adamantane cage and the lipophilic benzyl group, this molecule exhibits a sharp solubility-pH dependence. Improper pH adjustment frequently leads to precipitation (free-basing) or oxidative degradation .[1] This guide synthesizes structural analog data (Amantadine, Memantine) with secondary amine chemistry to provide a robust protocol for handling.[2][1]

Module 1: The Science of Stability

To manipulate this molecule effectively, you must understand its ionization profile.[2][1] N-benzyladamantan-2-amine functions as a weak base.[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Experiment
Estimated pKa 9.5 – 10.0 The molecule is >99% protonated (ionized) at pH < 7.[1]5.
LogP (Lipophilicity) ~4.5 – 5.0 (High)The free base is virtually insoluble in water; it requires organic co-solvents or low pH.[1]
Critical pH Point pH 8.5 Above this threshold, the risk of precipitation increases exponentially.
Primary Degradant Benzaldehyde Formed via oxidative dealkylation of the benzylic carbon if stored at high pH in aerobic conditions.[1]
The Stability-Solubility Paradox

There is an inverse relationship between chemical stability and solubility regarding pH:

  • Acidic pH (pH 4.0 – 6.0): The nitrogen lone pair is protonated (

    
    ).[1] This prevents oxidation (high chemical stability) and ensures water solubility.[1]
    
  • Basic pH (pH > 10.0): The nitrogen exists as a free base (

    
    ).[1] The lone pair is available for radical attack (oxidation), and the molecule becomes hydrophobic, leading to aggregation or precipitation.[2]
    
Visualizing the Species Distribution

The following diagram illustrates the ionization state relative to pH. Note the "Danger Zone" where the free base predominates.

pH_Stability_Profile Acidic Acidic Environment (pH < 6.0) Species_Acid Species: Cationic Salt (R2-NH2+) Solubility: High Stability: High Acidic->Species_Acid Protonation Neutral Physiological pH (pH 7.4) Species_Neut Equilibrium Mixture Risk of micro-precipitation Neutral->Species_Neut Transition Basic Basic Environment (pH > 10.0) Species_Base Species: Free Base (R2-NH) Solubility: Very Low Risk: Oxidation/Precipitation Basic->Species_Base Deprotonation Species_Acid->Species_Neut Add Base Species_Neut->Species_Base pH > pKa

Figure 1: Relationship between pH environment and the molecular state of N-benzyladamantan-2-amine.

Module 2: Troubleshooting Guide

Use this decision tree to diagnose issues observed during formulation or synthesis workups.

Troubleshooting_Tree Start Observed Issue Precip Cloudiness / White Precipitate Start->Precip Yellow Yellow Discoloration Start->Yellow Drift pH Drift over Time Start->Drift CheckPH Is pH > 8.0? Precip->CheckPH Oxidation Cause: Benzylic Oxidation (Benzaldehyde formation) Yellow->Oxidation CO2 Cause: CO2 Absorption (Amine absorbs CO2) Drift->CO2 YesPH Cause: Free Base Crash Action: Acidify to pH < 6.0 CheckPH->YesPH Yes NoPH Cause: Salting Out Action: Reduce Ionic Strength CheckPH->NoPH No ActionOx Action: Degas solvents, Store under Argon, Lower pH Oxidation->ActionOx

Figure 2: Diagnostic workflow for common stability issues.

Common Issues & Solutions

Q1: My solution turned cloudy immediately after adding NaOH.

  • Diagnosis: You exceeded the solubility product (

    
    ) of the free base. The localized pH at the droplet interface spiked >10.
    
  • Fix: Do not add strong base directly.[1] Use a buffered solution (e.g., Phosphate or TRIS) to shift pH slowly, or add a co-solvent (Ethanol/DMSO) before adjusting pH.[2][1]

Q2: The sample turned faint yellow after 1 week of storage.

  • Diagnosis: Oxidative debenzylation.[1] The benzyl group is susceptible to radical oxidation, cleaving to form benzaldehyde (yellowish oil).

  • Fix: Ensure the sample is stored as a hydrochloride salt (pH < 6) and protected from light.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Target: Create a stable liquid formulation for biological testing.

  • Weighing: Weigh the N-benzyladamantan-2-amine hydrochloride salt.

  • Dissolution: Dissolve in DMSO first (100x concentration).

    • Why? The adamantane cage is highly lipophilic; starting with water often leads to poor wetting.[1]

  • Dilution: Slowly add the DMSO stock to an aqueous buffer (pH 5.5 - 6.0, e.g., Citrate or MES buffer).

    • Warning: Avoid Phosphate Buffered Saline (PBS) pH 7.4 if the concentration is high (>100 µM), as the free base may crash out.

  • Verification: Vortex immediately. The solution should remain clear.

Protocol B: pH Adjustment (Titration)

Target: Adjusting pH without crashing the compound.[1]

  • Measure Initial pH: Ensure your probe is calibrated.

  • Selection of Acid/Base:

    • To Acidify: Use 0.1M HCl or Acetic Acid.[1]

    • To Basify: Use 0.1M NaOH (Dropwise, with vigorous stirring).[2][1]

  • The "Vortex Rule": Never add acid/base to a stagnant solution.[1] The solution must be spinning rapidly to disperse the titrant immediately, preventing local high-concentration pockets that cause irreversible precipitation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in PBS (pH 7.4) at 4°C? A: Short-term (hours), yes. Long-term (days/weeks), no . At pH 7.4, a small fraction of the amine exists as the free base. Over time, this fraction can aggregate or oxidize.[2][1] For long-term storage, freeze at -20°C in DMSO or store as a lyophilized powder.

Q: What is the exact pKa of N-benzyladamantan-2-amine? A: While experimental values for this specific derivative are rare in literature, structural analogs provide a tight confidence interval.[1] Amantadine has a pKa of ~10.1–10.8 [1][2].[1] The N-benzyl group is electron-withdrawing, which typically lowers the pKa by 0.5–1.0 unit.[1] Therefore, the operational pKa is 9.5–10.0 .[2][1]

Q: Why is the hydrochloride salt preferred over the free base? A: The salt form locks the nitrogen lone pair, preventing it from reacting with atmospheric oxygen (N-oxidation) or undergoing dealkylation. It also raises the melting point and water solubility, making handling easier.[2]

References

  • PubChem. (n.d.).[1] Amantadine (CID 2130).[1][3] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][2]

  • DrugBank Online. (n.d.).[1] Memantine: Pharmacology and pKa data. Retrieved October 26, 2025, from [Link][2]

  • Master Organic Chemistry. (2017). Amine Basicity and pKaH. Retrieved October 26, 2025, from [Link]

  • American Chemical Society. (2014).[1] Oxidative Debenzylation of N-Benzyl Amides and Amines. Organic Letters. Retrieved October 26, 2025, from [Link][2]

Sources

Troubleshooting

Technical Support Center: Reducing Phototoxicity in Live-Cell Uncaging

Introduction: The "Double-Edged Sword" of Uncaging Welcome to the technical support center. If you are here, you are likely facing the central paradox of photolysis experiments: To control the cell, you must irradiate it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Double-Edged Sword" of Uncaging

Welcome to the technical support center. If you are here, you are likely facing the central paradox of photolysis experiments: To control the cell, you must irradiate it, but irradiation stresses the cell.

Uncaging (photolysis) requires high photon density to cleave the protecting group (the "cage"). However, excessive energy deposition leads to two distinct failure modes:

  • Phototoxicity: Direct damage from UV absorption by DNA or ROS generation by endogenous flavins/porphyrins.[1]

  • Chemotoxicity: Off-target effects from the caged compound itself (e.g., GABA receptor antagonism) or the photolytic byproducts (e.g., nitrosoketones).

This guide moves beyond basic advice to provide a rigorous, self-validating framework for your experiments.

Diagnostic Workflow: Isolate the Source of Toxicity

Before changing laser power, you must identify why your cells are dying. Use this logic gate system to diagnose the root cause.

ToxicityDiagnosis Start Symptom: Cell Death / Loss of Physiological Response Control_Light Control A: Light Only (Buffer + Laser, No Cage) Start->Control_Light Control_Chem Control B: Cage Only (Caged Cmpd + Buffer, No Laser) Start->Control_Chem Eval_Light Cells Die? Control_Light->Eval_Light Eval_Chem Cells Die? Control_Chem->Eval_Chem Result_Photo Diagnosis: PHOTOTOXICITY (ROS, DNA damage, Heating) Eval_Light->Result_Photo Yes Result_Exp Diagnosis: EXPERIMENTAL (Buffer osmolarity, pH, Temp) Eval_Light->Result_Exp No Result_Chem Diagnosis: CHEMOTOXICITY (Receptor antagonism, Byproducts) Eval_Chem->Result_Chem Yes Eval_Chem->Result_Exp No Result_Photo->Result_Chem If both fail, check byproduct accumulation

Figure 1: Diagnostic logic tree to isolate the source of cellular dysfunction. Run Controls A and B before optimizing laser parameters.

Troubleshooting Guide (Q&A)

Scenario A: "My cells bleb or lyse immediately upon laser stimulation."

Diagnosis: Thermal damage or massive ROS spike. Technical Insight: This is rarely due to the uncaging chemistry itself but rather the delivery of energy. In 1-photon (UV) uncaging, you are exciting the entire cone of light. In 2-photon (2P), you may be exceeding the thermal relaxation time of the tissue.

Corrective Actions:

  • Switch to "Pulse Train" Mode: Instead of a continuous 100ms pulse, use a train of ten 1ms pulses separated by 10ms. This allows heat dissipation while maintaining the total integrated photon flux required for cleavage.

  • Check the "Dark" Toxicity: Ensure your caged compound isn't precipitating. Caged glutamate (MNI-Glu) at high concentrations (>5mM) can aggregate, acting as a heat sink.

  • Validate 2P Alignment: If using 2-photon, ensure your pulse width is optimized (compressor check). If the pulse stretches from 100fs to 500fs, you need 5x the average power to get the same uncaging efficiency, drastically increasing heating.

Scenario B: "The cells look healthy, but the physiological response (e.g., EPSC) disappears after a few trials."

Diagnosis: Receptor desensitization or Byproduct toxicity. Technical Insight: Nitrobenzyl caging groups release a nitroso-aldehyde/ketone byproduct upon photolysis. These are reactive electrophiles that can alkylate nearby proteins or consume endogenous glutathione.

Corrective Actions:

  • Add a Scavenger: Supplement your ACSF/buffer with 1 mM DTT or 100 µM Ascorbic Acid to quench the nitroso byproduct.

  • Flow Rate: Increase perfusion flow rate. Static baths accumulate byproducts locally.

  • Switch Chemistry: If using MNI-glutamate, consider RuBi-Glutamate or NDBF-caged compounds. RuBi (Ruthenium) chemistry does not generate nitroso byproducts and has a higher quantum yield, allowing lower laser power.

Scenario C: "I have to use max laser power to see any uncaging."

Diagnosis: Low Quantum Yield (QY) or Mismatched Wavelength. Technical Insight: You are fighting the "Uncaging Cross-Section" (


).


Where

is absorbance and

is quantum yield. MNI-glutamate has a decent

at 720-740nm (2-photon). If you tune to 800nm (common for calcium imaging), the cross-section drops precipitously, forcing you to use toxic power levels.

Corrective Actions:

  • Wavelength Optimization: For MNI cages, tune 2P lasers to 720 nm , not 800 nm.

  • Use "High-Efficiency" Cages: Switch to DEAC-454 (Coumarin) or NDBF cages. These have 2-photon cross-sections 5-10x higher than MNI, allowing you to drop laser power by 50-80%.

Optimization Protocols

Protocol 1: The "Power Titration" Matrix

Do not guess the laser power. Measure the biological threshold.

  • Preparation: Load cells with a calcium indicator (e.g., OGB-1 or GCaMP) and the caged compound.

  • Baseline: Image for 30s to establish baseline fluorescence (

    
    ).
    
  • Step-Up: Apply uncaging pulses starting at 1 mW (at the objective back aperture) and increment by 1 mW every 30s.

  • Readout: Plot

    
     vs. Power.
    
  • Thresholding: Identify the Saturation Point (where more power

    
     more signal).
    
  • Operational Setpoint: Set your experimental laser power to 70% of the Saturation Point . This provides a safety margin against phototoxicity while maintaining signal integrity.[2]

Protocol 2: ROS Scavenging Buffer (The "Protective Cocktail")

Use this buffer for experiments requiring long-duration uncaging or high repetition rates.

ComponentConcentrationMechanism of Action
Trolox 100 µMWater-soluble Vitamin E analog; scavenges peroxyl radicals.
Ascorbic Acid 100 µMRecycles Trolox radicals back to active form; general antioxidant.
Sodium Pyruvate 1 mMDirect scavenger of Hydrogen Peroxide (

).
Catalase 50 U/mLEnzymatic breakdown of

(Optional, for extreme cases).

Note: Add Ascorbic Acid fresh before the experiment; it oxidizes rapidly in air.

Technical Comparison: Caging Groups

Select the right tool for your laser source to minimize energy deposition.

Caging GroupOptimal 1P

Optimal 2P

Uncaging Cross-Section (GM)Phototoxicity RiskBest For...
MNI (Nitrobenzyl) 350-365 nm720-740 nm0.06Moderate (UV req.)Standard glutamate uncaging; highly stable.
RuBi (Ruthenium) 450-473 nm800-900 nm0.14Low (Visible light)Using standard 2P imaging lasers (800nm); GABA uncaging.
NDBF (Coumarin) 405 nm800 nm0.60 Very LowHigh-sensitivity experiments; deep tissue.
DEAC-454 450 nm900 nm0.90 Very LowOrthogonal uncaging (can be used with MNI).

Mechanism of Action: The Phototoxicity Pathway

Understanding the pathway allows you to intervene at specific nodes (e.g., scavenging ROS or reducing Pulse Width).

Mechanism Laser Laser Input (hv) Cage Caged Compound (Ground State) Laser->Cage Excited Excited State (S1 / T1) Cage->Excited O2 Dissolved O2 ROS_Gen Energy Transfer to O2 (ROS) O2->ROS_Gen Uncaging Photolysis (Uncaging) Excited->Uncaging Desired Path Excited->ROS_Gen Intersystem Crossing Bioactive Bioactive Molecule (e.g., Glutamate) Uncaging->Bioactive Byproduct Nitroso Byproduct (Toxic) Uncaging->Byproduct CellDamage Membrane/DNA Damage ROS_Gen->CellDamage Byproduct->CellDamage If not washed

Figure 2: The bifurcation of photon energy. Optimization aims to maximize the "Photolysis" path while suppressing "Energy Transfer" to Oxygen.

FAQ: Theoretical & Practical

Q: Why is 2-photon (2P) uncaging considered less toxic if the peak power is so high? A: While peak power is high (kilowatts), the average power is low (milliwatts). More importantly, 2P absorption is non-linear and confined to a femtoliter volume (the focal point). 1-photon UV light excites the entire cone of tissue above and below the focal plane, causing widespread "out-of-focus" photodamage and scattering.

Q: Can I use MNI-Glutamate to study GABA receptors? A: Be careful. High concentrations of MNI-caged glutamate can act as a GABA-A receptor antagonist . If you see reduced inhibition, it might be the cage blocking the receptor, not your experimental variable. RuBi-GABA is preferred for inhibitory studies to avoid this cross-talk.

Q: My laser is tuned to 720nm, but I still get no response. Why? A: Check your optics. Many standard objectives are not corrected for IR transmission or have coatings that absorb UV/IR. Also, ensure your Group Velocity Dispersion (GVD) compensation is active. If the femtosecond pulse broadens as it travels through the microscope glass, your 2-photon efficiency drops to near zero, forcing you to turn up the power (and heat) to compensate.

References

  • Ellis-Davies, G. C. R. (2007).[3][4] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5] Nature Methods, 4(8), 619–628.[6] Link

  • Matsuzaki, M., et al. (2001).[7] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (Establishes MNI-Glu cross-sections). Link

  • Momotake, A., et al. (2006).[8] The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature Methods, 3, 35–40. (Introduction of NDBF). Link

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Glutamate at Dendritic Spines. Frontiers in Neural Circuits, 3, 2. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–291. Link

Sources

Optimization

Advanced Optopharmacology Support Center: Overcoming Incomplete Photolysis of Caged NMDA Antagonists

Welcome to the Technical Support Center for Optopharmacology. Caged N-methyl-D-aspartate (NMDA) receptor antagonists—such as caged MK-801, MNI-caged γ-DGG, and caged AP5—are critical tools for isolating subcellular synap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Optopharmacology. Caged N-methyl-D-aspartate (NMDA) receptor antagonists—such as caged MK-801, MNI-caged γ-DGG, and caged AP5—are critical tools for isolating subcellular synaptic events with high spatiotemporal precision. However, researchers frequently encounter incomplete photolysis , leading to residual NMDAR-mediated calcium transients and excitatory postsynaptic currents (EPSCs).

This guide provides causality-driven troubleshooting, quantitative photophysical data, and self-validating protocols to ensure complete antagonist uncaging and robust receptor blockade.

Diagnostic Workflow for Photolysis Failures

Before adjusting your optical setup, it is crucial to determine whether the residual NMDAR current is a result of optical failure, chemical degradation, or receptor kinetics.

DiagnosticWorkflow Start Issue: Residual NMDAR Current Post-Uncaging CheckStock Check Stock Purity (HPLC/Absorbance) Start->CheckStock IsDegraded Is compound pre-photolyzed? CheckStock->IsDegraded ReplaceStock Replace Stock & Aliquot in Dark IsDegraded->ReplaceStock Yes CheckLaser Check Laser Power & Wavelength (e.g., 720nm) IsDegraded->CheckLaser No IsPowerLow Power < 30mW at objective? CheckLaser->IsPowerLow IncreasePower Tune pre-compensation & increase power IsPowerLow->IncreasePower Yes CheckMechanism Check Antagonist Mechanism (e.g., MK-801 needs open channel) IsPowerLow->CheckMechanism No CoUncage Co-apply Glutamate or Depolarize during Uncaging CheckMechanism->CoUncage

Diagnostic workflow for resolving incomplete photolysis of NMDAR antagonists.

Frequently Asked Questions (FAQs)

Q: I am applying maximum 2-photon laser power (720 nm), yet I still observe residual NMDAR currents. Is my uncaging failing? A: Not necessarily. If you are using a use-dependent pore blocker like caged MK-801, the issue is often kinetic, not photophysical. MK-801 requires the NMDAR channel to be in an open state to access its deep pore binding site[1]. If you uncage MK-801 before the synaptic release of glutamate or membrane depolarization, the free MK-801 will diffuse away before the channel opens. Solution: Synchronize the uncaging pulse precisely with the electrical stimulation, or utilize a co-uncaging strategy to force the channels open during photolysis.

Q: How does the choice of the caging chromophore affect incomplete photolysis in deep tissue? A: Standard nitrobenzyl (CNB or NPEC) cages have poor two-photon cross-sections (often <0.01 GM). As you image deeper into acute brain slices (>50 µm), light scattering reduces the focal photon density exponentially, leading to incomplete photolysis. Upgrading to MNI (4-methoxy-7-nitroindolinyl) or CDNI (4-carboxymethoxy-5,7-dinitroindolinyl) cages improves the 2P cross-section significantly (up to 0.5 GM at 720 nm), ensuring sufficient uncaging even in scattering tissue[2][3].

Q: How do I differentiate between incomplete photolysis and rapid antagonist diffusion? A: Low-affinity, fast-equilibrating antagonists like γ-DGG unbind and diffuse away in milliseconds. If your photolysis volume is too small (e.g., a diffraction-limited spot), the local concentration of the uncaged antagonist drops below its IC50 before it can effectively block the NMDARs[4]. To test this, increase the uncaging region of interest (ROI) to a larger volume around the spine. If the block improves, your issue was diffusion, not incomplete photolysis.

Q: Could the photolysis by-products be interfering with my NMDAR recordings? A: Yes. The photolysis of MNI-caged compounds generates a nitrosoindole by-product. High concentrations of uncaged by-products can cause transient localized pH drops or oxidative stress, which may partially inhibit NMDARs or activate ASIC channels, masking the true efficiency of your antagonist[4]. Always run a "mock uncaging" control using the caged compound without synaptic stimulation to isolate by-product artifacts.

Quantitative Photophysical Guidelines

To prevent incomplete photolysis, you must match your laser parameters to the specific quantum yield and cross-section of your caged antagonist. Use the table below to optimize your optical setup.

Caging Group1P Max Absorbance (nm)2P Cross-Section (GM)Uncaging Quantum Yield (Φ)Recommended 2P WavelengthNotes on Antagonist Caging
CNB / NPEC 260 - 340< 0.010.10720 nmSlow release; high risk of incomplete 2P photolysis in deep tissue.
MNI 340 - 3800.060.085720 - 740 nmGold standard for 2P; highly effective for caged γ-DGG[4].
CDNI 340 - 3800.500.50720 nmHighly efficient; ideal for deep-tissue antagonist release[3].
RuBi 450 - 500~0.140.13800 - 900 nmVisible light sensitive; allows 2-color multiplexing.
DEAC450 430 - 470> 1.00.35900 nmExcellent for 2-color uncaging paired with CDNI cages[2].

Self-Validating Experimental Protocols

Do not assume your photolysis is complete based on theoretical laser power. The following protocols are designed as self-validating systems to empirically confirm complete uncaging and receptor blockade.

Protocol 1: Calibration of 2-Photon Laser Power for Saturated Uncaging

Causality: This protocol establishes the minimum laser power required for 100% photolysis in the focal volume, ensuring that antagonist diffusion does not out-compete the receptor block.

  • Preparation: Prepare a 1 mM solution of the caged NMDA antagonist (e.g., MNI-caged γ-DGG) in standard ACSF.

  • Electrophysiology: Patch a pyramidal neuron in whole-cell voltage-clamp mode. Hold the membrane potential at +40 mV to relieve the endogenous Mg2+ block of NMDARs.

  • Baseline Activation: Apply a constant bath concentration of NMDA (10 µM) to generate a steady-state inward current.

  • Optical Targeting: Position the 2P laser spot (720 nm) approximately 1 µm from the target dendritic spine.

  • Power Titration: Deliver 1 ms uncaging pulses, starting at a low power of 5 mW (measured directly at the objective lens).

  • Measurement: Record the amplitude of the transient current reduction (the antagonist block).

  • Validation (The Plateau Effect): Increase the laser power in 5 mW increments. The amplitude of the block will increase until it hits a plateau. This plateau empirically validates that 100% of the caged compound within the focal volume has been photolyzed. Note: Do not exceed 40 mW to avoid phototoxicity and thermal tissue damage.

Protocol 2: Validating Caged MK-801 Photolysis via Co-Uncaging

Causality: MK-801 is a use-dependent blocker. It only binds when the NMDAR pore is open. This protocol forces the channel open during photolysis to trap the uncaged MK-801, validating that the photolysis was successful[1].

Mechanism CagedMK801 Caged MK-801 (Inactive) FreeMK801 Free MK-801 (Active) CagedMK801->FreeMK801 Photolysis Photon 2-Photon Excitation (720 nm) Photon->FreeMK801 BlockedNMDAR Blocked NMDAR (MK-801 trapped) FreeMK801->BlockedNMDAR Binds deep in pore ClosedNMDAR Closed NMDAR (Mg2+ Blocked) OpenNMDAR Open NMDAR (Glutamate Bound) ClosedNMDAR->OpenNMDAR Synaptic Activity OpenNMDAR->BlockedNMDAR Pore accessible

Photolysis and use-dependent open-channel block mechanism of caged MK-801.

  • Intracellular Dialysis: Fill the patch pipette with 1 mM Caged MK-801 and 0.2 mM Alexa Fluor 594 (for morphological visualization). Allow 15 minutes for complete intracellular dialysis into the dendrites.

  • Extracellular Setup: Bath apply MNI-Glutamate (2.5 mM) in zero Mg2+ ACSF to remove the voltage-dependent block.

  • Targeting: Focus the 2P laser on a single dendritic spine head.

  • Synchronized Uncaging: Execute a dual-uncaging protocol. Deliver a 720 nm pulse to simultaneously uncage the intracellular MK-801 and the extracellular MNI-Glutamate.

  • First Pulse Recording: Record the resulting NMDAR EPSC. The first pulse should elicit a large EPSC because the channels must open for the newly freed MK-801 to enter the pore.

  • Validation (Paired-Pulse Block): Deliver a second, identical uncaging pulse 10 seconds later. A successful photolysis event will result in a >90% reduction in the second EPSC. This profound paired-pulse depression validates the complete uncaging and subsequent trapping of MK-801 inside the NMDAR pore.

References

  • Source: nih.
  • Source: nih.
  • Source: optica.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Light-Sensitive Reagents in Electrophysiology

🟢 Module 1: Reagent Integrity & Preparation "My baseline is drifting, and the drug effect is inconsistent. Is my reagent degraded?" Handling light-sensitive compounds (caged neurotransmitters, retinoids, voltage-sensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

🟢 Module 1: Reagent Integrity & Preparation

"My baseline is drifting, and the drug effect is inconsistent. Is my reagent degraded?"

Handling light-sensitive compounds (caged neurotransmitters, retinoids, voltage-sensitive dyes) requires a chain of custody that strictly limits photon exposure. A single exposure to ambient fluorescent room light can uncage up to 15% of a compound like MNI-caged-L-glutamate in under 60 seconds, permanently altering the concentration gradient.

📋 Workflow: The "Photon-Free" Chain of Custody

This workflow visualizes the mandatory handling steps to prevent pre-experimental degradation.

ReagentHandling Stock Lyophilized Stock (-20°C / Desiccated) Solubilization Solubilization (Dark Room / Red LED) Stock->Solubilization No White Light Aliquot Aliquot into Amber Tubes Solubilization->Aliquot < 5 min exposure Storage Working Aliquots (-80°C) Aliquot->Storage Bench Bench Thaw (Foil Wrapped) Storage->Bench Daily Use Pipette Pipette Filling (Filtered / Red Light) Bench->Pipette

Figure 1: Critical path for handling photolabile reagents. Note that "Amber Tubes" block wavelengths <550nm but are not perfect shields for high-intensity ambient light.

🛠 Troubleshooting & FAQs

Q: I don't have a dedicated dark room. Can I still use caged glutamate? A: Yes, but you must engineer a local dark environment.

  • The Solution: Use Red LED safelights (620nm+). Most caged compounds (e.g., MNI-glutamate, RuBi-glutamate) and VSDs absorb in the UV-Blue spectrum (300-500nm).

  • The Hack: If you cannot turn off room lights, perform all weighing and dissolving inside a cardboard box lined with black felt, using a red headlamp for visibility.

  • Critical Check: Never trust "amber" microcentrifuge tubes under direct sunlight or bright fluorescent bench lights for long periods; they are filters, not lead shields.

Q: How do I verify if my caged compound has already "uncaged" in the freezer? A: Perform the "Silent Slice" Protocol .

  • Patch a neuron in a slice without TTX.

  • Wash in your "suspect" caged compound (kept in the dark).

  • Observation: If you see a massive increase in spontaneous EPSC frequency or a shift in holding current before you flash any light, your compound has partially uncaged (degraded) and is acting as a tonic agonist.

  • Reference: High background activity indicates the presence of free glutamate/GABA due to hydrolysis or light exposure [1].

🔵 Module 2: Hardware & Noise Artifacts

"I see a massive spike when the LED turns on. Is that a synaptic response?"

Light sources introduce two types of noise: Electrical (PWM noise from the driver) and Photoelectric (The Becquerel Effect). Distinguishing these is vital for data integrity.

📉 Diagnostic Table: Identifying the Noise Source
SymptomTimingProbable CauseFix
60Hz/50Hz Hum Continuous when LED driver is poweredGround LoopConnect LED driver chassis to the signal ground point (star ground).
High Freq Buzz Only when LED is ON (dimmed)PWM (Pulse Width Modulation)Use "Constant Current" (DC) mode drivers; avoid digital dimming during acquisition.
Fast Transients Exact onset/offset of light pulsePhotoelectric Effect (Becquerel)Shield the Ag/AgCl wire; prevent light from hitting the electrode holder.
Slow Drift Starts 50-100ms after light onsetThermal Expansion/Liquid JunctionReduce light intensity; check pipette pressure.
🔬 The Becquerel Effect (Photoelectric Artifact)

When photons hit the silver/silver-chloride (Ag/AgCl) interface of your recording electrode, they eject electrons, creating a current that the amplifier interprets as biological signal.

Mechanism:



This reaction is reversible but generates significant current artifacts, often exceeding 100 pA, which can mask miniature synaptic events.

Protocol: Shielding the Electrode

  • Shorten the Wire: Ensure the Ag/AgCl wire does not extend down into the clear glass of the pipette tip where the light is focused.

  • Black Paint: Paint the back of the pipette holder or the glass capillary (above the bath fluid line) with opaque black nail polish or model paint.

  • Reference: Use a chlorided silver pellet reference electrode shielded behind a baffle in the bath, rather than a bare wire exposed to the light path [2].

🔴 Module 3: Experimental Artifacts (Optogenetics & VSDs)

"My cells die after 5 minutes of imaging. Is it the dye?"

Phototoxicity and thermal artifacts are the "silent killers" of electrophysiology data. They alter ion channel kinetics and membrane health without visible warning signs.

🧠 Pathway: Phototoxicity & Thermal Feedback

This diagram illustrates how light interacts with the biological system to create false data.

Artifacts Light Excitation Light (High Intensity) Fluorophore Fluorophore/Opsin (Excited State) Light->Fluorophore Heat Tissue Heating (+0.5 to 2°C) Light->Heat Absorption by water ROS Reactive Oxygen Species (Singlet Oxygen) Fluorophore->ROS Intersystem Crossing Membrane Lipid Peroxidation (Blebbing/Leak) ROS->Membrane Channel Channel Kinetics (Faster Activation) Heat->Channel Q10 Effect Membrane->Channel Leak Current

Figure 2: Mechanisms of light-induced data corruption. Note that tissue heating affects channel kinetics (Q10 effect) independently of optogenetic activation.

🛠 Troubleshooting & FAQs

Q: I am doing optogenetics, and I see an outward current even in cells that don't express Channelrhodopsin. Why? A: This is likely a Thermal Artifact .

  • The Science: High-intensity light (especially green/yellow wavelengths) heats the bath solution. This temperature jump increases the Nernst potential and accelerates channel kinetics (Q10 effect), often manifesting as a slow outward current in voltage clamp [3].

  • The Fix:

    • Pulsed Light: Use <5ms pulses rather than continuous illumination.

    • Interleaved Controls: Record from a non-expressing cell in the same slice using the exact same light protocol. Subtract this "heat trace" from your data.

Q: My Voltage-Sensitive Dye (VSD) signal decreases rapidly. Is it bleaching? A: It is likely a combination of bleaching and internalization.

  • The Protocol (Internalization Check):

    • Stain the slice/cell.

    • Wait 20 minutes without illuminating.

    • If the resting fluorescence intensity changes or the signal-to-noise ratio (SNR) drops significantly without light exposure, the dye is being internalized into intracellular organelles.

  • The Fix: Use "VoltageFluors" (PeT-based dyes) which are less prone to internalization than traditional styryl dyes, or lower the dye concentration and incubation temperature [4].

📚 References

  • Ellis-Davies, G. C. R. (2007).[1] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2][3] Nature Methods, 4(8), 619–628. Link

  • Molecular Devices. (2023). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques. (See Chapter on Noise & Interference). Link

  • Owen, S. F., Liu, M. H., & Kreitzer, A. C. (2019).[4] Thermal constraints on in vivo optogenetic manipulations. Nature Neuroscience, 22, 1061–1065.[4] Link

  • Miller, E. W., et al. (2012). Optically monitoring voltage in neurons by photo-induced electron transfer through molecular wires.[5] Proceedings of the National Academy of Sciences, 109(6), 2114–2119. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Memantine vs. N-[(2-nitrophenyl)methyl]adamantan-2-amine

This guide provides an in-depth comparative analysis of Memantine and N-[(2-nitrophenyl)methyl]adamantan-2-amine , designed for researchers and drug development professionals. Executive Summary Memantine (1-amino-3,5-dim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Memantine and N-[(2-nitrophenyl)methyl]adamantan-2-amine , designed for researchers and drug development professionals.

Executive Summary

Memantine (1-amino-3,5-dimethyladamantane) is the clinical gold standard for NMDA receptor antagonism, characterized by its voltage-dependence and rapid off-rate kinetics, which ensure neuroprotection without blocking physiological synaptic transmission.

N-[(2-nitrophenyl)methyl]adamantan-2-amine is a specialized adamantane derivative. Structurally, it differs from Memantine in two critical ways:

  • Core Isomerism: It utilizes an adamantan-2-amine core rather than the 1-amine core.

  • Functionalization: It features an N-(2-nitrobenzyl) substituent.

This compound primarily serves as a research probe . The o-nitrobenzyl group is a classic photolabile "caging" group , rendering the compound potentially inactive (or significantly altering its binding mode) until photolysis releases the free amine. Alternatively, in Structure-Activity Relationship (SAR) studies, such hydrophobic substitutions are explored to probe the "L-site" or hydrophobic pockets within the NMDA receptor channel pore.

Potency Verdict: Memantine exhibits superior therapeutic potency (IC50 ~1.5 µM) and kinetic safety profile. The nitro-derivative is either a latent "caged" reagent or a channel blocker with slower kinetics and likely lower clinical utility due to "trapping" behavior.

Chemical & Structural Profile[1][2][3][4][5]

FeatureMemantine N-[(2-nitrophenyl)methyl]adamantan-2-amine
IUPAC Name 3,5-dimethyladamantan-1-amineN-(2-nitrobenzyl)adamantan-2-amine
Core Scaffold 1-Adamantylamine (Bridgehead amine)2-Adamantylamine (Bridge amine)
Substituents Two methyl groups (C3, C5)N-substituted 2-nitrobenzyl group
Molecular Weight 179.30 g/mol ~286.37 g/mol
Lipophilicity (LogP) ~3.3 (Moderate)>4.5 (High)
Primary Role Therapeutic (Alzheimer's)Chemical Probe / Caged Precursor
Structural Impact on Pharmacology[5][8][9]
  • Memantine: The two methyl groups at C3 and C5 stabilize the compound in the NMDA receptor channel pore, optimizing the "dwell time" (τ_off). This allows it to block the channel only during excessive activation (excitotoxicity) while leaving normal synaptic currents unaffected.

  • Nitro-Derivative: The 2-amine core generally exhibits lower intrinsic affinity than the 1-amine core. However, the bulky 2-nitrobenzyl group increases lipophilicity. If not used as a photocage, this group may interact with hydrophobic residues deep in the channel vestibule, potentially increasing affinity but creating a "trapping block" (slow off-rate), which mimics the psychotomimetic effects of compounds like MK-801 rather than the safety of Memantine.

Pharmacological Performance & Potency Data[2]

Experimental Data Comparison

The following data synthesizes electrophysiological results from standard whole-cell patch-clamp protocols (at -70 mV holding potential).

ParameterMemantine N-[(2-nitrophenyl)methyl]adamantan-2-amine *Adamantan-2-amine (Parent)
IC50 (NMDA) 1.0 – 2.0 µM [1][2]> 10 µM (Estimated/Contextual)~40 – 50 µM
Mechanism Uncompetitive, Open-Channel BlockSteric Channel Block / CagedLow Affinity Block
Voltage Dependence Strong (δ ≈ 0.8)Reduced (due to lipophilic tail)Moderate
Off-Rate (Kinetics) Fast (allows physiological signaling)Slow (Trapping block risk)Fast

*Note: Potency for the nitro-derivative is context-dependent. As a "caged" molecule, it is designed to be biologically inert (IC50 >> 100 µM) until UV photolysis. As a stable analog, bulky N-benzyl groups often increase affinity (IC50 < 5 µM) but drastically slow recovery kinetics.

Mechanism of Action: The "Foot-in-the-Door" vs. "Trap"

Memantine acts as a "foot-in-the-door" blocker.[1] It enters the channel, blocks ion flow, but leaves quickly when the agonist dissociates.[1] The Nitro-derivative, due to the hydrophobic benzyl tail, likely engages in hydrophobic anchoring within the channel vestibule.

  • Advantage: Potentially higher affinity (lower IC50) in specific assays.

  • Disadvantage: "Trapping" the channel in a closed state, leading to complete blockade of physiological signals (toxicity).

Visualizing the Mechanism

The following diagram illustrates the kinetic difference between Memantine's safe blockade and the Nitro-derivative's potential trapping or caging mechanism.

NMDA_Blockade Receptor_Closed NMDA Receptor (Closed) Receptor_Open NMDA Receptor (Open/Activated) Receptor_Closed->Receptor_Open Glutamate/Glycine Receptor_Open->Receptor_Closed Deactivation Memantine_Block Memantine Block (Fast Off-Rate) Neuroprotective Receptor_Open->Memantine_Block Memantine (Voltage Dependent) Nitro_Block Nitro-Derivative (Active/Uncaged) Hydrophobic Trap Receptor_Open->Nitro_Block Uncaged Binding Memantine_Block->Receptor_Open Fast Dissociation (Safety Mechanism) Nitro_Caged Nitro-Derivative (Caged Form) Inactive/Steric Bulk Nitro_Caged->Receptor_Open Low Affinity (Steric Hindrance) Nitro_Caged->Nitro_Block UV Light (365nm) (If used as Cage) Nitro_Block->Receptor_Open Slow/No Dissociation (Trapping Block)

Caption: Comparative blockade kinetics. Memantine allows rapid reversibility, whereas the Nitro-derivative exhibits either inactivity (caged) or slow dissociation (trapping).

Experimental Protocol: Potency Validation

To objectively compare these compounds, a Whole-Cell Patch-Clamp assay is the gold standard.

Protocol: Electrophysiological Determination of IC50

Objective: Determine the concentration-response relationship for NMDA receptor inhibition.

  • Cell Preparation:

    • Use cultured hippocampal neurons (DIV 14-21) or HEK293 cells transiently transfected with GluN1/GluN2B subunits.

    • Validation: Verify receptor expression via response to 100 µM NMDA + 10 µM Glycine.

  • Solutions:

    • Extracellular:[2] Mg²⁺-free artificial cerebrospinal fluid (aCSF) to prevent physiological Mg²⁺ block.

    • Intracellular: CsCl-based internal solution (to block K⁺ channels).

    • Agonist: 100 µM NMDA + 10 µM Glycine.

  • Recording Workflow:

    • Step 1: Establish whole-cell configuration; clamp voltage at -70 mV .

    • Step 2 (Baseline): Apply Agonist alone for 2-3 seconds until steady-state current (

      
      ) is reached.
      
    • Step 3 (Drug Application): Co-apply Agonist + Test Compound (Memantine or Nitro-derivative) at varying concentrations (0.1, 1, 10, 30, 100 µM).

    • Step 4 (Washout): Wash with agonist-free buffer for >30s to ensure full recovery.

  • Data Analysis:

    • Calculate Inhibition (

      
      ): 
      
      
      
    • Fit data to the Hill Equation :

      
      
      
    • Self-Validating Check: Memantine must yield an IC50 of ~1.5 µM. If significantly different, recalibrate the system temperature (22°C vs 37°C affects kinetics).

Synthesis Workflow (Brief)

For the Nitro-derivative:

  • Starting Material: Adamantan-2-one.

  • Reductive Amination: React with ammonium acetate/NaCNBH3 to yield Adamantan-2-amine.

  • Alkylation: React Adamantan-2-amine with 2-nitrobenzyl bromide (or chloride) in the presence of a base (K2CO3) in DMF.

  • Purification: Silica gel chromatography (essential to remove bis-alkylated byproducts).

References

  • Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[1] Nature Reviews Drug Discovery. Link

  • Geldenhuys, W. J., et al. (2007). "Synthesis and pharmacological evaluation of bis-adamantane amines as NMDA receptor blockers." Bioorganic & Medicinal Chemistry. Link

  • Kotermanski, S. E., & Johnson, J. W. (2009). "Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine." Journal of Neuroscience. Link

  • BenchChem. (2025). "Adamantane Derivatives: Technical Guide." Link

Sources

Comparative

A Comparative Analysis of Uncaging Rates: 2-Nitrobenzyl vs. 4-Methoxy-7-Nitroindolinyl Photoremovable Protecting Groups

In the dynamic fields of cell biology, neuroscience, and drug delivery, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "c...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of cell biology, neuroscience, and drug delivery, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools for this purpose. These light-sensitive moieties render a molecule biologically inert until a pulse of light triggers its release. Among the plethora of available PPGs, the classical 2-nitrobenzyl (NB) group and the more recent 4-methoxy-7-nitroindolinyl (MNI) group are workhorses in the field. This guide provides a detailed comparison of their uncaging rates and other critical photophysical properties, supported by experimental data, to aid researchers in selecting the optimal caging strategy for their specific application.

The Foundation of Photocontrol: Understanding Uncaging Efficiency

The "uncaging rate" is not a single, simple parameter but is primarily governed by the photochemical efficiency of the caging group. Two key metrics define this efficiency: the quantum yield (Φ) and the molar extinction coefficient (ε) . The quantum yield represents the fraction of absorbed photons that result in the cleavage of the protecting group, while the molar extinction coefficient dictates the probability of a photon being absorbed at a specific wavelength. A higher quantum yield and a molar extinction coefficient that matches the light source are desirable for efficient uncaging. For two-photon applications, the two-photon absorption cross-section (δ₂) is the critical parameter.

The Workhorse: The 2-Nitrobenzyl Group

The 2-nitrobenzyl group is one of the most widely used PPGs due to its synthetic accessibility and high photocleavage efficiency with near-UV light.[1] The uncaging mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the active molecule and a 2-nitrosobenzaldehyde byproduct.[2]

Derivatives of the 2-nitrobenzyl group, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and the α-carboxy-2-nitrobenzyl (CNB) groups, have been developed to fine-tune its properties, including increasing hydrophilicity and shifting the absorption maximum to longer, less phototoxic wavelengths.[2][3]

The Two-Photon Specialist: The 4-Methoxy-7-Nitroindolinyl Group

The 4-methoxy-7-nitroindolinyl (MNI) group was developed to address the need for efficient two-photon uncaging (2PU).[4] Two-photon excitation offers superior spatial resolution, allowing for the release of caged compounds in femtoliter volumes, such as at individual dendritic spines.[5] The addition of the electron-donating methoxy group to the nitroindoline core significantly enhances its two-photon absorption cross-section compared to its predecessor, the 7-nitroindolinyl (NI) group.[6] MNI-caged compounds, particularly MNI-glutamate, have become a standard for 2PU in neuroscience.[5][6]

Head-to-Head Comparison: 2-Nitrobenzyl vs. MNI

Property2-Nitrobenzyl Derivatives4-Methoxy-7-Nitroindolinyl (MNI)Significance for Uncaging
Typical Excitation Wavelength (1P) ~340 - 365 nm[1][7]~350 - 420 nm[2]MNI allows for the use of slightly longer, potentially less phototoxic wavelengths.
Quantum Yield (Φ) 0.01 - 0.63 (highly dependent on substrate and substitution)[1][7][8]~0.09 for MNI-D-aspartate[9]A higher quantum yield means more efficient release of the caged molecule per absorbed photon.
Two-Photon Cross-Section (δ₂) at ~720-730 nm Generally low, not ideal for 2PU~0.06 GM for MNI-glutamate[5][6]The higher two-photon cross-section of MNI makes it significantly more suitable for two-photon uncaging experiments.
Release Kinetics Fast, often on the microsecond timescale[4]Very fast, with release half-times < 0.26 ms reported[6]Both are suitable for studying rapid biological processes like synaptic transmission.
Biological Inertness Generally inert, but byproducts can have biological effects.[7]Generally inert, but can exhibit off-target effects, such as antagonism of GABA-A receptors at high concentrations.[6]It is crucial to perform control experiments to ensure the caged compound or its byproducts do not interfere with the biological system under study.

Visualizing the Chemistry: Structures and Photolysis Pathways

Photolysis of 2-Nitrobenzyl and MNI Caged Compounds cluster_NB 2-Nitrobenzyl (NB) Photolysis cluster_MNI 4-Methoxy-7-Nitroindolinyl (MNI) Photolysis NB_caged 2-Nitrobenzyl Caged Molecule NB_excited Excited State NB_caged->NB_excited hν (~350 nm) NB_aci_nitro aci-Nitro Intermediate NB_excited->NB_aci_nitro Intramolecular H-abstraction NB_released Released Molecule + 2-Nitrosobenzaldehyde NB_aci_nitro->NB_released Rearrangement MNI_caged MNI Caged Molecule MNI_excited Excited State MNI_caged->MNI_excited hν (~365 nm) or 2hν (~720 nm) MNI_released Released Molecule + Byproduct MNI_excited->MNI_released Rapid Rearrangement

Caption: Photolysis pathways for 2-nitrobenzyl and MNI caged compounds.

Experimental Protocol for Comparing Uncaging Rates

This protocol outlines a general method for comparing the one-photon uncaging rates of a substrate caged with a 2-nitrobenzyl derivative versus an MNI group using UV-Vis spectroscopy.

Objective: To determine and compare the quantum yields of photolysis for a 2-nitrobenzyl-caged and an MNI-caged substrate.

Materials:

  • 2-nitrobenzyl-caged substrate

  • MNI-caged substrate

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Photolysis light source (e.g., mercury lamp with appropriate filters or a 365 nm LED)

  • Actinometer (e.g., potassium ferrioxalate)

  • Quartz cuvettes

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the 2-nitrobenzyl-caged and MNI-caged substrates in the chosen solvent.

    • Prepare a working solution of each caged compound with an absorbance of ~1 at the wavelength of irradiation to ensure sufficient light absorption.

  • Actinometry:

    • Determine the photon flux of the light source using a chemical actinometer according to standard protocols. This is crucial for calculating the quantum yield.

  • Photolysis Experiment:

    • Place the cuvette containing the caged compound solution in the spectrophotometer and record the initial absorbance spectrum.

    • Irradiate the sample for a defined period.

    • Record the absorbance spectrum again.

    • Repeat the irradiation and recording steps for several time points until a significant change in the spectrum is observed.

    • Repeat the entire process for the other caged compound under identical conditions (light intensity, wavelength, temperature).

  • Data Analysis:

    • Monitor the decrease in absorbance of the caged compound or the increase in absorbance of the photoproduct at a specific wavelength.

    • Calculate the number of molecules uncaged at each time point using the Beer-Lambert law.

    • Calculate the number of photons absorbed by the sample using the data from the actinometry experiment.

    • The quantum yield (Φ) is calculated as the number of molecules uncaged divided by the number of photons absorbed.

  • Comparison:

    • Compare the calculated quantum yields for the 2-nitrobenzyl-caged and MNI-caged substrates to determine their relative uncaging efficiencies under the tested conditions.

Experimental Workflow for Comparing Uncaging Rates prep Prepare Solutions of Caged Compounds initial_spec Record Initial Absorbance Spectrum prep->initial_spec actinometry Determine Photon Flux (Actinometry) analyze Calculate Moles Uncaged and Photons Absorbed actinometry->analyze irradiate Irradiate Sample for Time 't' initial_spec->irradiate record_spec Record Absorbance Spectrum irradiate->record_spec record_spec->irradiate Repeat for multiple time points record_spec->analyze quantum_yield Calculate Quantum Yield (Φ) analyze->quantum_yield compare Compare Φ for NB vs. MNI quantum_yield->compare

Caption: Workflow for the experimental comparison of uncaging rates.

Conclusion and Recommendations

The choice between a 2-nitrobenzyl and a 4-methoxy-7-nitroindolinyl caging group is highly dependent on the specific experimental requirements.

  • For one-photon uncaging experiments requiring high efficiency and where near-UV light is tolerable, 2-nitrobenzyl derivatives remain an excellent choice due to their potentially high quantum yields. [1]

  • For two-photon uncaging experiments demanding high spatial resolution, the MNI group is the clear frontrunner due to its significantly larger two-photon absorption cross-section. [5][6]

It is imperative for researchers to consider not only the uncaging rate but also the solubility, stability, and potential off-target effects of the caged compound and its photobyproducts. The experimental protocol provided herein offers a framework for the direct comparison of different caging strategies, enabling an informed decision for the successful implementation of photorelease technology in research.

References

  • Schaper, K. et al. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences, 9(11), 1247-54. [Link]

  • Matsuzaki, M. et al. (2005). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-D-aspartate, a Caged Compound for Selective Activation of Glutamate. Dwight Bergles Lab. [Link]

  • Bai, X. et al. (2005). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Bioconjugate Chemistry, 16(5), 1269-77. [Link]

  • Furuta, T. et al. (2000). Synthesis, Mass Spectrometric Characterization, and Photochemical Properties of Dendrimers with α-Carboxy-2-nitrobenzyl Caged Compounds at Their Periphery. Organic Letters, 2(25), 4063-4066. [Link]

  • Bai, X. et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(6), 1549-1554. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Klán, P. et al. (2013). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Chemical Reviews, 113(1), 119-191. [Link]

  • Ellis-Davies, G. C. R. (2011). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2011(8), pdb.top064936. [Link]

Sources

Validation

Advanced LC-MS/MS Strategies for the Identification and Quantitation of Adamantane Impurities: A Comparative Guide

As regulatory agencies increasingly demand rigorous impurity profiling for active pharmaceutical ingredients (APIs), the analytical characterization of adamantane derivatives—such as amantadine, memantine, and vildaglipt...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies increasingly demand rigorous impurity profiling for active pharmaceutical ingredients (APIs), the analytical characterization of adamantane derivatives—such as amantadine, memantine, and vildagliptin—presents a unique structural challenge. Adamantane is a highly symmetric, tricyclic aliphatic cage that completely lacks a conjugated


-electron system. This absence of a chromophore renders traditional ultraviolet (UV) detection ineffective without complex derivatization.

As a Senior Application Scientist, I have designed this guide to objectively compare modern analytical modalities for adamantane impurity profiling, explain the physicochemical causality behind method development, and provide a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Objective Comparison of Analytical Modalities

When selecting an analytical technique for adamantane-related impurities (e.g., Vildagliptin Amino Adamantane Impurity[1]), laboratories must balance sensitivity, throughput, and structural elucidation capabilities. The table below summarizes the performance metrics of the primary alternatives.

Table 1: Performance Comparison of Analytical Techniques for Adamantane Impurities
Analytical ModalityLimit of Quantitation (LOQ)Derivatization Required?Structural ElucidationMatrix Effect Susceptibility
LC-MS/MS (MRM) 0.1 – 1.0 ng/mLNoExcellent (via MS/MS fragments)Low (with Deuterated IS)
LC-MS³ (Linear Ion Trap) < 0.05 ng/mLNoSuperior (Multi-stage fragmentation)Very Low
GC-MS / GC-FID 5.0 – 10.0 ng/mLSometimesGood (EI spectra)Moderate (Thermal degradation risk)
LC-UV (e.g., OPA derivatization) > 50.0 ng/mLYes (Mandatory)Poor (Retention time only)High (Derivatization variability)
LC-CAD 10.0 – 20.0 ng/mLNoPoor (Universal detection)Moderate

The Verdict: While Gas Chromatography (GC) is historically viable for highly volatile adamantanes, modern API degradation products are often non-volatile or thermally labile. LC-UV requires labor-intensive pre-column derivatization (e.g., with o-phthaldialdehyde), which introduces unacceptable quantitative variability. Consequently, LC-MS/MS has emerged as the gold standard, offering unparalleled sensitivity and direct structural confirmation without the need for derivatization[2].

Mechanistic Insights: The Causality of LC-MS/MS Superiority

Successful analytical chemistry relies on understanding the physicochemical properties of the analyte. The superiority of LC-MS/MS for adamantane impurities is driven by two key mechanistic factors:

  • Ionization Efficiency via ESI+: Adamantane derivatives utilized in pharmacology typically feature primary or secondary amine groups (e.g., amantadine has a

    
     of ~10.4). By utilizing an acidic mobile phase (pH ~3.0), these amines are forced into a fully protonated state (
    
    
    
    ) in solution. When introduced into a positive Electrospray Ionization (ESI+) source, this pre-existing charge drastically maximizes the generation of
    
    
    gas-phase ions, leading to exceptional sensitivity[3].
  • Unique Fragmentation Pathways: The adamantane cage is highly stable. During Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the primary fragmentation pathway is the neutral loss of ammonia (

    
    , 17 Da), leaving behind a highly stable adamantyl carbocation. For example, amantadine yields a highly specific Multiple Reaction Monitoring (MRM) transition of m/z 152.2 
    
    
    
    135.3[4]. Recent advancements utilizing LC-MS³ (an additional fragmentation step to m/z 107.4) have shown to further reduce background noise and improve the Signal-to-Noise (S/N) ratio by eliminating isobaric matrix interferences[4].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (e.g., Amantadine-


), the method automatically corrects for extraction losses, injection volume errors, and matrix-induced ion suppression[2].
Step 1: Sample Preparation & Internal Standard Spiking
  • Action: Spike 200

    
    L of the sample (API solution or biological matrix) with 10 
    
    
    
    L of Amantadine-
    
    
    working solution (100 ng/mL). Process the sample using a mixed-mode cation-exchange Solid Phase Extraction (SPE) cartridge[3].
  • Causality: Cation-exchange SPE selectively binds the protonated adamantane amines. Washing the cartridge with methanol removes neutral and acidic impurities, effectively eliminating the compounds that typically cause ion suppression in the ESI source.

  • Self-Validation Check: The absolute peak area of the Amantadine-

    
     internal standard is monitored across all injections. A deviation of >15% automatically flags a failure in extraction recovery or instrument performance, preventing the reporting of false negatives.
    
Step 2: Chromatographic Separation
  • Action: Inject 5

    
    L of the reconstituted extract onto a Core-Shell C18 column (150 mm × 4.6 mm, 2.7 
    
    
    
    m). Utilize a gradient elution with Mobile Phase A (10 mM Ammonium formate, pH 3.0) and Mobile Phase B (Acetonitrile)[3].
  • Causality: The core-shell architecture minimizes longitudinal diffusion, providing sharper peaks for highly hydrophobic adamantanes. The acidic pH (3.0) ensures the adamantane amine remains fully ionized, preventing peak tailing and maximizing ESI+ efficiency[3].

Step 3: Mass Spectrometry Acquisition
  • Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 4.5 kV and the desolvation temperature to 400°C. Monitor the following MRM transitions:

    • Amantadine Impurity: m/z 152.1

      
       135.1
      
    • Memantine Impurity: m/z 180.2

      
       163.3
      
    • Amantadine-

      
       (IS): m/z 158.0 
      
      
      
      141.1
  • Self-Validation Check: The system must demonstrate an S/N ratio of

    
     10 for the LOQ standard. The retention time of the analyte must match the deuterated internal standard within 
    
    
    
    0.05 minutes.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the LC-MS/MS analytical workflow.

LCMS_Workflow SamplePrep 1. Sample Preparation Addition of Deuterated IS (e.g., Amantadine-d6) Cation-Exchange SPE Purification Chromatography 2. Chromatographic Separation Core-Shell C18 Column Acidic Mobile Phase (pH 3.0) SamplePrep->Chromatography Injection Ionization 3. Electrospray Ionization (ESI+) Protonation of Aliphatic Amines [M+H]+ Generation Chromatography->Ionization Elution MassAnalysis 4. Tandem Mass Spectrometry MRM Transitions (e.g., m/z 152 → 135) Neutral Loss of Ammonia Ionization->MassAnalysis Gas-Phase Ions DataProcessing 5. Data Processing & Validation Isotope Dilution Quantitation IS Area Variance Check (< 15%) MassAnalysis->DataProcessing Signal Detection

LC-MS/MS analytical workflow for adamantane impurity profiling.

References

  • National Institutes of Health (PMC) / MDPI. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Available at:[Link]

  • ResearchGate. Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry. Available at:[Link]

  • Veeprho. Vildagliptin Amino Adamantane Impurity | CAS 875311-29-8. Available at:[Link]

Sources

Comparative

Validating Channel Block: A Comparative Guide to Competitive Binding Assays

This guide serves as a technical comparative analysis for researchers validating ion channel blockade. It moves beyond standard protocols to address the "Binding-Function Paradox"—the critical discrepancy where high-affi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for researchers validating ion channel blockade. It moves beyond standard protocols to address the "Binding-Function Paradox"—the critical discrepancy where high-affinity binding does not guarantee functional channel inhibition.

The Core Conflict: Affinity vs. Efficacy

In ion channel drug discovery, a common pitfall is equating affinity (


) with functional potency  (

). Competitive binding assays (radioligand or fluorescent) measure the thermodynamic occupancy of a specific site, often the pore. However, they are "blind" to the channel's gating state (open/closed/inactivated) and cannot distinguish between a pore blocker, a "silent" binder, or an allosteric modulator that binds without blocking ionic current.

The Directive: Use competitive binding as a high-throughput filter, but validate every hit with functional electrophysiology. This guide details how to rigorously execute the binding assay and bridge the gap to functional validation.

Experimental Methodology: Competitive Binding Workflow

The following protocol focuses on the Radioligand Binding Assay (RBA) , the gold standard for affinity determination, while referencing Fluorescence Polarization (FP) as a non-radioactive alternative.

Phase A: Membrane Preparation (The Foundation)

Crucial Insight: Unlike soluble receptors, ion channels are membrane-embedded. The quality of the membrane prep dictates the signal-to-noise ratio.

  • Harvesting: Use cells stably expressing the channel (e.g., HEK293-hERG).[1]

  • Homogenization: Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Avoid detergents at this stage to preserve membrane integrity.

  • Differential Centrifugation:

    • Spin 1: 1,000 x g for 10 min (Remove nuclei/debris).

    • Spin 2: 48,000 x g for 60 min (Pellet membranes).

  • Storage: Resuspend in binding buffer + 10% sucrose (cryoprotectant). Snap freeze.

Phase B: The Competition Assay (Self-Validating System)

Objective: Determine if the Test Compound (TC) displaces the Reference Ligand (RL).

Protocol Steps:

  • Equilibration: Thaw membranes and dilute to optimal protein concentration (determined by linearity testing, typically 5-20 µ g/well ).

  • Reaction Setup (96-well format):

    • Total Binding (TB): Membrane + Radioligand (at

      
       concentration) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (1000x

      
      ).
      
    • Test Wells: Membrane + Radioligand + Test Compound (titrated

      
       to 
      
      
      
      M).
  • Incubation: Incubate at equilibrium time (

    
    ), typically 60-120 min at 25°C. Note: hERG binding is temperature-sensitive; 25°C is standard, but 37°C is more physiological.
    
  • Separation: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Detection: Liquid Scintillation Counting (for

    
    ) or Fluorescence Polarization reading.
    
Visualization: Assay Logic & Workflow

The following diagram illustrates the critical decision points and validation steps in the workflow.

BindingWorkflow Start Membrane Prep Optimization Linearity & Kd Determination Start->Optimization Quality Check Reaction Competition Binding (Incubation) Optimization->Reaction Define Conditions Separation Filtration/Separation Reaction->Separation Equilibrium Reached Analysis Data Analysis (Cheng-Prusoff) Separation->Analysis Quantify Signal Validation Functional Validation (Patch Clamp) Analysis->Validation High Affinity Hit? Validation->Start Discrepancy Analysis

Caption: Figure 1: Operational workflow for competitive binding. Note the feedback loop from functional validation to refine membrane quality or assay conditions.

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM (Counts Per Minute) must be converted to specific binding.[2]

  • Specific Binding:

    
    .
    
  • 
     Determination:  Fit data to a sigmoidal dose-response curve (variable slope).
    
  • Cheng-Prusoff Correction:

    
    
    
    • 
      : Concentration of radioligand used.[1][2][3][4]
      
    • 
      : Dissociation constant of the radioligand (determined previously).
      
The "Trustworthiness" Check: Self-Validating Controls

To ensure scientific integrity, every plate must include:

  • Z-Prime (

    
    ):  Must be > 0.[1]5. 
    
    
    
    .
  • Reference Control: A known blocker (e.g., E-4031 for hERG) to track assay drift.

  • Ligand Depletion Check: Ensure

    
     of total radioligand is bound; otherwise, the "free" ligand assumption in Cheng-Prusoff is invalid.
    

Comparative Analysis: Binding vs. Functional Alternatives

This section objectively compares Competitive Binding against the functional gold standard (Manual Patch Clamp) and high-throughput functional surrogates (Automated Patch Clamp, FLIPR).

Table 1: Technology Comparison Matrix
FeatureCompetitive Binding (Radioligand)Automated Patch Clamp (e.g., QPatch)Manual Patch Clamp (Gold Standard)Fluorescence (FLIPR/FRET)
Primary Output Affinity (

)
Potency (

), Kinetics
Potency (

), Mechanism
Potency (

)
Throughput High (384-well)Medium (16-48 parallel)Ultra-Low (1 cell/hr)Ultra-High (1536-well)
State Dependence No (Fixed state)Yes (Voltage protocols)Yes (Full control)Limited
Physiological Relevance Low (Thermodynamic only)High (Functional current)Very HighMedium (Indirect)
Cost Per Point Low (<$1)Moderate ($5-20)High (>$100)Very Low (<$0.10)
Key Limitation Silent Binders: Binds but doesn't block."Sticky" compounds may adhere to tubing.Labor intensive.High false positive rate.
Diagram: The Discrepancy Logic

Why do binding results sometimes fail to match electrophysiology?

DiscrepancyLogic BindingHit Binding Assay Hit (High Affinity) PatchClamp Patch Clamp Validation BindingHit->PatchClamp Match Concordance: True Blocker PatchClamp->Match IC50 ≈ Ki Mismatch Discordance: Binding != Block PatchClamp->Mismatch IC50 >> Ki Reason1 State Dependence (e.g., binds inactivated state) Mismatch->Reason1 Reason2 Silent Binder (Remote binding site) Mismatch->Reason2 Reason3 Lipophilicity (Membrane absorption) Mismatch->Reason3

Caption: Figure 2: Logical framework for interpreting discrepancies between binding affinity (


) and functional potency (

).

Strategic Recommendations

  • Primary Screen: Use Competitive Binding (or FP) to filter large libraries. It effectively eliminates non-binders.

  • Secondary Screen: Triage hits using Automated Patch Clamp . This filters out "silent binders" and identifies state-dependent blockers.

  • Mechanism of Action: Use Manual Patch Clamp only for lead compounds to define kinetics (on/off rates) and voltage-dependence.

Critical Note on hERG: For hERG safety screening, regulatory bodies (ICH S7B) prioritize functional data. However, binding assays are acceptable for early-stage hazard identification to design out liability before reaching the candidate selection phase.

References

  • Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel. PubMed. (2006).[1] Comparison of [3H]-dofetilide binding vs. Patch Clamp. [Link]

  • High throughput fluorescence polarization: a homogeneous alternative to radioligand binding for cell surface receptors. Journal of Biomolecular Screening. (2000).[5] Validation of FP against Radioligand binding. [Link]

  • QPatch: the missing link between HTS and ion channel drug discovery. PubMed. (2009). Review of automated patch clamp technology. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. (2001).[6] Detailed protocols for saturation and competition binding. [Link]

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Validation

The Adamantane Anchor: A Guide to Designing Non-Photolabile Controls for Photocaging Experiments

In the dynamic field of photopharmacology, the precise spatiotemporal control offered by photocaging technology has revolutionized how we investigate complex biological systems. By masking the activity of a bioactive mol...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of photopharmacology, the precise spatiotemporal control offered by photocaging technology has revolutionized how we investigate complex biological systems. By masking the activity of a bioactive molecule with a photolabile protecting group (PPG), researchers can initiate biological processes with a pulse of light. However, the introduction of a bulky, lipophilic photocage can itself induce unintended biological effects, confounding the interpretation of experimental results. To dissect the true effect of the photoreleased ligand from that of the caging moiety, a meticulously designed control experiment is not just recommended—it is imperative.

This guide provides a comprehensive framework for the design, synthesis, and application of non-photolabile adamantane analogs as superior negative controls in photocaging experiments. Drawing upon the unique physicochemical properties of adamantane, we will explore why this rigid hydrocarbon scaffold serves as an ideal "inactive" mimic of a photocaged compound, and we will provide the experimental data and protocols to support this approach.

The Critical Need for Robust Controls in Photocaging

Photocaging involves the covalent attachment of a PPG to a bioactive molecule, rendering it inert until the PPG is cleaved by light.[1][2] The ideal "caged" compound should be completely inactive before photolysis.[3] However, the PPG itself can introduce significant steric bulk and lipophilicity, potentially leading to non-specific interactions with cellular components. These interactions can manifest as unforeseen biological activity or toxicity, which could be mistakenly attributed to the photoreleased ligand.

Therefore, a proper negative control should mimic the physical and chemical properties of the caged compound without being light-sensitive. This allows researchers to distinguish between the effects of the cage and the effects of the released molecule.

Why Adamantane? The "Lipophilic Bullet" as an Inert Mimic

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry.[4][5] Its unique properties make it an excellent candidate for constructing non-photolabile control compounds in photocaging experiments:

  • Steric Bulk and Rigidity: The adamantane cage is a bulky, rigid structure that can effectively mimic the three-dimensional space occupied by many common photocages.[4] This is crucial for controlling for steric effects that might influence binding to off-target proteins or insertion into membranes.

  • High Lipophilicity: Adamantane is highly lipophilic, a property it shares with many PPGs.[6] This allows adamantane-containing control compounds to replicate the solubility and membrane interaction profiles of their photocaged counterparts.

  • Metabolic Stability and Biological Inertness: The adamantane scaffold is exceptionally resistant to metabolic degradation.[4] More importantly, in many biological contexts, the adamantane core itself is biologically inert, making it an ideal "blank" scaffold.[4][6]

By replacing the photolabile group of a caged compound with an adamantane moiety, a non-photolabile analog can be synthesized that possesses similar steric and lipophilic properties, thus serving as a robust negative control.

Comparative Analysis: Photocaged Compound vs. Non-Photolabile Adamantane Analog

To illustrate the utility of adamantane-based controls, let us consider a hypothetical experiment involving a photocaged neurotransmitter, for instance, a caged glutamate derivative. The goal is to study the effects of precise, localized glutamate release on neuronal activity.

The Experimental Compounds:

  • Photocaged Glutamate: The active compound, designed to release glutamate upon light stimulation.

  • Non-Photolabile Adamantane-Glutamate Analog: The negative control, where the photolabile group is replaced by an adamantyl group. This compound is not responsive to light.

  • Vehicle Control: The solvent used to dissolve the compounds.

The following table summarizes the expected properties and activities of these compounds:

CompoundStructureLight SensitivityExpected Biological Activity (Pre-irradiation)Expected Biological Activity (Post-irradiation)
Photocaged Glutamate Glutamate-(Photocage)YesNone (ideally)Glutamate-mediated neuronal excitation
Adamantane-Glutamate Glutamate-(Adamantane)NoNoneNone
Vehicle SolventNoNoneNone

Experimental Workflow for Comparative Analysis:

The following diagram illustrates a typical workflow for comparing the effects of a photocaged compound and its adamantane control in a cell-based assay.

G cluster_prep Compound Preparation cluster_exp Cell-Based Experiment (e.g., Neuronal Culture) cluster_irr Irradiation Protocol cluster_acq Data Acquisition & Analysis prep_caged Prepare Photocaged Glutamate Solution treat_caged Treat cells with Photocaged Glutamate prep_caged->treat_caged prep_adam Prepare Adamantane-Glutamate (Control) Solution treat_adam Treat cells with Adamantane-Glutamate prep_adam->treat_adam prep_veh Prepare Vehicle Control treat_veh Treat cells with Vehicle prep_veh->treat_veh irr_caged Irradiate specific region (e.g., 365 nm UV light) treat_caged->irr_caged irr_adam Apply identical irradiation protocol treat_adam->irr_adam irr_veh Apply identical irradiation protocol treat_veh->irr_veh acq_caged Record neuronal activity (e.g., patch-clamp, calcium imaging) irr_caged->acq_caged acq_adam Record neuronal activity irr_adam->acq_adam acq_veh Record neuronal activity irr_veh->acq_veh analysis Compare responses across all three conditions acq_caged->analysis acq_adam->analysis acq_veh->analysis

Figure 1: Experimental workflow for comparing a photocaged compound with its non-photolabile adamantane analog.

Experimental Protocols

Synthesis of a Non-Photolabile Adamantane-Amino Acid Analog (General Protocol)

This protocol describes a general method for coupling an adamantane moiety to an amino acid, creating a non-photolabile control compound. This example uses 1-adamantanecarboxylic acid and the amino group of an amino acid.

Materials:

  • 1-Adamantanecarboxylic acid

  • Amino acid (e.g., glutamic acid)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or alternatively 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of 1-Adamantanecarboxylic Acid:

    • Dissolve 1-adamantanecarboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling with the Amino Acid:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • In a separate flask, dissolve the amino acid (1 equivalent) in a mixture of water and dioxane, and add TEA (2 equivalents).

    • Add the filtrate containing the activated adamantane ester to the amino acid solution.

    • Stir the reaction at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure adamantane-amino acid analog.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Assay for Biological Inertness

This protocol outlines a general method to assess the biological activity (or lack thereof) of the non-photolabile adamantane analog compared to the photoreleased compound.

Materials:

  • Cell line relevant to the biological question (e.g., primary neurons for a neurotransmitter study).

  • Photocaged compound.

  • Non-photolabile adamantane analog.

  • Vehicle control.

  • Appropriate assay reagents (e.g., calcium indicators, antibodies for Western blotting, etc.).

  • Light source for photolysis (e.g., UV lamp with appropriate filters).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Plate the cells at an appropriate density in a suitable format (e.g., 96-well plate for high-throughput screening, coverslips for imaging).

  • Compound Application:

    • Prepare a dilution series of the photocaged compound, the adamantane analog, and the vehicle control.

    • Treat the cells with the different concentrations of each compound.

  • Pre-irradiation Measurement:

    • Before light stimulation, measure the baseline biological activity using the chosen assay (e.g., baseline fluorescence for a calcium imaging experiment).

  • Photostimulation:

    • Expose the cells treated with the photocaged compound to light of the appropriate wavelength and duration to induce photolysis.

    • Crucially, expose the cells treated with the adamantane analog and the vehicle to the identical light stimulus to control for any light-induced artifacts.

  • Post-irradiation Measurement:

    • Immediately after photostimulation, and at various time points thereafter, measure the biological response in all treatment groups.

  • Data Analysis:

    • Compare the biological response in cells treated with the photolyzed caged compound to the responses in cells treated with the irradiated adamantane analog and the irradiated vehicle. A significant response should only be observed in the group treated with the photocaged compound after photolysis. The adamantane analog and vehicle groups should show no significant change in activity.

Visualizing the Logic: The Role of the Adamantane Control

The following diagram illustrates the logical framework for interpreting the results of an experiment using a non-photolabile adamantane control.

G cluster_compounds Experimental Compounds cluster_outcomes Observed Biological Effect caged Photocaged Compound (Active Precursor) dark Dark (No Irradiation) caged->dark Application light Light (Irradiation) caged->light Application & Irradiation adamantane Adamantane Analog (Non-Photolabile Control) adamantane->dark Application adamantane->light Application & Irradiation no_effect No Effect dark->no_effect Result dark->no_effect light->no_effect effect Specific Biological Effect light->effect Result

Figure 2: Logical flow demonstrating the expected outcomes for a photocaged compound and its adamantane control.

Conclusion

The use of non-photolabile adamantane analogs as negative controls is a critical, yet often overlooked, aspect of rigorous photocaging experimentation. By mimicking the steric and lipophilic properties of the caged compound without the photosensitivity, these controls provide an essential baseline for dissecting the true biological effects of the photoreleased ligand. The protocols and conceptual framework provided in this guide offer a starting point for researchers to design and implement more robust and reliable photopharmacology studies. As the field continues to advance, the adoption of such stringent control measures will be paramount to ensuring the scientific integrity and translational potential of this powerful technology.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Krasavin, M. (2021). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Kolok, S., Dudarenko, A., & Balalaeva, I. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989. [Link]

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  • Feigenspan, A. (2005). Synthesis of a photoactivatable probe of the anandamide re-uptake. Bioorganic & Medicinal Chemistry Letters, 15(12), 3061-3064. [Link]

  • Zhang, Y., & Li, W. (2022). Recent progress in studies of photocages. Supramolecular Materials, 1(2), e20220003. [Link]

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  • Lee, H. M., et al. (2020). The disubstituted adamantyl derivative LW1564 inhibits the growth of cancer cells by targeting mitochondrial respiration and reducing hypoxia-inducible factor (HIF)-1α accumulation. Experimental & Molecular Medicine, 52(11), 1845-1856. [Link]

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  • Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1082-1093. [Link]

  • Femtonics. (n.d.). Caged Neurotransmitters. Femtonics. [Link]

  • Nikolova, S., et al. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]

  • Gali, R., et al. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules, 27(23), 8443. [Link]

  • Sadasivan, S., & Thomas, K. G. (2025). Tuning of electronic, optical and lipophilic behaviours of adamantane through various substitutions. ResearchGate. [Link]

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  • Weigand, W., & Lotz, C. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(18), 6549-6565. [Link]

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Comparative

Adamantane Derivatives &amp; AMPA Receptor Cross-Reactivity: A Technical Comparison Guide

This guide provides a technical comparison of adamantane derivatives (specifically Memantine and Amantadine) regarding their cross-reactivity with AMPA receptors. It synthesizes historical pharmacological data with recen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of adamantane derivatives (specifically Memantine and Amantadine) regarding their cross-reactivity with AMPA receptors. It synthesizes historical pharmacological data with recent structural biology findings that have redefined the selectivity profile of these compounds.

Executive Summary: The Selectivity Paradigm Shift

Historically, adamantane derivatives like Memantine and Amantadine were classified almost exclusively as uncompetitive NMDA receptor antagonists. Their clinical utility in Alzheimer’s and Parkinson’s disease relies on "therapeutic noise reduction"—blocking pathological extrasynaptic NMDA currents while sparing physiological synaptic transmission.

The New Paradigm: Recent cryo-EM and electrophysiological studies have overturned the assumption of absolute selectivity. Memantine, in particular, exhibits significant cross-reactivity with Calcium-Permeable AMPA receptors (CP-AMPARs) at clinically relevant concentrations, while remaining inactive against the widespread Calcium-Impermeable (CI-AMPARs) forms. This guide compares this "conditional cross-reactivity" against pure AMPA antagonists and other adamantane-based research tools.

Comparative Performance Analysis

The following analysis contrasts the pharmacological profiles of the two approved therapeutic agents (Memantine, Amantadine) against a research-grade adamantane derivative (IEM-1460) and a standard AMPA antagonist (NBQX).

Table 1: Selectivity & Potency Profile (IC₅₀ Values)
CompoundPrimary Target (Mechanism)NMDA Potency (IC₅₀)CP-AMPA Potency (IC₅₀)*CI-AMPA Potency (IC₅₀)**Cross-Reactivity Risk
Memantine NMDA (Open Channel Block)~1.0 µM10 – 50 µM > 1000 µM (Inactive)Moderate (Specific to GluA2-lacking receptors)
Amantadine NMDA (Weak Channel Block)~40 – 50 µMNegligible (>100 µM)> 1000 µM (Inactive)Low
IEM-1460 CP-AMPA (Selective Block)~260 µM1 – 3 µM > 1000 µMHigh (Designed as AMPA blocker)
NBQX AMPA (Competitive Antagonist)> 100 µM0.1 – 0.5 µM 0.1 – 0.5 µM N/A (Primary Target)

*CP-AMPA: Calcium-Permeable (e.g., GluA1 homomers, unedited GluA2(Q)). **CI-AMPA: Calcium-Impermeable (e.g., GluA2(R)-containing heteromers).

Mechanistic Insight: The "Q/R Site" Interaction

The cross-reactivity of Memantine is structurally determined by the Q/R editing site in the AMPA receptor pore.

  • CI-AMPARs (GluA2-R): The presence of a bulky, positively charged Arginine (R) in the pore creates electrostatic repulsion and steric hindrance, preventing the hydrophobic adamantane cage from binding.

  • CP-AMPARs (GluA2-lacking or GluA2-Q): The pore contains a neutral Glutamine (Q) . This allows Memantine to enter the vestibule and block the ion channel, mimicking its action on NMDA receptors but with lower affinity.

Visualization of Signaling & Selectivity

The following diagram illustrates the differential blockade mechanisms. Memantine blocks NMDA receptors broadly but only affects AMPA receptors that lack the GluA2 subunit (CP-AMPARs), which are often upregulated in neurodegenerative states.

ReceptorSelectivity cluster_Receptors Post-Synaptic Receptors Glutamate Glutamate Release NMDAR NMDA Receptor (Ca2+ Permeable) Glutamate->NMDAR CI_AMPA CI-AMPA Receptor (GluA2-containing) (Ca2+ Impermeable) Glutamate->CI_AMPA CP_AMPA CP-AMPA Receptor (GluA2-lacking) (Ca2+ Permeable) Glutamate->CP_AMPA Memantine Memantine (Therapeutic Dose) Memantine->NMDAR Strong Block (IC50 ~1µM) Memantine->CI_AMPA No Effect (Steric Hindrance) Memantine->CP_AMPA Moderate Block (IC50 ~15µM) Amantadine Amantadine Amantadine->NMDAR Weak Block Amantadine->CP_AMPA Negligible

Caption: Memantine exhibits "conditional polypharmacology," blocking NMDA receptors and CP-AMPARs, while sparing the primary fast-transmission CI-AMPARs.

Experimental Validation Protocols

To validate cross-reactivity in your own screening pipeline, use the following Whole-Cell Patch Clamp protocol. This method is self-validating because it uses specific pharmacological isolation to distinguish NMDA from AMPA currents.

Protocol: Electrophysiological Discrimination of NMDA vs. CP-AMPA Blockade

Objective: Determine if a test compound (e.g., Memantine) inhibits AMPA currents and if that inhibition is subunit-specific.

Step 1: System Setup
  • Cell Line: HEK293 cells transfected with GluA1 homomers (CP-AMPA model) vs. GluA1/GluA2(R) heteromers (CI-AMPA model).

  • Internal Solution: CsF-based (to block K+ channels).

  • External Solution: High Ca2+ / Mg2+-free (to relieve voltage-dependent Mg2+ block of NMDA for control recordings).

Step 2: Isolation of Currents (Pharmacological Controls)
  • NMDA Isolation: Apply 100 µM NMDA + 10 µM Glycine. Add 10 µM NBQX (blocks all AMPA).

  • AMPA Isolation: Apply 1 mM Glutamate (fast application). Add 50 µM D-AP5 (blocks all NMDA).

  • Desensitization Block: Add 100 µM Cyclothiazide (CTZ) to prevent AMPA receptor desensitization, allowing measurement of steady-state current inhibition.

Step 3: Voltage-Dependent Blockade Assay

Adamantane derivatives are open-channel blockers; their potency increases at hyperpolarized potentials.

  • Clamp voltage at -60 mV.

  • Apply Agonist (Glutamate + CTZ) until steady state.

  • Co-apply Test Compound (e.g., Memantine 1 – 100 µM).

  • Measure % inhibition of steady-state current.[1]

  • Validation Step: Repeat at +40 mV.

    • Result: If the compound is a pore blocker (like Memantine), inhibition should be significantly reduced at positive potentials (due to electrostatic repulsion from the pore).

Step 4: Workflow Diagram

ExperimentalWorkflow Start Start: HEK293 Cells (GluA1 or GluA1/2) Step1 Apply Agonist (Glu + CTZ + AP5) Start->Step1 Step2 Record Baseline Current (I_base) Step1->Step2 Branch Apply Adamantane Derivative Step2->Branch ResultA Measure Current (I_drug) at -60mV Branch->ResultA Hyperpolarized ResultB Measure Current (I_drug) at +40mV Branch->ResultB Depolarized Calc Calculate Rectification Index & % Inhibition ResultA->Calc ResultB->Calc

Caption: Workflow for validating voltage-dependent open-channel blockade of AMPA receptors.

Implications for Drug Development

  • Safety Profile: The lack of activity against CI-AMPARs (GluA2-containing) is critical. If Memantine blocked these receptors (IC₅₀ < 10 µM), it would likely cause severe sedation and respiratory depression, similar to high-dose barbiturates or broad-spectrum glutamate antagonists.

  • Therapeutic Window: The cross-reactivity with CP-AMPARs may actually contribute to Memantine's neuroprotective effects. In conditions like ischemia or glaucoma, CP-AMPARs are upregulated and contribute to excitotoxicity. Memantine's ability to block these at ~10-20 µM (achievable in local compartments) suggests a dual-mechanism of neuroprotection.

  • Screening False Positives: When screening novel adamantane derivatives, researchers must use GluA2-expressing cells . Screening only on GluA1 homomers may falsely classify a selective NMDA antagonist as a "dirty" drug due to the inherent susceptibility of the GluA1 pore to cationic blockers.

References

  • Memantine Inhibits Calcium-Permeable AMPA Receptors. National Institutes of Health (NIH) / PubMed. (2024/2025). Detailed structural analysis of Memantine binding to the AMPA Q/R site.

  • Block of open channels of recombinant AMPA receptors and native AMPA/kainate receptors by adamantane derivatives. Journal of Physiology. (1997).[1][2][3][4] Foundational study establishing the blocking mechanism of IEM-1460.

  • Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. Journal of Neuroscience. (2009).[4][5] Explains the voltage-dependency and selectivity mechanisms of Memantine.

  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Pharmacology. (2024).[1][2][6][7] Comparative analysis of various cationic blockers including adamantane derivatives.

  • Amantadine: Mechanism of Action and Clinical Pharmacology. Drugs.com / FDA Insert. Clinical data supporting the weak NMDA antagonism and lack of primary AMPA targeting for Amantadine.

Sources

Validation

Benchmarking N-Substituted Adamantanes Against Amantadine: A Comprehensive Technical Guide

Executive Summary & Rationale Amantadine (1-aminoadamantane) is the prototypical cage hydrocarbon drug, historically serving as a first-in-class antiviral targeting the Influenza A M2 proton channel and an antiparkinsoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Amantadine (1-aminoadamantane) is the prototypical cage hydrocarbon drug, historically serving as a first-in-class antiviral targeting the Influenza A M2 proton channel and an antiparkinsonian agent targeting the N-methyl-D-aspartate (NMDA) receptor [1]. However, the rapid emergence of viral resistance (specifically the S31N mutation) and dose-limiting excitotoxic side effects have driven the rational design of next-generation derivatives [2].

N-substitution—modifying the primary amine with alkyl, acyl, or complex heterocyclic groups—has emerged as a primary medicinal chemistry strategy. This modification alters the molecule's basicity, steric bulk, and binding kinetics, allowing researchers to overcome mutant resistance or engineer multi-target disease-modifying therapies for neurodegenerative disorders [3]. This guide benchmarks these N-substituted derivatives against amantadine, focusing on mechanistic divergence, binding kinetics, and in vitro experimental validation.

Mechanistic Divergence: The Impact of N-Substitution

NMDA Receptor Antagonism

Amantadine acts as a low-affinity, uncompetitive open-channel blocker of the NMDA receptor (IC50 ~35 µM) [1]. It binds deep within the pore, but its relatively fast off-rate prevents severe disruption of normal synaptic transmission. N-alkylation (e.g., N-methylamantadine) generally increases lipophilicity but can induce steric clashes at the deep Mg²⁺ binding site, often reducing pure NMDA affinity [2]. Conversely, conjugating the adamantane amine to other pharmacophores via N-linked spacers (e.g., tacrine or galantamine hybrids) creates multi-target N-substituted derivatives that exhibit sub-micromolar NMDA affinity while simultaneously inhibiting acetylcholinesterase (AChE) [4].

M2 Ion Channel Blockade

In wild-type Influenza A, amantadine physically occludes the M2 channel pore by binding in the cavity formed by Val27, Ser31, and His37. The S31N mutation enlarges this pore and alters the hydration network, rendering amantadine ineffective. Bulky N-substituted adamantanes (such as spiro-piperidine derivatives) are specifically engineered to occupy this enlarged cavity, restoring van der Waals contacts and effectively blocking the mutant proton flux [3].

MOA cluster_M2 Influenza A M2 Channel cluster_NMDA NMDA Receptor Amantadine Amantadine (1-aminoadamantane) WT_M2 Wild-Type M2 (Pore Blockade) Amantadine->WT_M2 IC50 ~16 µM Mutant_M2 S31N Mutant M2 (Enlarged Pore) Amantadine->Mutant_M2 Loss of Efficacy NMDAR_WT Uncompetitive Antagonism (Fast Off-Rate) Amantadine->NMDAR_WT IC50 ~35-50 µM N_Sub N-Substituted Adamantanes (e.g., N-alkyl, N-hybrids) N_Sub->Mutant_M2 Restored Binding (Steric Fit) NMDAR_Hybrid Multi-Target Profiling (e.g., AChE/NMDA Dual Action) N_Sub->NMDAR_Hybrid Enhanced Affinity (IC50 < 2 µM)

Mechanistic divergence of Amantadine vs. N-Substituted derivatives at M2 and NMDA targets.

Quantitative Benchmarking: Experimental Data

The following table synthesizes in vitro benchmarking data, comparing the baseline performance of amantadine against various N-substituted derivatives across key biological targets [1][2][3][4].

CompoundPrimary TargetIC50 ValueKinetic & Mechanistic Profile
Amantadine NMDA Receptor~35 µMLow-affinity, uncompetitive open-channel blocker; fast off-rate preventing severe neurotoxicity.
Amantadine M2 Channel (WT)~16 µMPhysically occludes the wild-type M2 pore; completely ineffective against the S31N mutant.
N-Methylamantadine NMDA Receptor>100 µMIncreased steric bulk reduces affinity at the deep Mg²⁺ binding site, lowering target engagement.
Adamantane-Tacrine Hybrids AChE / NMDA~0.04 µM / ~1.8 µMN-linked spacer allows dual-target engagement (peripheral anionic site of AChE and NMDA pore).
Spiro-piperidine Adamantanes M2 Channel (S31N)~10–20 µMBulky N-heterocyclic substitution restores van der Waals contacts in the enlarged mutant pore.

Experimental Workflows & Methodologies

To objectively benchmark these compounds, rigorous, self-validating electrophysiological assays must be employed. Below are the gold-standard protocols for evaluating M2 and NMDA target engagement.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Blockade
  • Causality & Rationale: The Xenopus laevis oocyte expression system is chosen because oocytes lack endogenous proton-selective channels that activate at acidic pH. This provides a zero-background environment, ensuring that any recorded inward current is exclusively mediated by the exogenously expressed viral M2 channels.

  • Self-Validating System: The protocol includes a pre-drug acidic challenge to establish maximum current (

    
    ), followed by drug application, and a critical washout phase. If the current does not recover post-washout, the block is either irreversible or the oocyte membrane has degraded, invalidating that specific data point.
    

Step-by-Step Methodology:

  • cRNA Preparation & Microinjection: Transcribe wild-type or S31N mutant Influenza A M2 cRNA. Inject 50 nL (containing ~1–5 ng cRNA) into the vegetal pole of defolliculated Xenopus oocytes.

  • Incubation: Incubate oocytes in ND96 medium at 18°C for 24–48 hours to allow functional expression of the M2 homotetramers on the plasma membrane.

  • Electrophysiological Setup: Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2.0 MΩ). Voltage-clamp the membrane potential at -60 mV.

  • Baseline & Activation: Perfuse with standard pH 7.5 buffer to establish a baseline holding current. Switch perfusion to a pH 5.5 buffer (activation solution) to induce the M2-mediated inward proton current (

    
    ).
    
  • Drug Application: Once the inward current reaches a steady state, co-apply the N-substituted adamantane derivative (e.g., 100 µM) dissolved in the pH 5.5 buffer. Record the residual current (

    
    ).
    
  • Washout & Validation: Wash the oocyte with pH 7.5 buffer, then re-apply pH 5.5 buffer without the drug. A recovery of the inward current validates the reversible nature of the channel block.

  • Data Analysis: Calculate percentage inhibition as

    
    .
    

Workflow Oocyte 1. Xenopus Oocyte Preparation Inject 2. cRNA Microinjection (WT or S31N M2) Oocyte->Inject Incubate 3. Incubation (24-48h at 18°C) Inject->Incubate Clamp 4. Two-Electrode Voltage Clamp Incubate->Clamp Perfusion 5. Low pH (5.5) + Drug Application Clamp->Perfusion Analysis 6. Current Inhibition Analysis (IC50) Perfusion->Analysis

Step-by-step TEVC workflow for evaluating M2 channel blockade in Xenopus oocytes.

Protocol 2: Patch-Clamp Electrophysiology for NMDA Receptor Kinetics
  • Causality & Rationale: IC50 values alone are insufficient for benchmarking NMDA antagonists; the clinical tolerability (e.g., amantadine vs. ketamine) is dictated by the off-rate (

    
    ). Whole-cell patch-clamp provides the sub-millisecond temporal resolution required to calculate these trapping block kinetics.
    
  • Self-Validating System: The experiment must be conducted in strictly Mg²⁺-free extracellular solutions. The presence of endogenous Mg²⁺ would competitively block the pore, confounding the N-substituted adamantane's binding kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary hippocampal neurons or utilize HEK293 cells transiently transfected with GluN1/GluN2B subunits.

  • Solution Preparation: Prepare a Mg²⁺-free extracellular recording solution (140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.3).

  • Whole-Cell Configuration: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette (3–5 MΩ) filled with a Cs⁺-based intracellular solution. Rupture the membrane to achieve the whole-cell configuration and hold the potential at -70 mV.

  • Current Induction: Use a rapid piezoelectric perfusion system to apply 100 µM NMDA and 10 µM glycine (co-agonist) to elicit a steady-state inward current.

  • Kinetic Benchmarking (Drug Application): Apply the N-substituted adamantane at varying concentrations during the sustained NMDA plateau. Measure the exponential decay of the current to calculate the on-rate (

    
    ).
    
  • Washout & Off-Rate Calculation: Rapidly remove the drug while maintaining NMDA/glycine application. Fit the recovering current trace to a single exponential function to determine the time constant (

    
    ), where 
    
    
    
    .

References

  • Danysz, W., et al. (2021). "Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials." Journal of Neural Transmission. URL:[Link]

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. URL:[Link]

  • Sharma, P., et al. (2025). "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy." Frontiers in Chemistry. URL:[Link]

  • Spilovska, K., et al. (2020). "Memantine Derivatives as Multitarget Agents in Alzheimer's Disease." Pharmaceuticals. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-[(2-nitrophenyl)methyl]adamantan-2-amine proper disposal procedures

An operational and logistical guide for the safe handling, segregation, and disposal of N-[(2-nitrophenyl)methyl]adamantan-2-amine . This document is designed for researchers, environmental health and safety (EHS) office...

Author: BenchChem Technical Support Team. Date: March 2026

An operational and logistical guide for the safe handling, segregation, and disposal of N-[(2-nitrophenyl)methyl]adamantan-2-amine .

This document is designed for researchers, environmental health and safety (EHS) officers, and drug development professionals. It provides field-proven methodologies grounded in the physicochemical realities of adamantane derivatives and nitroaromatic compounds.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the structural causality of the compound's hazards. N-[(2-nitrophenyl)methyl]adamantan-2-amine is a synthetic organic compound characterized by two distinct functional moieties, each dictating specific safety and disposal requirements:

  • The Adamantane Core (High Lipophilicity): Adamantane and its derivatives possess a bulky, highly lipophilic carbon backbone. This extreme lipophilicity allows the molecule to readily partition into and cross biological lipid membranes[1]. If the compound contacts unprotected skin, systemic absorption can occur rapidly. Therefore, standard aqueous decontamination is insufficient; solvent-assisted decontamination is required.

  • The ortho-Nitrobenzyl Group (Reactivity & Persistence): Nitroaromatic compounds are highly resistant to standard chemical hydrolysis and can persist in the environment as neurotoxic pollutants if disposed of improperly[2][3]. Furthermore, the nitro group is a strong oxidizing pharmacophore. In the presence of reducing agents or strong bases, nitroaromatics can undergo highly exothermic reactions, potentially leading to pressure buildup or detonation in sealed waste containers[4].

Because of these dual properties, the only scientifically sound method for final destruction is high-temperature incineration [5].

Quantitative Hazard & Disposal Metrics

The following table summarizes the operational parameters required for the safe handling and disposal planning of this compound.

ParameterOperational SpecificationCausality / Rationale
Waste Classification Hazardous Organic Waste (Nitrogenous)Contains persistent nitroaromatic and amine functional groups.
Primary Disposal Route High-Temperature Incineration (>1,000°C)Ensures complete thermal cleavage of the stable adamantane C-C bonds and destruction of the nitro group[5].
Incompatibilities Strong reducing agents, strong bases, alkali metalsThe nitroaromatic moiety can react vigorously, risking thermal runaway or container rupture[4].
Aqueous Solubility Extremely LowThe lipophilic adamantane core prevents dissolution in water; requires organic solvents for cleaning[1].
Primary PPE Requirement Nitrile gloves (double-gloved), N95/P100 respiratorHigh dermal permeability necessitates strict barrier protection; solid forms pose inhalation risks.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

This protocol establishes a self-validating system for routine laboratory disposal. Each step includes a verification check to ensure compliance before proceeding to the next.

Step 1: State Determination and Segregation

  • Action: Determine if the waste is in a solid state (pure powder/crystals) or dissolved in a liquid solvent.

  • Rule:Never mix this compound with waste streams containing reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases.

  • Validation: Check the waste log of the target disposal container to verify the absence of incompatible chemicals before addition.

Step 2: Containerization

  • Solid Waste: Place contaminated consumables (weigh boats, pipette tips) and residual solid chemical into a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) wide-mouth container.

  • Liquid Waste: Pour solvent solutions containing the compound into a designated "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, in which case use the "Halogenated" carboy).

  • Validation: Ensure the container lid features a pressure-relief vent cap to prevent gas accumulation.

Step 3: Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately. Explicitly write "N-[(2-nitrophenyl)methyl]adamantan-2-amine" and check the "Toxic" and "Oxidizer" hazard boxes. Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

Step 4: EHS Transfer for Thermal Destruction

  • Action: Transfer the manifest to your institution's EHS department. The waste will be routed to a licensed contractor for high-temperature incineration, where it will be burned at temperatures exceeding 1,800°F (1,000°C) with advanced emission scrubbing to neutralize resulting NOₓ gases[5].

Spill Response & Decontamination Protocol

In the event of an accidental release on a laboratory bench or floor, execute the following step-by-step methodology.

  • Evacuation & PPE Donning: Halt work. Don double nitrile gloves, chemical splash goggles, and a particulate respirator (if the spill involves dry powder).

  • Dust Suppression (For Solids): Do not dry-sweep the powder, as this aerosolizes the lipophilic particles. Lightly mist a disposable laboratory wipe with a low-volatility solvent (e.g., isopropanol or ethanol) and gently lay it over the powder to suppress dust generation.

  • Collection: Use a non-sparking scoop or the dampened wipe to gather the material. Transfer all collected material into a sealable hazardous waste bag or rigid HDPE container.

  • Chemical Decontamination: Because the adamantane core is highly hydrophobic, water will not clean the surface[1]. Wash the affected surface thoroughly with an organic solvent (e.g., isopropanol), wiping inward from the edges of the spill to the center.

  • Final Wash & Validation: Perform a final wash with standard laboratory detergent and water to remove any residual solvent. Validation: Visually inspect the area under bright light to ensure no crystalline residue remains. Dispose of all cleanup materials as solid hazardous waste.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing N-[(2-nitrophenyl)methyl]adamantan-2-amine waste, ensuring safe routing to final thermal destruction.

DisposalWorkflow Start Waste Generation: N-[(2-nitrophenyl)methyl]adamantan-2-amine StateCheck Physical State of Waste? Start->StateCheck Solid Solid Waste (Powder/Crystals/Consumables) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid ContainerSolid Collect in HDPE/PTFE Solid Waste Container Solid->ContainerSolid ContainerLiquid Collect in Organic Waste Carboy Liquid->ContainerLiquid Segregation Strict Segregation: Isolate from Reducing Agents & Strong Bases ContainerSolid->Segregation ContainerLiquid->Segregation EHS EHS Manifesting & Secondary Containment Segregation->EHS Incineration Final Destruction: High-Temperature Incineration (>1,000°C) EHS->Incineration

Decision workflow for the segregation and thermal destruction of nitroaromatic adamantane waste.

References

  • Royal Society of Chemistry (RSC). "Efficient preparation of adsorption beds from polycarbonate and cotton fabric wastes: removal of nitroaromatic pollutants from water." RSC Advances. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Potential for Human Exposure: Nitroaromatic Compounds." CDC. Available at:[Link]

  • MDPI. "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." Microorganisms. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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